Methyl 4-amino-1H-pyrazole-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWFTIKDUFKYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360056-45-7 | |
| Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Methyl 4-amino-1H-pyrazole-3-carboxylate molecular weight and formula
An In-Depth Technical Guide to Methyl 4-amino-1H-pyrazole-3-carboxylate: A Core Scaffold in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Methyl 4-amino-1H-pyrazole-3-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. We will delve into its fundamental properties, synthesis, and its pivotal role as a versatile intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: The Significance of a "Privileged Structure"
Methyl 4-amino-1H-pyrazole-3-carboxylate is a key heterocyclic compound featuring a pyrazole ring system. The pyrazole core is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in compounds exhibiting a wide range of biological activities.[1][2][3] Its derivatives are integral to the design of inhibitors for various protein kinases, which are crucial targets in oncology and the treatment of inflammatory diseases.[3][4] The specific arrangement of an amino group and a methyl carboxylate on the pyrazole ring provides a unique combination of hydrogen bond donors and acceptors, along with sites for further chemical modification, making it a valuable starting material for creating complex, biologically active molecules.[3]
Core Molecular and Physicochemical Profile
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of Methyl 4-amino-1H-pyrazole-3-carboxylate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ | [1][] |
| Molecular Weight | 141.13 g/mol | [1][] |
| CAS Number | 360056-45-7 | [1][] |
| IUPAC Name | methyl 4-amino-1H-pyrazole-3-carboxylate | [] |
| SMILES | COC(=O)C1=C(C=NN1)N | [] |
| InChI Key | UYWFTIKDUFKYJS-UHFFFAOYSA-N | [] |
Computational predictions of its behavior in biological systems suggest it has high gastrointestinal absorption and is unlikely to cross the blood-brain barrier.[1] Furthermore, it is not predicted to be a substrate or inhibitor of major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a favorable characteristic in early-stage drug discovery, as it suggests a lower potential for drug-drug interactions.[1]
Chemical Reactivity and Synthetic Strategies
The reactivity of the Methyl 4-amino-1H-pyrazole-3-carboxylate core is governed by the electronic nature of the pyrazole ring and its substituents. The amino group at the C4 position is an activating group that increases the electron density of the ring, making it more susceptible to certain electrophilic substitutions, primarily directed at the C5 position.[1] In contrast, the methyl carboxylate group at the C3 position is a deactivating group.[1]
General Synthetic Approach: Cyclocondensation
The most common and efficient methods for synthesizing the 3-aminopyrazole-4-carboxylate core involve a cyclocondensation reaction.[3] This strategy utilizes a hydrazine derivative reacting with a three-carbon electrophilic partner that already contains the necessary functional groups.[3]
Caption: General workflow for pyrazole synthesis.
Detailed Experimental Protocol: Synthesis via Nitro-Precursor Reduction
An effective method for introducing an amino group onto a pyrazole ring is through the reduction of a nitro-precursor.[1] This two-step process involves the initial nitration of a pyrazole-3-carboxylate followed by the reduction of the resulting nitro group.
Step 1: Nitration of Methyl 1H-pyrazole-3-carboxylate
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add Methyl 1H-pyrazole-3-carboxylate to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Reaction Conditions: Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Isolation: Collect the solid precipitate (Methyl 4-nitro-1H-pyrazole-3-carboxylate) by filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction of Methyl 4-nitro-1H-pyrazole-3-carboxylate
-
Reaction Setup: Dissolve the Methyl 4-nitro-1H-pyrazole-3-carboxylate from the previous step in a suitable solvent such as ethanol or methanol.
-
Reduction: Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Conditions: If using SnCl₂, the reaction is typically heated to reflux for several hours. For catalytic hydrogenation, the reaction is stirred at room temperature under hydrogen pressure.
-
Work-up and Isolation: After completion, if using a metal/acid reducing system, neutralize the reaction mixture and extract the product with an organic solvent. For catalytic hydrogenation, filter off the catalyst. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude Methyl 4-amino-1H-pyrazole-3-carboxylate can be further purified by recrystallization or column chromatography to obtain a high-purity product.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a cornerstone in the development of various therapeutic agents.[2] Methyl 4-amino-1H-pyrazole-3-carboxylate, in particular, has been instrumental in the synthesis of compounds with promising biological activities, including anti-tumor and antiviral properties.[1][6]
Role in the Development of Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The aminopyrazole structure is well-suited for this purpose, with the amino group and ring nitrogens acting as key hydrogen bond donors and acceptors.
Caption: Role in developing kinase inhibitors.
Use in Antiviral Research
Recent studies have highlighted the potential of aminopyrazole derivatives as antiviral agents. For instance, a derivative of this core structure, methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate, has been identified as an inhibitor of HIV-1 replication.[6] This discovery underscores the versatility of the aminopyrazole scaffold in generating compounds with diverse biological activities.
Safety and Handling
Methyl 4-amino-1H-pyrazole-3-carboxylate is classified with the signal word "Warning".[1] The associated hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1]
Storage Recommendations: It should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C.[1]
Conclusion
Methyl 4-amino-1H-pyrazole-3-carboxylate is a fundamentally important building block in contemporary medicinal chemistry. Its robust synthetic accessibility, coupled with the favorable biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, aiming to equip researchers with the necessary knowledge to effectively utilize this versatile compound in their work.
References
-
PubChem. 4-amino-1-methyl-1H-pyrazole-3-carboxamide | C5H8N4O | CID 6485351. [Link]
-
RSC Publishing. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. [Link]
-
PMC (PubMed Central). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
Prestat, G., Busca, P., & Fichez, J. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
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- 1. Methyl 4-amino-1H-pyrazole-3-carboxylate | 1119471-86-1; 27116-93-4; 360056-45-7 | Benchchem [benchchem.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Strategic Integration of Pyrazole Scaffolds in Modern Medicinal Chemistry
Executive Summary: The "Privileged" Nature of Pyrazoles
In the landscape of small-molecule drug discovery, the pyrazole ring (1,2-diazole) is not merely a linker; it is a "privileged structure" capable of binding to multiple disparate biological targets with high affinity. Approximately 20% of all small-molecule drugs contain a heterocyclic ring, and pyrazoles are among the most dominant due to their unique physicochemical profile.
For the medicinal chemist, the pyrazole offers a distinct advantage: Tautomeric Fluidity.
Unlike pyrroles or pyridines, N-unsubstituted pyrazoles exist in a tautomeric equilibrium (
This guide moves beyond basic textbook definitions to address the two primary challenges in pyrazole chemistry: Regioselective Synthesis and Bioisosteric Design .
Structural Dynamics & Physicochemical Properties
To utilize pyrazoles effectively, one must master their acid-base properties.
-
pKa Profile: Pyrazole is amphoteric. The pyridine-like nitrogen (N2) is weakly basic (pKa ~2.5), while the pyrrole-like nitrogen (N1) is weakly acidic (pKa ~14).
-
Lipophilicity Modulation: Pyrazoles lower logP compared to phenyl rings (logP Pyrazole = 0.26 vs. Benzene = 2.13), improving water solubility and metabolic stability.
The Tautomerism Trap
In solution,
-
Design Tip: If your SAR suggests a steep drop in potency upon N-methylation, the active species likely requires the N-H as a donor. If potency is retained or improved, the N-methyl mimics the fixed tautomer required for binding, paying the entropic penalty in advance.
Synthetic Strategies: The Regioselectivity Challenge
The most common failure mode in pyrazole synthesis is poor regiocontrol during the cyclization of unsymmetrical 1,3-dicarbonyls.
Workflow Decision Tree
The following diagram outlines the logical flow for selecting a synthetic route based on substrate availability and substitution patterns.
Figure 1: Strategic decision tree for pyrazole synthesis. Selecting the correct pathway minimizes the need for tedious regioisomer separation.
Practical Protocol: Regioselective Suzuki-Miyaura Coupling
While cyclization constructs the ring, Suzuki-Miyaura cross-coupling is the industry standard for decorating the scaffold (Lead Optimization). The following protocol is optimized for coupling boronic acids to 4-bromo-1-methyl-1H-pyrazole .
Why this protocol? Many standard Suzuki conditions (Na2CO3/Toluene) fail with nitrogen-rich heterocycles due to Pd-coordination by the substrate. We use Potassium Phosphate (K3PO4) to buffer the system and 1,4-Dioxane to ensure solubility of the polar heterocycle.
Materials
-
Substrate: 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)[1]
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) - Chosen for resistance to oxidation compared to Pd(PPh3)4.
-
Base: K3PO4 (Tribasic, 2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology
-
Degassing (Critical): In a reaction vial, combine the dioxane and water. Sparge with Argon gas for 15 minutes. Explanation: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.
-
Charge Reagents: Add the bromopyrazole, boronic acid, and K3PO4 base.
-
Catalyst Addition: Add Pd(dppf)Cl2[2]·DCM last. Quickly seal the vial with a crimp cap or Teflon-lined screw cap.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Monitoring: Check via LC-MS. Look for the consumption of the bromide (M+ and M+2 pattern disappears).
-
-
Workup:
-
Purification: Flash chromatography (Hexane/EtOAc gradient). Pyrazoles often streak on silica; adding 1% Et3N to the eluent can sharpen peaks.
Medicinal Chemistry Case Studies
Case Study A: Celecoxib (COX-2 Selectivity)
Celecoxib (Celebrex) utilizes a central pyrazole core to achieve selectivity for COX-2 over COX-1.[3]
-
Mechanism: The pyrazole ring serves as a rigid scaffold holding two phenyl rings at adjacent positions (vicinal). The polar sulfonamide group binds to a hydrophilic side pocket present in COX-2 but blocked in COX-1 by a bulky Isoleucine residue.
-
The Pyrazole Role: It provides the necessary geometry (approx 120° bond angle) to orient the sulfonamide correctly into the selectivity pocket.
Case Study B: Ruxolitinib (Kinase Inhibition)
Ruxolitinib (Jakafi) is a JAK1/JAK2 inhibitor.[4][5] While the core is a pyrrolo[2,3-d]pyrimidine, it features a pyrazole substituent on the cyclopentane ring.
-
Mechanism: It functions as a Type I ATP-competitive inhibitor.
-
The Pyrazole Role: The pyrazole moiety here acts as a solvent-exposed group that fine-tunes solubility and pharmacokinetic properties, while the fused system handles the hinge-binding H-bonds.
Pathway Visualization: JAK-STAT Signaling
Ruxolitinib intervenes in the JAK-STAT pathway, preventing the phosphorylation of STAT proteins and subsequent gene transcription involved in myelofibrosis.[4][5]
Figure 2: Mechanism of Action for Ruxolitinib. The drug competitively inhibits JAK, halting the phosphorylation cascade required for STAT activation.[4][5]
Future Directions: Advanced Pyrazole Scaffolds
The field is moving toward increasing Fsp3 character (fraction of sp3 carbons) to improve clinical success rates.
-
Fluorinated Pyrazoles: Introduction of -CF3 or -F directly on the ring (e.g., at C3 or C4) blocks metabolic oxidation sites and modulates pKa.
-
Fused Systems: Moving beyond simple pyrazoles to pyrazolo[1,5-a]pyrimidines to mimic the adenine core of ATP more effectively in kinase drug discovery.
References
-
National Center for Biotechnology Information (NCBI). "Ruxolitinib - StatPearls." StatPearls Publishing, 2024. [Link]
-
Yoon, J., et al. "Recent Advances in the Regioselective Synthesis of Pyrazoles." Current Organic Chemistry, 2011. [Link]
-
Kumar, R., et al. "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review."[6] Current Topics in Medicinal Chemistry, 2023. [Link]
-
Ansari, A., et al. "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery." Future Medicinal Chemistry, 2023. [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2024. [Link]
-
PathBank. "Ruxolitinib Mechanism of Action Pathway." PathBank, 2024. [Link]
Sources
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. systems.uomisan.edu.iq [systems.uomisan.edu.iq]
- 4. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 5. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 6. benthamdirect.com [benthamdirect.com]
Technical Assessment: Solubility Profile of Methyl 4-Amino-1H-Pyrazole-3-Carboxylate
Executive Summary & Compound Identification[1][2]
Methyl 4-amino-1H-pyrazole-3-carboxylate is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and agrochemicals. Its amphoteric nature—possessing both a basic primary amine (
This guide provides a technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), supported by structural activity relationships (SAR) and standardized handling protocols.
Chemical Identity
| Property | Detail |
| CAS Number | 360056-45-7 |
| IUPAC Name | Methyl 4-amino-1H-pyrazole-3-carboxylate |
| Molecular Formula | |
| Molecular Weight | 141.13 g/mol |
| Physical State | Solid (typically off-white to yellow crystalline powder) |
| Predicted pKa | ~1.28 (Conjugate acid), ~12.0 (Pyrazole NH) |
Solubility Profile & Solvent Compatibility
The solubility of this compound is governed by its capacity for hydrogen bonding. The pyrazole ring acts as both a hydrogen bond donor (HBD) and acceptor (HBA), while the methyl ester adds a polar aprotic character.
Solubility Matrix
| Solvent | Solubility Rating | Estimated Saturation ( | Primary Application |
| DMSO | High | Stock solutions, Bioassays, NMR | |
| Methanol | Moderate to High | Synthesis workup, Recrystallization, LC-MS | |
| Water | Low | Precipitation (Anti-solvent) |
Mechanistic Analysis
DMSO (Dimethyl Sulfoxide)
DMSO is the gold standard solvent for this compound.
-
Mechanism: DMSO is a powerful hydrogen bond acceptor. It interacts strongly with the pyrazole
and the exocyclic protons. The high dielectric constant of DMSO ( ) stabilizes the polar resonance structures of the pyrazole ring. -
Implication: Ideal for preparing high-concentration stock solutions (e.g., 100 mM) for high-throughput screening (HTS).
Methanol (MeOH)
Methanol serves as a versatile protic solvent .
-
Mechanism: Methanol can donate protons to the pyrazole nitrogens and the ester carbonyl, while accepting protons from the amine.
-
Implication: While soluble, the compound may exhibit temperature-dependent solubility in MeOH, making it an excellent candidate for recrystallization (dissolve hot, precipitate cold).
Visualization: Solvation & Workflow
Diagram 1: Solvation Interactions
The following diagram illustrates the molecular interactions stabilizing the compound in DMSO vs. Methanol.
Caption: Comparative solvation mechanisms. DMSO stabilizes via strong H-bond acceptance, while Methanol utilizes a dual donor/acceptor network.
Experimental Protocols
Since specific quantitative solubility data can vary by batch purity and crystalline polymorph, the following self-validating protocols are recommended to determine exact limits for your specific lot.
Protocol A: Gravimetric Solubility Determination (Standard)
Purpose: To define the saturation limit for synthesis or purification.
-
Preparation: Weigh
of Methyl 4-amino-1H-pyrazole-3-carboxylate into a 2 mL chemically resistant vial (glass or polypropylene). -
Addition: Add solvent (DMSO or Methanol) in
aliquots. -
Agitation: Vortex for 30 seconds and sonicate for 5 minutes at ambient temperature (
) after each addition. -
Observation:
-
Clear Solution: Soluble.
-
Turbid/Particulate: Insoluble.[1]
-
-
Calculation:
-
Validation: Filter the saturated solution through a
PTFE filter. Evaporate a known volume of filtrate and weigh the residue to confirm dissolved mass.
Protocol B: Stock Solution Preparation (100 mM)
Purpose: For biological assays or analytical standards.
-
Calculate Mass:
-
Target Concentration:
-
Target Volume:
-
Required Mass:
-
-
Solvent Choice: Use anhydrous DMSO (Grade
).-
Note: Avoid Methanol for long-term storage stocks due to potential slow transesterification or evaporation.
-
-
Dissolution: Add the solid to the flask first, then add DMSO to approx. 80% of final volume. Vortex until clear. Make up to volume.
-
Storage: Aliquot into amber vials. Store at
.-
Caution: DMSO freezes at
. Thaw completely and vortex before use to prevent concentration gradients.
-
Synthesis & Purification Applications[1][2][6]
Diagram 2: Solvent Selection Decision Tree
Use this logic flow to select the correct solvent for your specific process step.
Caption: Operational workflow for solvent selection based on experimental intent.
Critical Handling Notes
-
Hygroscopicity: DMSO is hygroscopic. Absorption of water will significantly decrease the solubility of the pyrazole derivative over time, potentially causing precipitation in stored samples. Always use septa and inert gas (Nitrogen/Argon) for stock solutions.
-
Stability in Methanol: While stable for short durations (workup/purification), avoid boiling Methanol with strong acids or bases for extended periods to prevent hydrolysis of the methyl ester group.
References
-
BOC Sciences. Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS 360056-45-7) Product Data.[] Retrieved from
-
PubChem. Methyl 3-amino-1H-pyrazole-4-carboxylate (Isomer/Analog Reference). National Library of Medicine. Retrieved from
-
BenchChem. Synthesis of Pyrazole Carboxylates. Retrieved from
-
Sigma-Aldrich. 4-Amino-1-methylpyrazole (Analog Solubility Reference). Retrieved from
Sources
Methyl 4-amino-1H-pyrazole-3-carboxylate SMILES and InChI key
Executive Summary
Methyl 4-amino-1H-pyrazole-3-carboxylate is a high-value heterocyclic scaffold in medicinal chemistry, distinct from its more common regioisomer, methyl 3-amino-1H-pyrazole-4-carboxylate. While the latter is frequently synthesized via hydrazine-cyanoacrylate condensation, the 4-amino-3-carboxylate core typically requires a stepwise functionalization of the pyrazole ring, most commonly via nitration and subsequent reduction. This scaffold serves as a critical pharmacophore in the development of kinase inhibitors (e.g., CDK, GSK-3, and FLT3 inhibitors) due to its ability to function as a hydrogen bond donor/acceptor pair mimicking the adenine hinge-binding motif of ATP.
Part 1: Structural Identity & Chemoinformatics
Precise identification is paramount due to the prevalence of regioisomers in pyrazole chemistry. The data below corresponds specifically to the 4-amino variant.
Core Identifiers
| Property | Value | Notes |
| IUPAC Name | Methyl 4-amino-1H-pyrazole-3-carboxylate | |
| CAS Registry | 112529-15-4 | Verify against specific vendor lots as isomer confusion is common. |
| Molecular Formula | C₅H₇N₃O₂ | |
| Molecular Weight | 141.13 g/mol | |
| Canonical SMILES | COC(=O)C1=C(N)C=NN1 | Represents the 1H-tautomer. |
| InChI String | InChI=1S/C5H7N3O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,6H2,1H3,(H,7,8) | |
| InChI Key | ZJTYDJOQOMWJRA-UHFFFAOYSA-N |
Tautomeric Ambiguity (Expert Insight)
In solution, this molecule exists in dynamic equilibrium between the 1H- and 2H-tautomers. This equilibrium significantly impacts N-alkylation regioselectivity.
-
1H-Tautomer: Proton on the nitrogen adjacent to the ester-bearing carbon.
-
2H-Tautomer: Proton on the nitrogen adjacent to the unsubstituted carbon.
Part 2: Synthetic Methodologies
Unlike the 3-amino isomer, which is formed by cyclization, the authoritative route for the 4-amino-3-carboxylate involves constructing the pyrazole ring first, followed by electrophilic aromatic substitution (nitration) and reduction.
Workflow Diagram: Nitration-Reduction Sequence
Caption: Stepwise synthesis of the 4-amino scaffold via nitration of the parent pyrazole ester.
Detailed Protocol (Self-Validating System)
Step 1: Nitration (Electrophilic Aromatic Substitution)
-
Precursor: Methyl 1H-pyrazole-3-carboxylate.
-
Reagents: Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ). -
Mechanism: The pyrazole ring is electron-rich; however, the ester at C3 is electron-withdrawing. The C4 position remains the most nucleophilic site for electrophilic attack.
-
Protocol:
-
Dissolve the precursor in concentrated
at 0°C. -
Add fuming
dropwise, maintaining internal temperature (Exotherm warning). -
Stir at room temperature for 2–4 hours.
-
Validation: Monitor via TLC (Ethyl Acetate/Hexane). The nitro compound is significantly less polar than the starting material.
-
Quench over crushed ice. Filter the precipitate (Methyl 4-nitro-1H-pyrazole-3-carboxylate).
-
Step 2: Reduction (Nitro to Amine)
-
Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (
), Methanol. -
Alternative: Iron powder in Acetic Acid (if halogen substituents are present and hydrogenolysis is a risk).
-
Protocol:
-
Suspend the nitro intermediate in Methanol.
-
Add 10 wt% Pd/C catalyst carefully (under inert atmosphere to prevent ignition).
-
Apply
atmosphere (balloon or Parr shaker at 30 psi). -
Stir for 6–12 hours.
-
Validation: Disappearance of the yellow nitro compound color; LC-MS confirmation of
. -
Filter through Celite to remove Pd/C. Concentrate filtrate to yield the target amine.
-
Part 3: Chemical Reactivity & Functionalization
The 4-amino-3-carboxylate scaffold presents three distinct nucleophilic sites, requiring careful regiochemical control.
Reactivity Logic Gate
| Site | Reactivity Type | Preferred Reagents | Regioselectivity Driver |
| N1 (Ring Nitrogen) | Nucleophilic Alkylation | Alkyl halides, Michael acceptors | Sterics/Tautomerism: Alkylation often favors N1 (distal to ester) but mixtures are common. |
| C4-Amino ( | Amidation / Reductive Amination | Acid chlorides, Aldehydes | Nucleophilicity: The amine is electron-rich (aniline-like) but less basic than aliphatic amines. |
| C3-Ester ( | Hydrolysis / Amidation | LiOH / Amines | Electrophilicity: Standard ester reactivity; can be converted to amides for kinase hinge binding. |
The N-Alkylation Trap
A common failure mode in SAR (Structure-Activity Relationship) exploration is the non-selective alkylation of the pyrazole nitrogen.
-
Challenge: Using basic conditions (
, DMF, ) often yields a mixture of N1- and N2-alkylated products. -
Solution: Use Mitsunobu conditions or specific protecting group strategies (e.g., THP or SEM) to direct regioselectivity, or separate isomers via chromatography (N1-alkyl isomers typically elute later on silica than N2-alkyl isomers due to dipole moments).
Part 4: Medicinal Chemistry Applications
This scaffold is "privileged" because it maps directly onto the ATP-binding pocket of protein kinases.
Kinase Inhibitor Design
The 4-amino-pyrazole-3-carboxamide motif (derived from this ester) forms a donor-acceptor-donor (DAD) hydrogen bond network with the kinase hinge region.
-
Target: Cyclin-Dependent Kinases (CDKs) and FLT3.
-
Mechanism: The C4-amino group acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2). The pyrazole N2 acts as a hydrogen bond acceptor from the backbone amide.
-
Case Study: This core is structurally homologous to the scaffold found in Sildenafil (Viagra) and various oncology candidates, where the pyrazole ring mimics the purine ring of guanosine/adenosine.
Logical Pathway: Scaffold to Drug Candidate
Caption: Strategic elaboration of the scaffold into a bioactive kinase inhibitor.
References
-
PubChem. Methyl 4-amino-1H-pyrazole-3-carboxylate - Compound Summary. National Library of Medicine. Available at: [Link]
-
Li, L., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. Molecules, 24(9), 1780. Available at: [Link]
-
Fandrick, D. R., et al. (2010). Regioselective Synthesis of 1-Substituted 3-Amino-1H-pyrazole-4-carboxylates. Journal of Organic Chemistry. (Provides contrasting context for the 3-amino isomer). Available at: [Link]
The Aminopyrazole Scaffold: A Privileged Core for Modern Kinase Inhibitor Design
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Quest for Kinase Specificity
Protein kinases, orchestrators of a vast array of cellular signaling pathways, remain one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous pathologies, most notably cancer.[1] The development of small molecule protein kinase inhibitors (PKIs) has revolutionized targeted therapy, but the highly conserved nature of the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2] Off-target effects often lead to toxicity and limit therapeutic windows. In this context, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating a remarkable ability to be decorated with substituents that confer high potency and selectivity for specific kinase targets.[1] Among these, the aminopyrazole core has proven to be an exceptionally versatile and powerful framework for the design of a new generation of kinase inhibitors.[2][3]
This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the aminopyrazole scaffold. We will dissect its fundamental mechanism of action, detail synthetic strategies, explore the nuances of its structure-activity relationships (SAR) against key kinase families, and provide validated, step-by-step protocols for the critical assays required to characterize these promising therapeutic agents.
The Aminopyrazole Core: A Master Key to the Kinase Hinge
The power of the aminopyrazole scaffold lies in its inherent ability to form a highly stable, tripartite hydrogen bond network with the kinase hinge region—the flexible backbone that connects the N- and C-terminal lobes of the kinase domain. This interaction, mimicking the binding of the adenine moiety of ATP, serves as a potent anchor for the inhibitor.
The nitrogen atoms of the pyrazole ring and the exocyclic amino group are perfectly positioned to act as both hydrogen bond donors and acceptors, engaging in a conserved pattern with the backbone amide and carbonyl groups of key hinge residues. This high-affinity interaction is the foundation upon which selectivity is built. By occupying the ATP-binding site with this core motif, medicinal chemists can systematically explore adjacent hydrophobic pockets and solvent-exposed regions with various substituents to achieve specificity for a given kinase.
Caption: Aminopyrazole core forming key hydrogen bonds with the kinase hinge.
Synthetic Strategies: Building the Aminopyrazole Framework
The synthesis of aminopyrazole-based inhibitors is typically achieved through robust and scalable chemical routes. A common strategy involves a two-step nucleophilic aromatic substitution (SNAr) pathway, which allows for modular assembly and diversification.
Rationale for Method Selection: This two-step approach is favored for its reliability and modularity. The first substitution establishes the core pyrazolopyrimidine or related scaffold, while the second allows for the introduction of a wide variety of linker and solvent-front moieties under generally mild conditions (often microwave-assisted for efficiency), facilitating the rapid generation of compound libraries for SAR studies.[4]
Generalized Synthetic Protocol
-
Step 1: Core Scaffold Formation
-
A substituted 3- or 5-aminopyrazole is reacted with a di-halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) or a related heterocyclic electrophile.
-
The reaction is typically carried out in a polar aprotic solvent such as isopropanol or DMF.
-
A base, such as diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction.
-
The reaction is heated, often using microwave irradiation, to drive it to completion. This yields the intermediate mono-substituted aminopyrazolyl pyrimidine.[4]
-
-
Step 2: Introduction of Side Chains
-
The resulting chlorinated intermediate is then subjected to a second nucleophilic substitution.
-
A diverse range of amines or other nucleophiles are introduced to displace the remaining chlorine atom.
-
This step is also typically performed under basic conditions and may be accelerated by microwave heating or the addition of a catalytic amount of acid.[4]
-
The final product is then purified using standard techniques such as column chromatography or preparative HPLC.
-
Caption: General workflow for the synthesis of aminopyrazole inhibitors.
Structure-Activity Relationship (SAR) Deep Dive
The true utility of the aminopyrazole scaffold is revealed through SAR studies. Minor modifications can dramatically shift an inhibitor's selectivity profile from a promiscuous compound to a highly specific agent.[4]
Targeting Cyclin-Dependent Kinases (CDKs)
CDKs are critical regulators of the cell cycle, and their inhibition is a validated strategy in oncology. The aminopyrazole core is featured in numerous CDK inhibitors, including AT7519, which is in clinical trials.[5]
-
Hinge Binding: The aminopyrazole core consistently forms the canonical three-point hydrogen bond interaction with the CDK hinge.
-
Hydrophobic Pocket (R1): The substituent at the 5-position of the pyrazole ring is directed into a shallow hydrophobic pocket. SAR studies have shown that optimizing this group is critical for potency. For example, in a series of CDK2/5 inhibitors, a cyclobutyl group at this position was found to be optimal for activity.
-
Solvent-Exposed Region (R2): The substituent attached via the second SNAr reaction extends into the solvent-front region. While SAR in this region can be less defined, it is crucial for modulating physicochemical properties like solubility and cell permeability.
| Compound | R1 (Position 5) | Target Kinase | IC50 (nM) | Selectivity Insight |
| Analog 24 | Cyclobutyl | CDK2/cyclin E | 24 ± 3 | >35-fold selective for CDK2/5 over CDK9 and inactive (>10,000 nM) against a panel of other kinases including Aurora A/B and JNK3. |
| AT7519 | N/A (complex) | Pan-CDK | (Varies) | A multi-targeted inhibitor of several CDKs.[5] |
| FMF-04-159-2 | N/A (complex) | Covalent CDK14 | < 1 nM | A covalent inhibitor with a TAIRE-kinase biased selectivity profile, demonstrating how the scaffold can be adapted for different inhibition modalities.[6][7] |
Targeting Mitogen-Activated Protein (MAP) Kinases
The MAP kinase family, including JNK and p38, is involved in cellular responses to stress. Developing selective inhibitors is key, as JNK3 is primarily expressed in the brain, making it a target for neurodegenerative diseases, while p38 is implicated in inflammation.[8][9]
-
Planarity and Selectivity: The planarity of the N-linked phenyl structures on the aminopyrazole core has been shown to be a key determinant of selectivity for JNK3 over the closely related p38. This planar structure better occupies the smaller active site of JNK3.[8]
-
Potency: Aminopyrazole inhibitors like SR-3576 have demonstrated exceptional potency for JNK3 (IC50 = 7 nM) with over 2800-fold selectivity against p38.[8]
| Compound | Target Kinase | IC50 (nM) | Selectivity (vs. p38) | Reference |
| SR-3576 | JNK3 | 7 | >2800-fold | [8] |
| 26n | JNK3 | N/A | Highly selective; hit only 7 kinases out of 464 at 10 µM. | [9] |
Targeting Janus Kinases (JAKs)
The JAK-STAT pathway is central to cytokine signaling, and JAK inhibitors are used to treat inflammatory diseases and myeloproliferative neoplasms.
-
Core Modifications for Selectivity: The aminopyrazole scaffold is a key component of the selective JAK2 inhibitor Gandotinib.[1] In the development of JAK1 inhibitors, an ortho substitution on the pyrazole ring proved critical for achieving selectivity over JAK2.[1] This highlights how subtle positional changes can steer selectivity within a highly homologous kinase family.
Key Experimental Workflows in Inhibitor Development
A rigorous and logical cascade of experiments is essential to characterize a novel aminopyrazole inhibitor. The process moves from confirming direct target engagement and biochemical potency to assessing cellular activity and finally, determining kinome-wide selectivity.
Caption: A typical experimental workflow for kinase inhibitor development.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement
Principle: DSF, or Thermal Shift Assay, is a rapid method to confirm direct binding of a ligand to a purified protein.[10][11] Ligand binding typically stabilizes the protein's tertiary structure, resulting in an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.[3][10]
-
Self-Validation: The inclusion of a no-ligand (DMSO) control and a known binder (positive control) in every experiment validates the assay. A clear, dose-dependent increase in Tm relative to the DMSO control is a robust indicator of direct binding.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a master mix containing the purified target kinase (typically 2 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in an appropriate assay buffer.[10]
-
-
Compound Plating:
-
In a 96- or 384-well PCR plate, dispense 1 µL of test compound from a stock plate (e.g., aminopyrazole inhibitors at various concentrations). Include DMSO-only wells as a negative control.
-
-
Assay Assembly:
-
Add the protein/dye master mix to each well of the compound plate for a final volume of 20-40 µL.[10] Seal the plate securely.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.[9]
-
Set up a temperature ramp protocol, typically from 25 °C to 95 °C, increasing by 0.5-1.0 °C per minute.
-
Monitor fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The midpoint of the sigmoidal curve represents the Tm.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample. A significant ΔTm indicates stabilizing ligand binding.[11]
-
Protocol 2: LanthaScreen® TR-FRET Assay for Biochemical Potency (IC50)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for measuring kinase activity in a high-throughput format.[12] The assay measures the phosphorylation of a fluorescein-labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.[13]
-
Self-Validation: The assay includes positive (no inhibitor) and negative (no kinase or no ATP) controls to define the assay window. The Z'-factor, a statistical measure of assay quality, should be calculated and must be ≥ 0.5 for a robust assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of the aminopyrazole inhibitor in the appropriate buffer (e.g., 11-point, 3-fold dilution).
-
-
Kinase Reaction:
-
Detection:
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the terbium (~495 nm) and fluorescein (~520 nm) wavelengths.[7]
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: CellTiter-Glo® Luminescent Assay for Cellular Proliferation (GI50)
Principle: This assay quantifies the number of viable cells in culture by measuring the amount of ATP, an indicator of metabolic activity.[1][4] The reagent lyses the cells and provides the substrate (luciferin) for a thermostable luciferase, which generates a luminescent signal proportional to the ATP concentration.[1]
-
Self-Validation: A "no cell" control is used to determine background luminescence, and an untreated cell control represents 100% viability. The dose-response curve provides an internal validation of the compound's effect.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells in an opaque-walled 96- or 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the aminopyrazole inhibitor and incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[4]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[8]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the untreated controls and plot cell viability against inhibitor concentration. Fit the curve to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 4: Western Blot for Cellular Target Engagement
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. To confirm that an aminopyrazole inhibitor is engaging its target kinase in a cellular context, one can measure the phosphorylation status of a known downstream substrate. A potent inhibitor should decrease the signal from the phospho-protein without affecting the total protein levels.
-
Self-Validation: A loading control (e.g., β-actin or GAPDH) is mandatory to ensure equal protein loading across lanes. An untreated control and a positive control (if available) are essential for comparison. The specific use of 5% BSA instead of milk for blocking is critical when detecting phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background.[14][15]
Step-by-Step Methodology:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4 °C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection:
-
Wash the membrane 3-4x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[16]
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) substrate protein and a loading control to confirm equal loading and specificity of the effect.
-
Protocol 5: KINOMEscan® for Kinome-Wide Selectivity Profiling
Principle: KINOMEscan® is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases (often >450).[17][18] The assay does not measure enzymatic activity but rather the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is measured by qPCR using a DNA-tagged antibody. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Self-Validation: The platform's methodology is highly standardized. The output, typically as percent inhibition at a given concentration (e.g., 1 µM), provides a comprehensive and internally consistent dataset. Hits are often confirmed by determining the dissociation constant (Kd) from a full dose-response curve.[18]
Methodology Overview (as a service):
-
Compound Submission: The aminopyrazole inhibitor is submitted to the service provider (e.g., Eurofins Discovery).
-
Screening: The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against the desired kinase panel.[9][19]
-
Data Analysis: Results are provided as percent inhibition for each kinase. Strong "hits" (e.g., >90% inhibition) are identified.
-
Visualization: Data is often visualized on a "TREEspot" diagram, which maps the hits onto a phylogenetic tree of the human kinome, providing an intuitive visual representation of the inhibitor's selectivity.[18]
-
Follow-up: For key hits and off-targets, a full 11-point dose-response curve is run to determine the Kd, providing a quantitative measure of binding affinity.[18]
Conclusion and Future Perspectives
The aminopyrazole scaffold represents a cornerstone of modern kinase inhibitor design. Its ability to form a robust hydrogen-bonding pattern with the kinase hinge provides a high-affinity anchor that can be leveraged to achieve remarkable levels of potency and selectivity.[2] From pan-CDK inhibitors in clinical trials like AT7519 to highly selective preclinical tools targeting JNK3 and covalent inhibitors for the TAIRE kinase family, the versatility of this core is undeniable.[6][9]
The future of aminopyrazole-based research will likely focus on several key areas:
-
Targeting Understudied Kinases: As demonstrated with the PCTAIRE family, the scaffold serves as an excellent starting point for developing probes to illuminate the "dark kinome".[4]
-
Covalent and Allosteric Inhibition: Moving beyond traditional ATP-competitive inhibitors, the aminopyrazole core can be functionalized with reactive groups to create covalent inhibitors or designed to target allosteric sites, potentially offering improved selectivity and duration of action.[6]
-
Targeted Protein Degradation: The scaffold can be incorporated into Proteolysis-Targeting Chimeras (PROTACs), linking a kinase-binding moiety to an E3 ligase ligand, thereby hijacking the cell's ubiquitin-proteasome system to induce degradation of the target kinase rather than just inhibiting it.
By combining rational, structure-based design with the rigorous experimental workflows detailed in this guide, researchers can continue to unlock the immense potential of the aminopyrazole scaffold to create the next generation of precision medicines.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central. [Link]
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. ACS Publications. [Link]
-
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. National Institutes of Health. [Link]
-
Stepwise Western Blot Protocol for Lab Researchers. AstorScientific. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]
-
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PubMed. [Link]
-
The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. [Link]
-
(PDF) Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. ResearchGate. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Domainex. [Link]
-
LanthaScreen Technology on microplate readers. BMG Labtech. [Link]
-
KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.. [Link]
-
Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
CellTiter-Glo Assay. Oslo University Hospital Research. [Link]
-
CellTiter- Glo® 3D Cell Viability Assay Protocol for 96-well and 384-well LifeGel Plates. Real Research. [Link]
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An In-Depth Technical Guide to the Safe Handling of Methyl 4-amino-1H-pyrazole-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Chemist's Perspective on a Versatile Building Block
Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS No: 360056-45-7; Molecular Formula: C₅H₇N₃O₂) is a heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures.[1][] Its pyrazole core, functionalized with both an amino group and a methyl ester, offers multiple reaction sites, making it a valuable precursor in medicinal chemistry and drug discovery programs.[1][3][4] The presence of these functional groups dictates not only its synthetic utility but also its potential biological and toxicological profile.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive safety and handling framework rooted in the principles of chemical reactivity and risk assessment. Given that detailed, publicly available toxicological data for this specific molecule is limited, our analysis is built upon the well-documented profiles of structurally similar aminopyrazole derivatives. This approach, grounded in the precautionary principle, ensures that researchers can establish a robust culture of safety when working with this and related compounds.
Section 1: Hazard Identification and Proactive Risk Assessment
The primary directive in chemical safety is to anticipate, rather than react to, potential hazards. The chemical profile of Methyl 4-amino-1H-pyrazole-3-carboxylate, like many of its structural analogs, suggests a classification as an irritant. The recurring safety profile for related aminopyrazole esters and amides points towards a consistent set of hazards.[5][6][7][8][9][10]
Anticipated GHS Classification and Hazards
Based on data from analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated. This conservative assessment forms the basis for all handling, storage, and emergency protocols outlined in this guide.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[5][7][8][10] |
| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation.[5][7][8][10] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[5][7][8][10] |
Causality Insight: The irritant nature of this class of compounds can be attributed to the reactivity of the pyrazole ring and its exocyclic amino group. These functionalities can interact with proteins and other biological macromolecules in the skin, eyes, and mucous membranes of the respiratory tract, triggering an inflammatory response.
Section 2: The Hierarchy of Controls: An Essential Safety Framework
Effective risk management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures, with Personal Protective Equipment (PPE) serving as the final barrier of protection.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
1. Engineering Controls (The Primary Defense):
-
Chemical Fume Hood: All manipulations of Methyl 4-amino-1H-pyrazole-3-carboxylate, especially handling of the solid powder, must be performed inside a certified chemical fume hood.[6][7][11] This is non-negotiable, as it is the most effective way to prevent inhalation of aerosolized particulates.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and located near the workstation.[7][9][12] Their functionality should be tested weekly.
2. Administrative Controls (Standardizing Safe Practices):
-
Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP for handling this compound must be written and approved. This document should include procedures for weighing, transfer, reaction setup, workup, and waste disposal.
-
Designated Areas: Clearly demarcate the specific area within the lab (e.g., a specific fume hood) where this chemical is to be handled.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before beginning work.
Section 3: Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are designed to contain the hazard, PPE is essential to protect the individual operator from potential exposure. The selection of PPE must be based on the anticipated hazards of skin, eye, and respiratory irritation.
Caption: A workflow for selecting the appropriate PPE based on the task.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[7][11] A face shield should be worn in addition to goggles if there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile gloves. Always inspect gloves for tears or punctures before use.[6][11] If using solvents, ensure the glove material is resistant to that specific solvent. Contaminated gloves must be removed promptly using the proper technique and disposed of as chemical waste.
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a particulate filter is required if there is any potential for dust formation outside of a fume hood.[7]
Section 4: Protocols for Safe Storage, Handling, and Disposal
Step-by-Step Handling Protocol
-
Pre-Handling Verification: Confirm the fume hood is functioning correctly. Don all required PPE.
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., weigh paper or aluminum foil) inside the fume hood to contain any spills. Avoid creating dust by handling the material gently.[6][11][12]
-
Reaction Setup: Keep all vessels containing the compound covered or stoppered when not actively in use.
-
Post-Handling Decontamination: After handling, carefully wipe down the work surface and any equipment used. Dispose of contaminated materials (e.g., weigh paper, gloves) in a designated, sealed waste container.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][12]
Storage Requirements
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.[12][13]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[12][13]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong reducing agents.[7][14] Some suppliers recommend storing the material under an inert gas atmosphere to ensure long-term stability.[12]
Disposal Protocol
-
Dispose of waste material and empty containers in accordance with all applicable local, regional, and national regulations. This is a chemical waste product and must not be disposed of in standard trash or drains. Engage a licensed professional waste disposal service.
Section 5: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or release.
First-Aid Measures for Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[9][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[11][12][13] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12][13] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[11][12][13] |
Fire-Fighting Procedures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7][11][13]
-
Specific Hazards: Thermal decomposition may produce hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[7]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][11]
Accidental Release (Spill) Response
Caption: A step-by-step workflow for responding to a chemical spill.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear full PPE, including respiratory protection.
-
Contain and Clean: Without creating dust, gently sweep or scoop the spilled solid material into a suitable, labeled container for chemical waste disposal.[7][12]
-
Decontaminate: Clean the spill area thoroughly with a damp cloth or paper towels, which should also be disposed of as chemical waste.
Section 6: Physicochemical Data
| Property | Value | Reference |
| CAS Number | 360056-45-7 | [1][] |
| Molecular Formula | C₅H₇N₃O₂ | [1][] |
| Molecular Weight | 141.13 g/mol | [1][] |
| Appearance | Assumed to be an off-white to white solid. | [13] |
| InChI Key | UYWFTIKDUFKYJS-UHFFFAOYSA-N | [] |
| SMILES | COC(=O)C1=C(C=NN1)N | [] |
Conclusion
Methyl 4-amino-1H-pyrazole-3-carboxylate is a valuable tool in chemical synthesis, but its potential to cause skin, eye, and respiratory irritation demands a high level of respect and care. By understanding its anticipated hazard profile and rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods, standardizing safe practices through administrative controls, and using appropriate PPE as a final safeguard—researchers can handle this compound with confidence and safety. Adherence to the protocols outlined in this guide will foster a secure research environment and ensure the well-being of all laboratory personnel.
References
- Methyl 4-amino-1H-pyrazole-3-carboxyl
- Methyl 4-methyl-1H-pyrazole-3-carboxyl
- 4-amino-1-methyl-1H-pyrazole-3-carboxamide | C5H8N4O | CID 6485351. PubChem.
- SAFETY D
- Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxyl
- Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxyl
- SAFETY D
- SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
- 3-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 17118319. PubChem.
- Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. ChemicalBook.
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- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- CAS 360056-45-7 (Methyl 4-amino-1H-pyrazole-3-carboxyl
- SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulf
- 3-Amino-1H-pyrazole-4-carboxamide hemisulph
- Recent developments in aminopyrazole chemistry. Arkivoc.
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A Technical Guide to Methyl 4-amino-1H-pyrazole-3-carboxylate and its Ethyl Analog: A Comparative Analysis for Drug Discovery
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural features, including its ability to participate in hydrogen bonding and its rigid, planar nature, make it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of blockbuster drugs such as the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.[1][2]
Within this critical class of compounds, alkyl 4-amino-1H-pyrazole-3-carboxylates serve as exceptionally versatile building blocks for the synthesis of more complex, biologically active molecules, particularly in the realm of kinase inhibitors for oncology.[3][4] This guide provides an in-depth technical comparison of two key intermediates: methyl 4-amino-1H-pyrazole-3-carboxylate and its ethyl analog. We will delve into their synthesis, physicochemical properties, and the critical differences that guide the selection of one over the other in a drug development context, offering field-proven insights for researchers, scientists, and drug development professionals.
Comparative Synthesis and Mechanistic Insights
The synthesis of both the methyl and ethyl 4-amino-1H-pyrazole-3-carboxylates predominantly relies on the principle of cyclocondensation, a robust and well-established method for forming the pyrazole ring. This process involves the reaction of a hydrazine derivative with a suitable three-carbon electrophile that already contains the precursors to the amino and carboxylate functionalities.
The general synthetic workflow can be visualized as follows:
Caption: General workflow for pyrazole synthesis.
The primary distinction in synthesizing the methyl versus the ethyl analog lies in the choice of the starting cyanoacetate ester. To produce the methyl ester, one would start with methyl 2-cyano-3-ethoxyacrylate, whereas the synthesis of the ethyl ester commences with ethyl 2-cyano-3-ethoxyacrylate.
Detailed Experimental Protocols
The following protocols are representative of common laboratory-scale syntheses and are designed to be self-validating through in-process controls and characterization of the final product.
Protocol 1: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate
This protocol is adapted from established literature procedures.[5]
-
Starting Materials:
-
Ethyl (E)-2-cyano-3-ethoxyacrylate (29.5 mmol, 1.0 eq)
-
Hydrazine hydrate (29.5 mmol, 1.0 eq)
-
Ethanol (50 mL)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain overnight. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a light-yellow solid.
-
Yield: High yields, often around 99%, are reported for this transformation.[5]
-
Protocol 2: Synthesis of Methyl 4-amino-1H-pyrazole-3-carboxylate
The synthesis for the methyl analog follows a nearly identical procedure, with the substitution of the corresponding methyl ester starting material.
-
Starting Materials:
-
Methyl 2-cyano-3-ethoxyacrylate (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Methanol or Ethanol
-
-
Procedure:
-
The procedure is analogous to that of the ethyl ester, with methyl 2-cyano-3-ethoxyacrylate as the starting material. Methanol can be used as the solvent in place of ethanol.
-
The reaction progress is monitored by TLC, and the product is isolated following a similar workup procedure.
-
Yield: The yields for the methyl ester synthesis are generally comparable to the ethyl ester, typically in the high 80s to 90s percentage range.
-
Causality Behind Experimental Choices:
-
Solvent: Ethanol or methanol are chosen as they are good solvents for the reactants and the reaction temperature is conveniently at their reflux point. They are also easily removed post-reaction.
-
Reagents: The use of alkoxymethylene cyanoacetate derivatives is highly efficient as they possess the required three-carbon backbone with the nitrile and ester functionalities correctly positioned for cyclization with the binucleophilic hydrazine.
-
Workup: The aqueous workup is designed to remove any remaining hydrazine salts and other water-soluble impurities. The use of brine helps to break any emulsions and facilitate phase separation.
Physicochemical Properties: A Comparative Overview
The seemingly minor difference of a single methylene unit between the methyl and ethyl esters gives rise to notable distinctions in their physical properties. These differences can have significant implications for handling, purification, and formulation.
| Property | Methyl 4-amino-1H-pyrazole-3-carboxylate | Ethyl 4-amino-1H-pyrazole-3-carboxylate |
| CAS Number | 360056-45-7 | 55904-61-5 |
| Molecular Formula | C₅H₇N₃O₂ | C₆H₉N₃O₂ |
| Molecular Weight | 141.13 g/mol | 155.15 g/mol |
| Appearance | White to off-white crystalline powder | White to yellow crystalline powder |
| Melting Point | 99-104 °C | 105-107 °C |
Data Presentation: Spectroscopic Characterization
NMR and IR spectroscopy are indispensable for confirming the identity and purity of these compounds.
¹H NMR Spectroscopy: The primary difference in the ¹H NMR spectra will be the signals corresponding to the ester alkyl group.
-
Methyl Ester: A sharp singlet around 3.8 ppm, integrating to 3 protons (the -OCH₃ group).
-
Ethyl Ester: A quartet around 4.3 ppm (2H, -OCH₂CH₃) and a triplet around 1.3 ppm (3H, -OCH₂CH₃).
Other characteristic peaks for both molecules include a singlet for the C5-H of the pyrazole ring and broad singlets for the NH and NH₂ protons.
¹³C NMR Spectroscopy: The carbon signals for the ester group will also differ:
-
Methyl Ester: A signal around 51 ppm for the methoxy carbon.
-
Ethyl Ester: Signals around 60 ppm and 14 ppm for the ethoxy carbons.
Infrared (IR) Spectroscopy: The IR spectra for both compounds will be very similar, dominated by characteristic absorptions for:
-
N-H stretching of the amino group and pyrazole ring (around 3200-3400 cm⁻¹).
-
C=O stretching of the ester carbonyl group (around 1700 cm⁻¹).
The Decisive Difference: Implications in Drug Development
The choice between a methyl and an ethyl ester on the 4-amino-1H-pyrazole-3-carboxylate scaffold is not arbitrary. It is a calculated decision based on the intended downstream application and desired properties of the final drug candidate. The primary factors influencing this choice are metabolic stability, steric effects, and resulting physicochemical properties.
Metabolic Stability and Prodrug Strategy
Esters are frequently employed in prodrug strategies to enhance properties like membrane permeability and oral bioavailability.[6] Once absorbed, these esters are often hydrolyzed by carboxylesterases in the plasma and liver to release the active carboxylic acid.[7]
-
Methyl Esters: Generally exhibit greater metabolic stability compared to their ethyl counterparts.[8] The smaller methyl group is sterically less accessible to the active site of hydrolytic enzymes, resulting in a slower rate of hydrolysis. This can lead to a longer half-life of the ester form in vivo.
-
Ethyl Esters: The additional methylene group provides a slightly larger and more lipophilic handle, which can sometimes be more readily accommodated by carboxylesterases, leading to faster hydrolysis.
The desired pharmacokinetic profile of the final drug dictates the choice. If a rapid conversion to the active acid is required, an ethyl ester might be preferable. Conversely, if a more sustained release or if the ester form itself contributes to activity, the more stable methyl ester may be the superior choice.
Caption: Factors influencing the choice of ester.
Steric and Electronic Effects in Subsequent Reactions
The ester group can influence the reactivity of the pyrazole core in subsequent synthetic steps.
-
Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. This can be a critical factor in reactions at adjacent positions on the pyrazole ring. For instance, in N-alkylation reactions, the steric bulk of the ester can influence the regioselectivity of the reaction.[9] In some cases, a larger ester group might be used to direct substitution to a less hindered nitrogen.
-
Electronic Effects: The electronic difference between a methyl and an ethyl group is minimal and is unlikely to significantly alter the reactivity of the pyrazole ring system. The dominant electronic influences come from the amino group (activating) and the carboxylate group (deactivating).[10]
Physicochemical Properties and Formulation
As shown in the comparative table, the ethyl ester has a slightly higher molecular weight and melting point. While these differences are small, they can impact properties like solubility and crystallinity. In some cases, one analog may form a more desirable crystal lattice, which is a critical consideration for the formulation of a final drug product.
Conclusion: A Strategic Choice for a Privileged Scaffold
Methyl 4-amino-1H-pyrazole-3-carboxylate and its ethyl analog are both invaluable intermediates in the synthesis of pyrazole-based therapeutics. While their synthesis is similar, the choice between them is a strategic one, with significant consequences for the pharmacokinetic profile and synthetic accessibility of the final drug candidate. The methyl ester generally offers greater metabolic stability, which can be advantageous for achieving sustained drug exposure. The ethyl ester, being more labile, may be preferred for prodrugs requiring rapid conversion to the active carboxylic acid. Furthermore, the subtle steric differences can be exploited to influence the outcome of subsequent synthetic transformations. A thorough understanding of these differences, as outlined in this guide, is essential for medicinal chemists to make informed decisions in the design and development of novel pyrazole-based drugs.
References
- Clement, J., et al. (2021). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters, 77, 153139.
- BenchChem. (2023).
- Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 776-785.
- ChemicalBook. (n.d.). Ethyl 3-amino-4-pyrazolecarboxylate synthesis. Retrieved February 15, 2026.
- Royal Society of Chemistry. (n.d.).
- Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5420.
- Bollu, A., & Sharma, N. (2019). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction conditions. ChemistrySelect, 4(1), 139-143.
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
- MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- BenchChem. (2023).
- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- PubMed. (2011). A critical comparison of methyl and ethyl esters production from soybean and rice bran oil in the presence of microwaves. Bioresource Technology, 102(17), 7896-902.
- BenchChem. (2023).
- El-Emary, T. I. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5), 449-455.
- PubMed. (1998). How an increase in the carbon chain length of the ester moiety affects the stability of a homologous series of oxprenolol esters in the presence of biological enzymes. International Journal of Pharmaceutics, 166(1), 55-63.
- Frontiers in Pharmacology. (2021). Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation. Frontiers in Pharmacology, 11, 620533.
- Peterson, C. L., et al. (1992). A comparison of ethyl and methyl esters of vegetable oil as diesel fuel substitutes. American Society of Agricultural Engineers.
- Samara Journal of Science. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
- Journal of Medicinal Chemistry. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development.
- MDPI. (2024).
- University of Washington. (2013). Prodrug Metabolism.
- PubChem. (n.d.).
- PMC. (2021). Short Chain (≤C4)
- MDPI. (2022). Synthesis and Properties of Pyrazoles.
- PMC. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- PMC. (2018).
- NIST. (n.d.). 3-Amino-4-carbethoxypyrazole. Retrieved February 15, 2026.
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Methodological & Application
Synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones: A Detailed Guide Using Methyl 4-Aminopyrazole-3-carboxylate
Introduction: The Prominence of the Pyrazolo[4,3-d]pyrimidine Scaffold in Medicinal Chemistry
The pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern drug discovery, recognized for its significant therapeutic potential across a range of diseases. As a bioisostere of purine, this nitrogen-rich bicyclic system readily interacts with a variety of biological targets, most notably protein kinases.[1] The structural resemblance to adenine allows pyrazolo[4,3-d]pyrimidine derivatives to function as ATP-competitive inhibitors, effectively modulating kinase activity implicated in cancer, inflammation, and cardiovascular disorders.[1] Prominent examples of drugs and clinical candidates featuring this core underscore its importance in medicinal chemistry. This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones, a key subset of this compound class, utilizing the versatile and readily accessible starting material, methyl 4-aminopyrazole-3-carboxylate.
Synthetic Strategy: From Aminopyrazole to the Fused Pyrimidine Ring
The construction of the pyrazolo[4,3-d]pyrimidin-7-one scaffold from methyl 4-aminopyrazole-3-carboxylate is a robust and efficient process, primarily relying on a cyclocondensation reaction to form the pyrimidine ring. This strategy is advantageous due to the commercial availability and straightforward synthesis of the aminopyrazole starting material. The key transformation involves the reaction of the ortho-amino ester functionality of the pyrazole with a suitable one-carbon electrophile, leading to the formation of the fused pyrimidinone ring system.
Core Reaction Principle:
The fundamental transformation is the cyclocondensation of an ortho-aminoaryl carboxylate with a one-carbon unit. In this case, the 4-amino group and the 3-carboxylate of the pyrazole ring react with a reagent that provides the C5 and N6 atoms of the pyrimidinone ring. Formamide is a widely used and economical reagent for this purpose, serving as both a reactant and a solvent at elevated temperatures.
Mechanistic Insights: The Role of Formamide in Pyrimidine Ring Annulation
The cyclocondensation reaction with formamide proceeds through a well-established, albeit multi-step, mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Initial Amide Formation: The reaction commences with the nucleophilic attack of the 4-amino group of the pyrazole onto the carbonyl carbon of formamide. This is followed by the elimination of a molecule of water to form an N-formyl intermediate.
-
Intramolecular Cyclization: Under thermal conditions, the ester group at the 3-position of the pyrazole ring is activated. The nitrogen atom of the newly formed formamide moiety then acts as an intramolecular nucleophile, attacking the ester's carbonyl carbon.
-
Elimination and Tautomerization: This intramolecular cyclization results in the formation of a tetrahedral intermediate, which subsequently eliminates a molecule of methanol. The resulting product then tautomerizes to the more stable pyrazolo[4,3-d]pyrimidin-7-one.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of the parent 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one from methyl 4-aminopyrazole-3-carboxylate.
Protocol 1: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one
This protocol outlines the direct cyclocondensation of methyl 4-aminopyrazole-3-carboxylate with formamide.
Materials:
-
Methyl 4-aminopyrazole-3-carboxylate
-
Formamide
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4-aminopyrazole-3-carboxylate (10.0 g, 64.5 mmol) and formamide (50 mL).
-
Heating: Heat the reaction mixture to 180-190 °C with continuous stirring. The solid starting material will dissolve as the temperature increases.
-
Reaction Monitoring: Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol, 9:1).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. A precipitate will form.
-
Isolation: Add 50 mL of deionized water to the cooled reaction mixture and stir for 30 minutes to break up any large solid masses. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (3 x 20 mL) and then with cold ethanol (2 x 15 mL) to remove any residual formamide and other impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid
-
Characterization: The structure of the synthesized 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can be confirmed by spectroscopic methods such as NMR and IR spectroscopy, and its purity can be assessed by HPLC.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.1 (br s, 1H, NH), 11.9 (br s, 1H, NH), 8.1 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 158.1, 154.5, 134.2, 132.8, 99.7.
-
| Compound | Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-one | Methyl 4-aminopyrazole-3-carboxylate | Formamide | 180-190 | 4-6 | 75-85 |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones from methyl 4-aminopyrazole-3-carboxylate.
Sources
Application Note & Protocol: Amide Coupling with Methyl 4-amino-1H-pyrazole-3-carboxylate
Abstract
This guide provides a detailed technical overview and robust protocols for the successful amide coupling of carboxylic acids with methyl 4-amino-1H-pyrazole-3-carboxylate. This specific pyrazole derivative presents a significant synthetic challenge due to the electronically deficient nature of its amino group, which results in low nucleophilicity. Standard amide coupling conditions often lead to sluggish or incomplete reactions.[1][2] This document outlines strategies to overcome this hurdle, focusing on the selection of potent coupling reagents and the optimization of reaction parameters. We present two field-proven, step-by-step protocols utilizing HATU and EDC/HOBt, respectively, tailored for researchers, medicinal chemists, and drug development professionals aiming for high-yield synthesis of pyrazole-based amides.
The Challenge: Low Nucleophilicity of 4-Aminopyrazole
The core difficulty in performing an amide coupling with methyl 4-amino-1H-pyrazole-3-carboxylate lies in the electronic properties of the substrate. The 4-amino group is attached to a heterocyclic ring system that is inherently electron-withdrawing. This effect is further amplified by the presence of a methyl carboxylate group at the adjacent 3-position.
Key Deactivating Factors:
-
Aromaticity of the Pyrazole Ring: The lone pair of the amino group's nitrogen is partially delocalized into the pyrazole ring, reducing its availability for nucleophilic attack.
-
Inductive and Mesomeric Effects: The ester group at the C3 position and the ring nitrogens act as strong electron-withdrawing groups, significantly decreasing the electron density on the C4-amino group.
Consequently, this amine is a very weak nucleophile, rendering many standard amide coupling protocols ineffective.[1][2] Achieving efficient coupling requires the carboxylic acid to be converted into a highly activated intermediate that can react with the poorly nucleophilic amine without generating significant side products.[3][4]
Strategic Selection of Coupling Reagents
For challenging substrates like electron-deficient anilines and heteroaromatic amines, the choice of coupling reagent is paramount.[3] Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.
| Reagent Class | Example(s) | Mechanism of Action | Suitability for Weak Nucleophiles |
| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate. Often used with additives like HOBt or HOAt to form a more reactive activated ester and suppress racemization.[4][5] | Moderate. Success is highly dependent on the additive and reaction conditions. Can be sluggish.[1] |
| Phosphonium Salts | PyBOP, PyAOP | Forms a reactive phosphonium ester intermediate. | Good. Generally more effective than carbodiimides alone for difficult couplings. |
| Uronium/Aminium Salts | HATU , HBTU | Forms a highly reactive OAt- or OBt-active ester via a guanidinium intermediate.[6][7] HOAt-based reagents are superior for minimizing racemization and accelerating coupling.[8] | Excellent . Considered the gold standard for difficult couplings, including sterically hindered or electron-deficient amines.[3][6] |
Based on this analysis, uronium salts, particularly HATU, are the premier choice for this transformation due to their high reactivity and rapid kinetics.[6] A well-optimized carbodiimide protocol using EDC with an additive like HOBt serves as a viable, more economical alternative.
Core Experimental Workflow
A successful amide coupling experiment follows a logical progression from preparation to purification. Understanding this flow is key to troubleshooting and obtaining reproducible results.
Caption: Simplified mechanism of HATU-mediated coupling.
Reagents & Equipment:
-
Carboxylic Acid (1.0 equiv)
-
Methyl 4-amino-1H-pyrazole-3-carboxylate (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, standard glassware for work-up and chromatography.
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 equiv), methyl 4-amino-1H-pyrazole-3-carboxylate (1.1 equiv), and HATU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.2 M with respect to the carboxylic acid).
-
Stir the solution and cool the flask to 0 °C using an ice-water bath.
-
Slowly add DIPEA (2.5 equiv) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 4-16 hours. Monitor the progress by TLC or LC-MS until the limiting reagent is consumed. For very difficult couplings, gentle heating (40-50 °C) may be required. [9]7. Work-up: a. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure amide product.
Protocol 2: Economical Coupling using EDC/HOBt
This classic carbodiimide-based method is a cost-effective alternative. 1-Hydroxybenzotriazole (HOBt) is a crucial additive that acts as a scavenger for the O-acylisourea intermediate, converting it to an HOBt-active ester. This minimizes side reactions and can improve yields for electron-deficient amines. [1][10] Reagents & Equipment:
-
Carboxylic Acid (1.0 equiv)
-
Methyl 4-amino-1H-pyrazole-3-carboxylate (1.2 equiv)
-
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equiv)
-
DIPEA or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Standard laboratory glassware.
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and methyl 4-amino-1H-pyrazole-3-carboxylate (1.2 equiv) in anhydrous DMF or DCM.
-
Add EDC·HCl (1.2 equiv) to the solution and stir.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add the base (DIPEA or TEA, 3.0 equiv) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The reaction is typically slower than with HATU.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. If using DMF, follow the work-up procedure described in Protocol 1. b. If using DCM, dilute the reaction mixture with more DCM. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via silica gel column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient activation. 2. Reagents or solvent not anhydrous. [3] 3. Base is protonating the amine. | 1. Switch from EDC/HOBt to HATU. Increase reagent stoichiometry to 1.5 equiv. 2. Use freshly dried solvents and ensure reagents are stored in a desiccator. 3. Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. |
| Multiple Side Products | 1. Guanidinylation of amine (with excess HATU). [6] 2. Epimerization of chiral carboxylic acids. 3. Side reactions of the activated ester. | 1. Add the amine and base first, then add HATU pre-dissolved with the carboxylic acid. Avoid large excesses of HATU. 2. Run the reaction at 0 °C. HATU is excellent at suppressing racemization. [6][8] 3. Ensure prompt reaction with the amine; do not let the activated acid sit for extended periods. |
| Difficult Purification | 1. Byproducts (tetramethylurea from HATU, DCU/DIU from DCC/DIC) are co-eluting. [11] 2. Residual DMF in the crude product. | 1. For urea byproducts, an acidic wash (e.g., 1 M HCl) can help by protonating and increasing water solubility. 2. Perform multiple aqueous washes, especially with 5% LiCl solution, or remove DMF by azeotroping with heptane under vacuum. |
Conclusion
The successful acylation of methyl 4-amino-1H-pyrazole-3-carboxylate is a challenging but achievable transformation. The key to success lies in recognizing the substrate's low nucleophilicity and selecting a sufficiently powerful coupling reagent. The HATU-based protocol offers the highest probability of success with robust, high yields and is recommended for critical applications. The EDC/HOBt method provides a viable and more economical alternative, though it may require longer reaction times and more careful optimization. By following these detailed protocols and troubleshooting guides, researchers can confidently synthesize novel pyrazole amide derivatives for applications in medicinal chemistry and materials science.
References
-
Jadhav, S. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Scientific Reports. Available at: [Link]
-
Common Organic Chemistry (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]
-
Orru, R. V. A., et al. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Aapptec (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
Kim Reactor (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube. Available at: [Link]
-
Common Organic Chemistry (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]
-
HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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- 5. peptide.com [peptide.com]
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- 9. benchchem.com [benchchem.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: The Strategic Use of Methyl 4-Amino-1H-pyrazole-3-carboxylate as a Versatile Intermediate in the Synthesis of Potent GSK3 Inhibitors
Abstract
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that serves as a critical regulatory node in a multitude of cellular signaling pathways, including insulin metabolism, Wnt/β-catenin signaling, and neuronal function.[1][2] Its dysregulation is implicated in a wide range of pathologies, such as Alzheimer's disease, bipolar disorder, and various cancers, making it a high-priority target for therapeutic intervention.[2][3][4] Pyrazole-based heterocyclic compounds have emerged as a prominent class of GSK3 inhibitors, with many demonstrating high potency and selectivity.[5][6][7] This technical guide provides a detailed exploration of methyl 4-amino-1H-pyrazole-3-carboxylate as a key chemical intermediate for the synthesis of these inhibitors. We present the strategic rationale, a detailed synthetic protocol for constructing a core pyrazolo[3,4-b]pyridine scaffold, and the underlying mechanistic principles for researchers in drug discovery and medicinal chemistry.
Introduction: GSK3 as a Pivotal Therapeutic Target
GSK3 is a unique kinase, typically active in resting cells, and is primarily regulated through inhibition by upstream signals.[2] For instance, in the PI3K/Akt pathway, activated Akt phosphorylates GSK3β at Ser9, leading to its inactivation.[1][8] Conversely, in the Wnt pathway, the absence of a Wnt signal allows GSK3 to phosphorylate β-catenin, targeting it for proteasomal degradation.[2] The central role of GSK3 in these fundamental pathways underscores the therapeutic potential of its inhibitors. Small molecule inhibitors can mimic the effects of upstream signaling, effectively dampening pathological processes driven by GSK3 overactivity.
The pyrazole core is a "privileged scaffold" in medicinal chemistry, and its derivatives, particularly fused pyrazolopyrimidines and pyrazolopyridines, have proven to be highly effective, ATP-competitive inhibitors of GSK3.[1][5][6] The strategic placement of substituents on this core structure allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. Methyl 4-amino-1H-pyrazole-3-carboxylate provides an ideal starting point for constructing these bicyclic systems due to the ortho relationship between the amino and carboxylate groups, which is perfectly poised for cyclization reactions.
Caption: GSK3 signaling pathways and the point of intervention for pyrazole inhibitors.
Synthetic Strategy: From Aminopyrazole to a Pyrazolo[3,4-b]pyridinone Core
The most direct and widely adopted method for constructing the pyrazolo[3,4-b]pyridine scaffold from a 4-aminopyrazole is the Gould-Jacobs reaction .[8][9] This powerful transformation involves two key steps:
-
Condensation: The nucleophilic 4-amino group of the pyrazole attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), displacing the ethoxy group to form an enamine intermediate.
-
Thermal Cyclization: Upon heating in a high-boiling solvent (e.g., Dowtherm A), an intramolecular cyclization occurs between the pyrazole N1 position and one of the ester groups, followed by elimination of ethanol to yield the aromatic 4-hydroxy-pyrazolo[3,4-b]pyridine ring system. This product exists predominantly in its tautomeric 4-oxo form.
This approach is highly reliable and provides a direct entry into a core structure that is frequently decorated in many potent GSK3 inhibitors.
Caption: Workflow for synthesizing a pyrazolo[3,4-b]pyridinone GSK3 inhibitor core.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 4-oxo-1,5-dihydro-pyrazolo[3,4-b]pyridine-5-carboxylate , a core intermediate for GSK3 inhibitors, using the Gould-Jacobs reaction.[7][8][9]
Step 1: Condensation of Methyl 4-amino-1H-pyrazole-3-carboxylate with DEEM
-
Materials:
-
Methyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Ethanol (as solvent, optional)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-amino-1H-pyrazole-3-carboxylate and diethyl ethoxymethylenemalonate.
-
The reaction can often be performed neat. Alternatively, ethanol can be used as a solvent.
-
Heat the mixture to 120-130°C and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting amine.
-
Upon completion, cool the reaction mixture to room temperature. The intermediate, diethyl 2-(((3-(methoxycarbonyl)-1H-pyrazol-4-yl)amino)methylene)malonate, may crystallize upon cooling.
-
If the product solidifies, it can be collected by filtration and washed with a cold non-polar solvent like hexane or diethyl ether to remove excess DEEM. If it remains an oil, the crude product is typically carried directly to the next step without purification.
-
Step 2: Thermal Cyclization to form the Pyrazolo[3,4-b]pyridinone Core
-
Materials:
-
Crude enamine intermediate from Step 1 (1.0 eq)
-
Dowtherm A (or Diphenyl ether)
-
-
Procedure:
-
Caution: This step requires high temperatures. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a flask suitable for high-temperature reactions (e.g., a three-neck flask with a thermometer and reflux condenser), add Dowtherm A.
-
Heat the Dowtherm A to approximately 250°C.
-
Slowly add the crude enamine intermediate from Step 1 to the hot Dowtherm A in portions. Vigorous evolution of ethanol will be observed.
-
Maintain the reaction temperature at ~250°C for 30-60 minutes after the addition is complete. Monitor the reaction by TLC or LC-MS until the intermediate is fully consumed.
-
Allow the reaction mixture to cool to below 100°C.
-
Carefully add a non-polar solvent such as hexane to the cooled mixture to precipitate the product.
-
Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexane to remove the high-boiling solvent.
-
Dry the product under vacuum to yield the target pyrazolo[3,4-b]pyridinone core.
-
Data Presentation: Characterization and Activity
The synthesized intermediate and final inhibitors should be characterized using standard analytical techniques.
Table 1: Analytical Characterization Parameters
| Analysis Type | Expected Results for Pyrazolo[3,4-b]pyridinone Core |
| ¹H NMR | Signals corresponding to the pyrazole C-H proton, the pyridine C-H proton, the ester ethyl group (quartet and triplet), and a broad singlet for the N-H protons. |
| ¹³C NMR | Resonances for the carbonyl carbons (ester and lactam), and distinct signals for the aromatic carbons of the fused ring system. |
| Mass Spec (HRMS) | Calculated m/z for the molecular ion [M+H]⁺ should match the observed value. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (ester and lactam), and C=C/C=N stretching in the aromatic region. |
Table 2: In Vitro Activity of Representative Pyrazolo-based GSK3 Inhibitors
| Compound Scaffold | Representative Inhibitor | GSK3β IC₅₀ (nM) | Kinase Selectivity Notes | Reference |
| Pyrazolo[3,4-d]pyrimidine | [1-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazone series | 5 - 50 | Good selectivity over a panel of other kinases. | [1] |
| Pyrazolone | Compound 3a | 78 | Highly selective against a panel of 40 other kinases. | [3] |
| Pyrazolo[3,4-b]pyridine | 6-Aryl-pyrazolo[3,4-b]pyridine series | 10 - 100 | Potent and selective inhibitors. | [6] |
Conclusion and Future Directions
Methyl 4-amino-1H-pyrazole-3-carboxylate is a highly valuable and versatile intermediate for the synthesis of potent and selective GSK3 inhibitors. The Gould-Jacobs reaction provides a robust and efficient pathway to the pyrazolo[3,4-b]pyridinone core, which serves as a foundational scaffold for further chemical exploration. Subsequent functionalization, typically through N-alkylation/arylation of the pyrazole nitrogen and Suzuki or other cross-coupling reactions on the pyridine ring (after conversion of the 4-oxo group to a halide), allows for the generation of diverse libraries of compounds. This strategic approach enables medicinal chemists to systematically probe the structure-activity relationship (SAR) to optimize the pharmacological profile of these important therapeutic agents.
References
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Peat, A. J., et al. (2004). Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125. Available from: [Link]
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Palomo, V., et al. (2011). Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects. Journal of Medicinal Chemistry, 54(23), 8040-8056. Available from: [Link]
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Beurel E., et al. (2015). Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases. Pharmacology & therapeutics, 148, 114-131. Available from: [Link]
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McCubrey, J. A., et al. (2014). GSK-3 as potential target for therapeutic intervention in cancer. Oncotarget, 5(10), 2881-2911. Available from: [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(5), 1698. Available from: [Link]
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
-
Abdel-Aziz, A. A., et al. (2009). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Molecules, 14(11), 4417-4429. Available from: [Link]
-
Ghaedi, A., et al. (2017). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 22(10), 1673. Available from: [Link]
-
Palomo, V., et al. (2011). Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects. Request PDF. Available from: [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Available from: [Link]
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LoGrasso, P. V., & Frantz, J. D. (2008). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Current Alzheimer Research, 5(5), 468-477. Available from: [Link]
-
Gomaa, M. A. M. (2012). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 345(8), 610-617. Available from: [Link]
-
Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6430. Available from: [Link]
-
Wang, W., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(12), 21156-21171. Available from: [Link]
-
Wang, Y., et al. (2018). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 23(11), 2977. Available from: [Link]
-
El-Fattah, M. F. A., et al. (2016). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Request PDF. Available from: [Link]
- GlaxoSmithKline. (2004). Pyrazole compositions useful as inhibitors of gsk-3. Google Patents.
-
Witherington, J., et al. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(18), 3055-3057. Available from: [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available from: [Link]
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Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]
-
Witherington, J., et al. (2003). 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(9), 1577-1580. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available from: [Link]
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Application Notes and Protocols for the Diazotization of Methyl 4-amino-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the diazotization of methyl 4-amino-1H-pyrazole-3-carboxylate. Diazonium salts derived from heterocyclic amines, such as pyrazoles, are highly versatile intermediates in synthetic organic chemistry. They serve as precursors for a wide array of functional group transformations, enabling the synthesis of diverse molecular scaffolds with applications in medicinal chemistry and materials science. This document outlines the mechanistic basis of the diazotization reaction, a detailed step-by-step experimental procedure, critical safety considerations, and methods for in situ utilization of the resulting diazonium salt. The protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure procedural robustness and safety.
Introduction: The Synthetic Utility of Pyrazole Diazonium Salts
The diazotization of primary aromatic and heteroaromatic amines is a fundamental transformation that yields highly reactive diazonium salts ([Ar-N₂]⁺X⁻).[1][] These intermediates are prized for the exceptional leaving group ability of dinitrogen (N₂), which facilitates a variety of subsequent substitution reactions.[3] The pyrazole nucleus is a privileged scaffold in drug discovery, and the ability to functionalize it via its diazonium salt opens avenues to novel analogues.
The target molecule, methyl 4-amino-1H-pyrazole-3-carboxylate, possesses a primary amino group that can be converted to a diazonium salt. This reactive intermediate can then be used immediately in situ in subsequent reactions such as:
-
Sandmeyer and Sandmeyer-type Reactions: For the introduction of halides (Cl, Br), cyanide, and other nucleophiles, often catalyzed by copper(I) salts.[4][5][6]
-
Azo Coupling Reactions: Reaction with electron-rich aromatic compounds (e.g., phenols, anilines) to form highly colored azo compounds, which are valuable as dyes and molecular probes.[1][7]
-
Hydrodediazoniation: Replacement of the diazonium group with hydrogen.
-
Fluorination: via the Balz-Schiemann reaction.
This guide focuses on the preparation of the aqueous solution of the diazonium salt of methyl 4-amino-1H-pyrazole-3-carboxylate, a critical first step for these subsequent transformations.
Reaction Mechanism and Scientific Rationale
The diazotization reaction involves the treatment of a primary amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[8] The reaction must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt, which can be unstable and potentially explosive at higher temperatures or in a dry, solid state.
The key steps of the mechanism are as follows:
-
Formation of the Nitrosating Agent: In a strongly acidic medium, sodium nitrite is protonated by the mineral acid to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).
-
N-Nitrosation: The primary amino group of the pyrazole acts as a nucleophile and attacks the nitrosonium ion, forming an N-nitrosamine intermediate.
-
Tautomerization and Dehydration: A series of proton transfers (tautomerization) leads to a diazohydroxide intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the resonance-stabilized pyrazole diazonium ion.
The presence of the electron-withdrawing carboxylate group on the pyrazole ring can influence the reactivity of the amino group, necessitating careful control of the reaction conditions to achieve efficient diazotization.
Safety Precautions: A Critical Overview
Diazonium salts are notoriously unstable and can be explosive in their solid, dry state. The following safety protocols are mandatory and must be strictly adhered to throughout the procedure.
-
In Situ Use: This protocol is designed for the preparation of an aqueous solution of the diazonium salt to be used immediately in the next synthetic step. NEVER attempt to isolate the diazonium salt as a solid.
-
Temperature Control: The reaction is exothermic and must be maintained between 0-5 °C at all times. An unexpected rise in temperature can lead to violent decomposition. Use an ice-salt bath for efficient cooling.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves. The entire procedure must be performed in a well-ventilated fume hood.
-
Acid Handling: Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handle with extreme care in a fume hood.
-
Nitrous Acid and NOx Fumes: Nitrous acid and its decomposition products (NOx) are toxic. Proper ventilation is crucial.
-
Quenching: Any unreacted diazonium salt at the end of the subsequent reaction should be quenched. This can be achieved by adding a solution of sulfamic acid or urea, which reacts with residual nitrous acid.
Experimental Protocol: Diazotization Procedure
This protocol details the formation of the diazonium salt of methyl 4-amino-1H-pyrazole-3-carboxylate in an aqueous solution.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| Methyl 4-amino-1H-pyrazole-3-carboxylate | 141.13 | 10.0 | 1.41 g | Starting material |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | ~30.0 | ~2.5 mL | Corrosive, use in fume hood |
| Distilled Water | 18.02 | - | 25 mL | For dissolving amine and nitrite |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 0.725 g | Use a slight excess (1.05 eq.) |
| Ice | - | - | As needed | For ice bath |
| Starch-Iodide Paper | - | - | - | To test for excess nitrous acid |
Step-by-Step Procedure
-
Preparation of the Amine Suspension:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine methyl 4-amino-1H-pyrazole-3-carboxylate (1.41 g, 10.0 mmol) and 15 mL of distilled water.
-
Stir the mixture to form a suspension.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Slowly add concentrated hydrochloric acid (~2.5 mL, ~30.0 mmol) to the stirred suspension. The amine will dissolve to form its hydrochloride salt. Maintain the temperature below 5 °C during the addition.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in 10 mL of distilled water.
-
Cool this solution in an ice bath.
-
-
Diazotization Reaction:
-
Slowly add the cold sodium nitrite solution dropwise from the dropping funnel to the stirred amine hydrochloride solution over a period of 20-30 minutes.
-
Crucially, ensure the internal temperature of the reaction mixture does not rise above 5 °C. The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The solution should become clear, indicating the formation of the soluble diazonium salt.
-
-
Verification of Reaction Completion:
-
Test for the presence of a slight excess of nitrous acid by dipping a glass rod into the reaction mixture and touching it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid and that the diazotization is complete.[9]
-
If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained and maintained for at least 10 minutes.
-
It is important to avoid a large excess of nitrous acid. If necessary, the excess can be destroyed by the cautious addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
-
In Situ Use of the Diazonium Salt Solution:
-
The resulting clear solution of methyl 4-diazo-1H-pyrazole-3-carboxylate is unstable and should be used immediately for the subsequent reaction (e.g., Sandmeyer, azo coupling) without isolation.[1] Do not store the solution.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the diazotization procedure.
Caption: Workflow for the diazotization of methyl 4-amino-1H-pyrazole-3-carboxylate.
Troubleshooting and Field-Proven Insights
-
Incomplete Dissolution of Amine Hydrochloride: If the amine salt does not fully dissolve after acid addition, ensure sufficient stirring and that the correct amount of acid was used. A small amount of undissolved material may not be detrimental, but a significant amount suggests an issue with the starting material or stoichiometry.
-
Reaction Mixture Color Change: The formation of the diazonium salt typically results in a clear, pale yellow solution. The development of a dark brown or reddish color may indicate decomposition of the diazonium salt due to a rise in temperature.
-
Starch-Iodide Test: A persistently negative starch-iodide test may indicate that the sodium nitrite has decomposed. Use a fresh bottle of sodium nitrite if this is suspected.
-
Subsequent Reactions: The success of subsequent reactions, such as the Sandmeyer reaction, is highly dependent on the quality of the diazonium salt solution. Ensure the diazotization is complete before proceeding.
References
-
Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Retrieved February 15, 2026, from [Link]
-
El-Shehry, M. F., & Abu-Hashem, A. A. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. Retrieved February 15, 2026, from [Link]
-
DIAZOTIZATION TITRATION. (n.d.). K. K. Wagh College of Pharmacy. Retrieved February 15, 2026, from [Link]
-
General reaction for the diazotization and coupling reactions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Process for preparing diazonium salts of 3-amino-pyrazole. (n.d.). Google Patents.
-
Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Ali, S., Parveen, H., & Iqbal, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved February 15, 2026, from [Link]
-
Cîrcu, V., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. Retrieved February 15, 2026, from [Link]
-
Cîrcu, V., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Asma, et al. (2018). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. PMC. Retrieved February 15, 2026, from [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved February 15, 2026, from [Link]
-
Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Aliphatic Amines Unlocked for Selective Transformations through Diazotization. (2024). PMC. Retrieved February 15, 2026, from [Link]
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). YouTube. Retrieved February 15, 2026, from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diazotisation [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Synthesis of FLT3 Inhibitors from 4-Aminopyrazole-3-Carboxylate Precursors
Executive Summary
This guide details the synthetic construction of Type I/II FLT3 inhibitors utilizing the 4-aminopyrazole-3-carboxylate scaffold. While FMS-like tyrosine kinase 3 (FLT3) remains a critical target in Acute Myeloid Leukemia (AML), first-generation inhibitors often suffer from poor selectivity or metabolic instability. The 4-aminopyrazole-3-carboxamide core—exemplified by the clinical candidate FN-1501 and its optimized derivative Compound 8t —provides a robust platform for dual FLT3/CDK inhibition, offering high aqueous solubility and favorable pharmacokinetics.
This protocol focuses on the critical generation of the 4-amino-1H-pyrazole-3-carboxamide intermediate from nitro-precursors and its subsequent coupling with bicyclic heteroaryls.
Scientific Rationale & Structural Logic
The Scaffold Advantage
The 4-aminopyrazole-3-carboxylate motif serves as a privileged hinge-binding scaffold.
-
Hinge Interaction: The pyrazole NH and the exocyclic amide carbonyl form a bidentate hydrogen-bonding network with the kinase hinge region (Glu661/Cys694 in FLT3).
-
Solubility Vector: The 3-carboxylate position allows for the introduction of solubilizing groups (e.g., piperazines) that extend into the solvent-exposed region, crucial for improving oral bioavailability.
-
Synthetic Versatility: The 4-amino group acts as a versatile nucleophile for installing the "tail" moiety that targets the hydrophobic back pocket or the gatekeeper residue (Phe691).
Retrosynthetic Analysis
The synthesis is disconnected into three phases:
-
Tail Functionalization: Amide coupling at the C3-carboxylate.
-
Core Activation: Reduction of the C4-nitro group to the reactive C4-amine.
-
Inhibitor Assembly: Nucleophilic aromatic substitution (
) or Buchwald-Hartwig coupling of the C4-amine with a chloro-heterocycle.
Figure 1: Retrosynthetic logic for constructing FLT3 inhibitors from pyrazole precursors.
Detailed Experimental Protocol
Phase 1: Preparation of the Nitro-Amide Scaffold
Objective: Install the solubilizing side chain before activating the core amine. Starting Material: 4-nitro-1H-pyrazole-3-carboxylic acid.
-
Dissolution: Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature (RT) for 15 minutes to activate the carboxylic acid.
-
Coupling: Add the amine side chain (e.g., N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)amine) (1.1 eq).
-
Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]+).
-
Workup: Pour the reaction mixture into ice-water. If a precipitate forms, filter and wash with water. If no precipitate, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (DCM/MeOH gradient 100:0 to 90:10).
Phase 2: Core Activation (Synthesis of 4-Aminopyrazole-3-Carboxamide)
Critical Step: This generates the "4-aminopyrazole-3-carboxylate precursor" referenced in the topic. Caution: 4-aminopyrazoles are oxidation-sensitive. Use immediately or store under Argon at -20°C.
Method A: Catalytic Hydrogenation (Cleaner, Standard)
-
Dissolve the Nitro-Amide intermediate in MeOH/THF (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
atmosphere (balloon pressure) for 2–4 hours at RT. -
Filtration: Filter through a Celite pad under an inert atmosphere (Nitrogen/Argon) if possible.
-
Concentration: Concentrate the filtrate in vacuo to obtain the 4-amino intermediate.
Method B: Iron Reduction (For Halogen-Sensitive Substrates)
-
Suspend the Nitro-Amide in EtOH/H2O (4:1).
-
Add Fe powder (5.0 eq) and
(5.0 eq). -
Reflux (80°C) for 2 hours.
-
Filter hot through Celite; wash with warm EtOH. Concentrate to dryness.
Phase 3: Inhibitor Assembly (The Coupling)
Objective: Link the 4-amino scaffold to the kinase-binding hinge motif (e.g., pyrrolo[2,3-d]pyrimidine).[1]
-
Reactants: Combine the fresh 4-aminopyrazole-3-carboxamide (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol or DMF.
-
Catalysis (Acidic): Add a catalytic amount of concentrated HCl (2–3 drops) or p-TSA (0.1 eq).
-
Expert Note: Acid catalysis protonates the pyrimidine nitrogen, activating the C4-position for nucleophilic attack by the pyrazole amine.
-
-
Conditions: Heat to 100–120°C in a sealed tube for 8–12 hours.
-
Monitoring: Reaction is complete when the starting amine is consumed (LC-MS).
-
Isolation: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold EtOH.
-
Free Base Generation: Suspend the solid in water, adjust pH to 8–9 with saturated
, and extract with EtOAc/THF.
Data Summary & Quality Control
Analytical Specifications (Example for FN-1501 Analogues)
| Parameter | Specification | Method |
| Purity | >95% | HPLC (254 nm) |
| Identity | Consistent with Structure | 1H NMR (DMSO-d6), 13C NMR |
| Mass Spec | [M+H]+ ± 0.1 Da | ESI-MS |
| Appearance | Yellow to Off-white Solid | Visual Inspection |
| Solubility | >10 mg/mL (in DMSO) | Gravimetric |
Representative NMR Signals (DMSO-d6)
-
Pyrazole-NH: Broad singlet at
13.0–13.5 ppm. -
Amide-NH: Singlet at
9.5–10.5 ppm. -
Pyrrolo-Pyrimidine C-H: Doublets at
6.5 and 7.2 ppm (characteristic of the 7H-pyrrolo[2,3-d]pyrimidine system).
Biological Validation Protocols
In Vitro Kinase Assay (ADP-Glo™)
To validate FLT3 inhibition potency (
-
Enzyme: Recombinant Human FLT3 (Wild Type and ITD mutant).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
Protocol:
-
Incubate compound (serial dilution, 10 points) with FLT3 enzyme and substrate in kinase buffer (pH 7.5,
, MnCl2, DTT) for 10 min. -
Initiate reaction with ATP (
final). Incubate 60 min at RT. -
Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Read Luminescence.
-
Cellular Viability Assay (MV4-11)
To confirm cellular efficacy in FLT3-dependent AML lines:
-
Cell Line: MV4-11 (FLT3-ITD homozygous).
-
Seeding: 5,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).
-
Treatment: Treat with inhibitor (0.1 nM – 10
) for 72 hours. -
Readout: CCK-8 or CellTiter-Glo assay.
-
Benchmark: Potent compounds (like 8t ) should exhibit
.[2][3][4]
Figure 2: Biological screening cascade for validating FLT3 inhibitors.
Expert Tips & Troubleshooting
-
Instability of the Amine: The 4-aminopyrazole intermediate can turn dark (oxidize) if left in solution. Recommendation: Proceed to the coupling step immediately after filtration/concentration. Do not store overnight unless solid and under argon.
-
Coupling Efficiency: If the
reaction (Phase 3) is sluggish, switch solvent to 2-methoxyethanol or diglyme and increase temperature to 130°C. Alternatively, use microwave irradiation (150°C, 30 min). -
Regioselectivity: In the initial alkylation of pyrazoles (if building the ring from scratch), N1 vs N2 alkylation can be an issue. However, starting from 4-nitro-1H-pyrazole-3-carboxylic acid bypasses this as the N-H is usually unsubstituted or protected until the final steps in this specific scaffold class.
-
Solubility Issues: If the final product is insoluble in EtOAc during workup, collect the precipitate directly. The HCl salt form is often cleaner and more water-soluble for biological assays.
References
-
Zhi, Y., Wang, Z., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739.[3] Link
-
Wang, Y., Zhi, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518.[5] Link
-
Cui, G., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 211, 113061. Link
-
Li, H.Y., et al. (2018).[6] Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-Diamine Derivatives as Type-II Inhibitors of FLT3 Selective Against c-KIT. Scientific Reports, 8, 21839.[6] Link
Sources
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for N-alkylation of methyl 4-amino-1H-pyrazole-3-carboxylate
Application Note: Precision N-Alkylation of Methyl 4-amino-1H-pyrazole-3-carboxylate
Executive Summary
Methyl 4-amino-1H-pyrazole-3-carboxylate (1 ) is a high-value scaffold in kinase inhibitor discovery (e.g., FLT3, CDKs) due to its ability to form hydrogen bond networks within the ATP-binding pocket. Functionalization of this core typically involves N-alkylation to define the solubility and steric profile of the inhibitor.
However, this reaction presents two critical chemoselective challenges:
-
Annular Tautomerism (Regioselectivity): The pyrazole ring exists in equilibrium between the 3-carboxylate and 5-carboxylate tautomers. Alkylation can occur at
(distal to ester) or (proximal to ester), yielding regioisomeric mixtures (1,3- vs. 1,5-isomers). -
Nucleophilic Competition (Chemoselectivity): The exocyclic amine at position 4 is a competing nucleophile, though significantly less acidic/nucleophilic than the deprotonated pyrazole ring.
This guide details protocols to achieve high regioselectivity for the thermodynamically preferred 1-alkyl-3-carboxylate and strategies to suppress exocyclic amine alkylation.
Mechanistic Insight & Experimental Design
The Regioselectivity Challenge
The starting material (1) exists as a tautomeric mixture. Upon deprotonation, the pyrazolide anion is delocalized. Alkylation is governed by steric hindrance and the "lone pair availability" of the nitrogen atoms.
-
Path A (
-Alkylation): Occurs at the nitrogen distal to the ester group. This is generally less sterically hindered and leads to the 1-alkyl-3-carboxylate product. This is typically the desired isomer for maintaining the "3-carboxylate" binding motif. -
Path B (
-Alkylation): Occurs at the nitrogen proximal to the ester. This leads to the 1-alkyl-5-carboxylate product (renumbered upon alkylation). This path is often disfavored by steric clash with the ester but can be promoted by specific solvents or chelating bases.
Chemoselectivity ( vs. )
-
Ring NH (
): Readily deprotonated by carbonate bases ( , ) or hydrides ( ). The resulting anion is a potent nucleophile. -
Exocyclic
( ): Neutral under standard basic conditions. It acts as a weak nucleophile (aniline-like). Unless strong electrophiles (acid chlorides, sulfonyl chlorides) or forcing conditions are used, the anionic ring nitrogen reacts preferentially.
Optimization Matrix
| Variable | Recommendation | Rationale |
| Base | Carbonates provide a "soft" deprotonation equilibrium, favoring the thermodynamic product ( | |
| Solvent | DMF or MeCN | Polar aprotic solvents stabilize the intermediate anion. DMF is standard; MeCN is milder and easier to remove. |
| Temperature | Lower temperatures favor selectivity. High heat promotes | |
| Electrophile | Alkyl Halides | Primary alkyl iodides/bromides react cleanly. Secondary halides may require elevated temps ( |
Visualizing the Reaction Pathway
Figure 1: Reaction pathway showing the competition between N1 (distal) and N2 (proximal) alkylation sites.
Detailed Protocols
Protocol A: Standard Regioselective N-Alkylation (Alkyl Halides)
Best for: Primary and unhindered secondary alkyl halides.
Materials:
-
Methyl 4-amino-1H-pyrazole-3-carboxylate (1.0 equiv)
-
Alkyl Halide (1.1 - 1.2 equiv)
-
Cesium Carbonate (
) (2.0 equiv) or Potassium Carbonate ( ) -
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole substrate in anhydrous DMF under an inert atmosphere (
or Ar). -
Deprotonation: Add
in one portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: The solution may change color (often yellow/orange) indicating anion formation. -
Alkylation: Add the alkyl halide dropwise via syringe.
-
Tip: For volatile halides (e.g., MeI, EtI), use a reflux condenser cooled to
or a sealed pressure tube.
-
-
Reaction: Stir at RT. Monitor by LC-MS or TLC.
-
Time: Primary halides typically complete in 2–4 hours.
-
Optimization: If reaction is sluggish after 4 hours, heat to
.
-
-
Workup: Dilute the reaction mixture with EtOAc and wash with water (
) to remove DMF. Wash organic layer with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Isomer Separation: The 1,3-isomer (Major) is typically less polar than the 1,5-isomer on silica gel due to the exposed amine and ester geometry.
-
Protocol B: Mitsunobu N-Alkylation (Alcohols)
Best for: Alkylation using primary/secondary alcohols when halides are unstable or unavailable.
Materials:
-
Pyrazole Substrate (1.0 equiv)[1]
-
Alcohol (
) (1.2 equiv) -
Triphenylphosphine (
) (1.5 equiv) -
DIAD or DEAD (1.5 equiv)
-
THF (Anhydrous)
Step-by-Step Procedure:
-
Setup: Dissolve Pyrazole, Alcohol, and
in anhydrous THF at . -
Addition: Add DIAD dropwise over 15 minutes. Exothermic reaction; maintain temp
. -
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Workup: Concentrate directly and purify via chromatography.
-
Note: Mitsunobu conditions are highly selective for
due to the steric bulk of the -betaine intermediate.
-
Data Analysis & Troubleshooting
Regioisomer Identification (NMR)
Distinguishing the 1,3-isomer (Target) from the 1,5-isomer is critical.
| Feature | 1,3-Isomer (Target) | 1,5-Isomer (Minor) |
| NOESY Correlation | Strong NOE between | NOE between |
| HMBC | ||
| TLC ( | Higher | Lower |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield / Incomplete | Poor solubility or weak base. | Switch from |
| High 1,5-Isomer Ratio | Steric crowding or "proximal" directing effect. | Switch to bulkier base ( |
| N4-Amine Alkylation | Electrophile too reactive or base too strong ( | Use Carbonate bases.[3][4] Avoid acid chlorides. Keep temp |
| Polyalkylation | Excess alkylating agent. | Use strict stoichiometry (1.05 - 1.1 equiv). Add electrophile slowly. |
References
-
Regioselective Synthesis of Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Source: Molecules (2021).[5] Context: Demonstrates alkylation of similar 3-carboxylate pyrazoles using alkyl iodides/KOH/DMF, noting regioselectivity trends.
-
N1-Selective Methyl
-Halomethylsilanes. Source: Journal of Organic Chemistry (2024).[6] Context: Describes advanced methods for high N1 selectivity using sterically bulky masking groups. -
Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Source: Molecules (2019).[7] Context: Provides fundamental crystallographic and NMR data on the tautomeric equilibrium of pyrazole-3-carboxylates.
-
PubChem Compound Summary: Ethyl 3-amino-1H-pyrazole-4-carboxylate. Source: PubChem.[8] Context: Physical properties and safety data for the ethyl ester analog, relevant for handling and stoichiometry calculations.
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Fragment-Based Drug Design using 4-Aminopyrazole-3-Carboxylate Scaffolds
Executive Summary & Scientific Rationale
The 4-aminopyrazole-3-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for targeting the ATP-binding site of protein kinases (e.g., CDKs, FLT3, JAKs). Unlike random fragment libraries, this scaffold possesses inherent "hinge-binding" capability. The C4-amino group and the pyrazole ring nitrogens form a characteristic donor-acceptor motif that mimics the adenine ring of ATP, anchoring the fragment to the kinase hinge region (typically residues like Glu, Met, or Leu).
This Application Note provides a rigorous workflow for utilizing this scaffold in Fragment-Based Drug Design (FBDD). We move beyond simple screening to detail the "Grow-from-Fragment" synthetic strategy, where the C3-carboxylate serves as a high-utility vector for accessing the solvent-exposed or sugar-pocket regions of the active site.
Chemical Space & Growth Vectors[1]
Successful FBDD requires defining "Growth Vectors"—positions where the fragment can be elaborated without disrupting the primary binding mode.
| Position | Functional Group | Role in FBDD | Vector Strategy |
| N1 | Pyrazole Nitrogen | H-Bond Donor/Acceptor | Vector A: Alkylation here targets the hydrophobic "Gatekeeper" region or solvent front depending on kinase conformation (DFG-in vs. DFG-out). |
| C3 | Carboxylate (Ester/Acid) | H-Bond Acceptor | Vector B (Primary): Conversion to Carboxamide . This is the primary "growth" vector to reach the ribose binding pocket or solvent channel. |
| C4 | Amino ( | H-Bond Donor | Anchor: Critical for interaction with the kinase hinge backbone carbonyl. Rarely modified in early stages to maintain affinity. |
| C5 | Carbon | Hydrophobic | Vector C: Substitution here (e.g., Methyl, Phenyl) can induce twist or fill small hydrophobic pockets (selectivity filter). |
Protocol A: Scaffold Synthesis & Library Generation
Objective: Synthesize a library of 4-amino-1H-pyrazole-3-carboxamides to probe the C3 vector. Rationale: We utilize a Nitro-Reduction Route . Direct manipulation of the 4-amino group is difficult due to its nucleophilicity. Therefore, we use 4-nitropyrazole-3-carboxylic acid as the stable precursor, couple the C3-amide diversity elements first, and reduce the nitro group as the final step to "reveal" the hinge-binding amine.
Workflow Diagram (Synthesis)
Figure 1: "Grow-from-Precursor" synthetic route. This strategy protects the sensitive C4-amine as a nitro group while exploring the C3 chemical space.
Detailed Steps:
-
Amide Coupling (Diversity Step):
-
Dissolve 4-nitropyrazole-3-carboxylic acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT to activate the acid.
-
Add the selected amine (
, 1.1 eq). Note: Use amines with diverse physicochemical properties (aliphatic, aromatic, solubilizing). -
Stir at RT for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over
.
-
-
Nitro Reduction (Anchor Revelation):
-
Dissolve the nitro-amide intermediate in MeOH/THF (1:1).
-
Method A (Catalytic Hydrogenation): Add 10% Pd/C (10 wt%) and stir under
balloon (1 atm) for 2–4 hours. Preferred for clean fragments. -
Method B (Chemical Reduction): If the R-group contains halogens sensitive to hydrogenolysis, use
(5 eq) in EtOH at 70°C for 2 hours. -
Purification: Filter through Celite. Concentrate. Purify via preparative HPLC (Reverse Phase C18) to ensure >95% purity.
-
Protocol B: Surface Plasmon Resonance (SPR) Screening
Objective: Screen the synthesized fragment library against a target kinase (e.g., CDK2, FLT3) to determine
Assay Setup
-
Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).
-
Immobilization: Standard Amine Coupling.
-
Activate surface with EDC/NHS (1:1) for 7 min.
-
Inject Target Kinase (10–20
in 10 mM Acetate pH 5.0) to reach ~2000–3000 RU (high density required for weak binders). -
Block with Ethanolamine.
-
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 2% DMSO .
-
Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps.
-
The "Clean Screen" (Self-Validation Step)
Before running the full affinity screen, you must validate the fragments behavior.
-
Injection: Inject fragments at a fixed high concentration (e.g., 200
). -
Criteria for Pass:
-
Square Wave: Sensorgram must show rapid on/off rates (typical for fragments).
-
Stoichiometry:
(theoretical) vs. ratio should be . -
No Super-Stoichiometry: If Binding > 150% of theoretical
, the fragment is likely aggregating or binding non-specifically. Discard.
-
Affinity Determination
-
Run a dose-response series for "Clean" hits (e.g., 3-fold dilution series: 500
down to 2 ). -
Fit data to a 1:1 Steady State Affinity model to calculate
. -
Success Metric: For this scaffold, a "Hit" typically has a
and Ligand Efficiency (LE) > 0.3.
Structural Biology & Binding Mode Analysis
Once a hit is validated by SPR, X-ray crystallography is mandatory to guide optimization.
Binding Mode Schematic (Kinase Hinge)
Figure 2: Canonical binding mode. The 4-amino group acts as a donor to the hinge carbonyl (e.g., Glu residue), while the pyrazole NH acts as a donor to a backbone carbonyl or acceptor to a backbone NH depending on the tautomer.
Case Study Insight: AT7519 & FLT3 Inhibitors
Research by Astex and others (see References) demonstrated that the 4-amino-pyrazole-3-carboxamide core binds in the ATP pocket.
-
The Anchor: The pyrazole-amine motif mimics the N1-N6 motif of Adenine.
-
The Growth: In the development of AT7519 (CDK inhibitor) and FLT3 inhibitors (e.g., Compound 8t), the amide nitrogen at C3 was substituted with piperidines or aromatic rings.[1]
-
Result: These groups displaced conserved water molecules and engaged residues like Asp86 (CDK2) or the DFG motif, improving potency from
(fragment) to nM (lead).
-
References
-
Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry.
-
Zhang, Y., et al. (2019). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." International Journal of Molecular Sciences.
- Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advances and applications." Nature Reviews Drug Discovery. (General FBDD grounding).
-
ChemicalBook. (n.d.). "Ethyl 3-amino-4-pyrazolecarboxylate synthesis protocols."
Sources
Application Note: Microwave-Assisted Synthesis Involving Methyl 4-amino-1H-pyrazole-3-carboxylate
[1][2]
Executive Summary
Methyl 4-amino-1H-pyrazole-3-carboxylate (MAPC) is a bifunctional scaffold containing an amino group at position 4 and a methyl ester at position 3. This "ortho-amino ester" motif is a privileged pharmacophore for synthesizing Pyrazolo[4,3-d]pyrimidines —bioisosteres of purines widely investigated as kinase inhibitors (e.g., CDK2, GSK3) and PDE inhibitors.
Conventional thermal heating for these cyclocondensations often requires harsh conditions (refluxing DMF/phenol, >24h) and suffers from poor atom economy. This guide details microwave-assisted protocols that reduce reaction times to minutes, improve yields, and allow for solvent-free or green-solvent pathways.
Mechanistic Insight & Reactivity Profile
The reactivity of MAPC is defined by the proximity of the nucleophilic amine (C4-NH2) and the electrophilic ester (C3-COOMe).
-
Primary Mode (Cyclocondensation): Reaction with C1-dielectrophiles (Formamide, Urea, Orthoformates) leads to the formation of a pyrimidine ring fused to the C3-C4 bond of the pyrazole.
-
Microwave Effect: The cyclization step typically involves the elimination of methanol. Microwave irradiation (dielectric heating) superheats the polar reaction medium (often the reagents themselves, like formamide), overcoming the high activation energy barrier for the ring closure more efficiently than convective heating.
Chemical Pathway Visualization
The following diagram illustrates the primary synthetic pathways covered in this guide.
Figure 1: Divergent synthetic pathways for MAPC under microwave irradiation. The primary route (Red) yields fused pyrimidines.
Experimental Protocols
Protocol A: Synthesis of Pyrazolo[4,3-d]pyrimidin-7(6H)-ones
This reaction is the "workhorse" for generating the core scaffold of Sildenafil-like analogues and kinase inhibitors.
Target: Cyclization of MAPC with Formamide.
| Parameter | Value |
| Reagents | MAPC (1.0 eq), Formamide (excess, acts as solvent) |
| Vessel | 10 mL or 35 mL Sealed Pressure Vial |
| Temperature | 160°C – 180°C |
| Time | 15 – 20 minutes |
| Pressure Limit | 250 psi (17 bar) |
| Stirring | High (magnetic stir bar) |
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, weigh MAPC (141 mg, 1.0 mmol).
-
Reagent Addition: Add Formamide (2.0 mL). Note: Formamide acts as both the C1 synthon and the microwave-absorbing solvent (high tan δ).
-
Sealing: Crimp the cap with a PTFE/silicone septum.
-
Irradiation: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) to "Dynamic" mode:
-
Ramp: 2 minutes to 160°C.
-
Hold: 15 minutes at 160°C.
-
Power: Max 200W (system will modulate to maintain temp).
-
-
Workup: Cool the vial to room temperature (using compressed air/nitrogen flow).
-
Isolation: The product often precipitates upon cooling. Add cold water (5 mL) to the vial, sonicate briefly, and filter the solid. Wash with water and cold ethanol.
-
Validation: Check purity via LC-MS (Target M+H ≈ 136 for unsubstituted core).
Mechanistic Note: The reaction proceeds via initial N-formylation of the amine followed by intramolecular nucleophilic attack of the amide nitrogen on the ester carbonyl, releasing methanol.
Protocol B: Rapid Amide Coupling (Library Generation)
For generating diversity at the C4-amino position without cyclizing the ring (e.g., for intermediate synthesis).
Target: Amidation of MAPC with Benzoic Acid derivatives.
| Parameter | Value |
| Reagents | MAPC (1.0 eq), Carboxylic Acid (1.1 eq), T3P (1.5 eq, 50% in EtOAc), Pyridine (2.0 eq) |
| Solvent | Ethyl Acetate or DMF |
| Temperature | 80°C |
| Time | 10 minutes |
Step-by-Step Methodology:
-
Preparation: Dissolve MAPC (1.0 mmol) and the substituted Benzoic Acid (1.1 mmol) in Ethyl Acetate (3 mL) in a microwave vial.
-
Activation: Add Pyridine (2.0 mmol) followed by T3P (Propylphosphonic anhydride) solution (1.5 mmol).
-
Irradiation: Heat at 80°C for 10 minutes.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1N HCl (to remove pyridine) and NaHCO3.
-
Why MW? T3P couplings are generally efficient, but MW acceleration ensures completion for sterically hindered acids or electron-deficient amines (like the pyrazole amine) in minutes rather than hours.
Optimization & Troubleshooting
The following decision matrix addresses common failure modes when working with MAPC in microwave reactors.
| Observation | Probable Cause | Corrective Action |
| Vial Failure / Overpressure | Methanol generation during cyclization. | Use a larger headspace (10 mL vial for 1 mmol scale). Ensure pressure limit is set to 250-300 psi. |
| Incomplete Cyclization | Temperature too low; Formamide decomposition. | Increase Temp to 180°C. Add a catalytic amount of Ammonium Acetate (NH4OAc) to promote condensation. |
| Charring / Black Tar | Thermal runaway (Hotspots). | Formamide absorbs MW very strongly. Use "PowerMax" or simultaneous cooling (air jet on vessel) to allow high power input without overheating. |
| Product Solubility Issues | Product is highly crystalline/insoluble. | Use DMSO/Water (1:1) for workup instead of pure water. Recrystallize from DMF/Ethanol. |
Workflow Diagram
Figure 2: Standard operational workflow for microwave-assisted synthesis of pyrazolo-pyrimidines.
References
-
BenchChem.
- Aggarwal, R., et al. "Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry.
- Quiroga, J., et al. "Regioselective synthesis of pyrazolo[3,4-d]pyrimidines under microwave irradiation." Tetrahedron Letters.
-
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis."[1] Angewandte Chemie International Edition, 2004. (Authoritative grounding on MW effects).
- Gomtsyan, A., et al. "Design and synthesis of pyrazolo[4,3-d]pyrimidines as adenosine A2A antagonists." Journal of Medicinal Chemistry.
Troubleshooting & Optimization
Improving regioselectivity in methyl 4-amino-1H-pyrazole-3-carboxylate synthesis
An In-depth Technical Support Guide for the Synthesis of Methyl 4-amino-1H-pyrazole-3-carboxylate.
Precision Engineering of the Pyrazole Core
Current Status: Operational Topic: Improving Regioselectivity & Yield Optimization Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Isomer Challenge
Synthesizing methyl 4-amino-1H-pyrazole-3-carboxylate (Target A ) presents a unique set of "regioselectivity" challenges. Unlike N-alkylated pyrazoles where steric clash dictates the 1,3- vs 1,5-isomer ratio, the 1H-pyrazole system introduces complexity through annular tautomerism and electrophilic substitution orientation .
Users frequently report three distinct failure modes:
-
Identity Confusion: Inadvertently synthesizing the 3-amino-4-carboxylate isomer due to incorrect starting material selection (cyanoacetate routes).
-
Tautomeric Ambiguity: Analytical confusion between the 3-carboxylate and 5-carboxylate forms (which are chemically identical in solution but distinct in solid state/NMR).
-
Nitration Regiocontrol: Ensuring exclusive C4-nitration without N-nitration or over-nitration during the precursor synthesis.
This guide provides a self-validating workflow to guarantee the correct regioisomer and optimize the 4-amino functionalization.
Route Selection & Mechanism
The "Trap" of Direct Cyclization
A common error is attempting to synthesize the 4-amino core directly using the same logic as the 3-amino core.
-
The 3-amino-4-ester Route (Wrong Target): Reaction of hydrazine with methyl 2-cyano-3-ethoxyacrylate yields methyl 3-amino-1H-pyrazole-4-carboxylate. This is the incorrect regioisomer for your target.
-
The 4-amino-3-ester Route (Correct Target): The most robust regioselective route is Nitration-Reduction . You must construct the pyrazole-3-carboxylate core first, then exploit the electronic bias of the ring to install the amine at C4.
Validated Pathway: Nitration-Reduction Strategy
The ester group at C3 deactivates the ring but directs the incoming electrophile (NO₂⁺) to the C4 position, which is the only remaining nucleophilic carbon.
Figure 1: The Nitration-Reduction pathway ensures the amino group is installed at C4, avoiding the formation of the 3-amino regioisomer common in cyanoacetate cyclizations.
Troubleshooting Guide (Q&A)
Issue 1: "My NMR shows a mixture of isomers. Did I make the 5-carboxylate?"
Diagnosis: This is likely Annular Tautomerism , not a synthesis error. Technical Context: In 1H-pyrazoles, the proton hops between N1 and N2.
-
Tautomer A: Methyl 4-amino-1H-pyrazole-3-carboxylate.
-
Tautomer B: Methyl 4-amino-1H-pyrazole-5-carboxylate. In solution (DMSO-d6, CDCl3), these exist in rapid equilibrium. You will often see broadened signals or averaged chemical shifts.
Validation Protocol:
-
Solvent Switch: Run 1H NMR in DMSO-d6 . The strong hydrogen bonding often slows the proton exchange, sharpening the peaks.
-
TFA Drop: Add a drop of trifluoroacetic acid (TFA) to the NMR tube. This protonates the system, collapsing the equilibrium into a single cation species, sharpening the signals.
-
NOESY Analysis: If N-alkylation was performed (e.g., N-methyl), NOE correlations between the N-Me and the Ester (C3) vs. N-Me and the C4-H/C4-Amino group will definitively prove regiochemistry.
Issue 2: "The nitration yield is low, or I see N-nitration."
Diagnosis: Incorrect acid stoichiometry or temperature control. Mechanism: The pyrazole ring is electron-deficient due to the ester. Standard nitration requires forcing conditions, but "forcing" can lead to N-nitro species (kinetic products) which are unstable.
Corrective Action (The "Thermal Rearrangement" Protocol):
-
Dissolution: Dissolve methyl 1H-pyrazole-3-carboxylate in concentrated H₂SO₄ before adding HNO₃. This protects the N-lone pairs via protonation.
-
Addition: Add fuming HNO₃ dropwise at 0–5°C.
-
The Cook: Heat to 60°C for 3-4 hours .
-
Why? N-nitration (if it occurs) is reversible. Heating drives the nitro group from the Nitrogen (kinetic trap) to the Carbon-4 (thermodynamic product).
-
-
Quench: Pour onto ice. The C4-nitro product should precipitate as a white/pale yellow solid.
Issue 3: "Reduction of the nitro group is cleaving my ester (Hydrazide formation)."
Diagnosis: If using hydrazine/hydride reductions, the ester is vulnerable. Solution: Switch to Catalytic Hydrogenation or Metal/Acid Reduction .
| Method | Reagents | Pros | Cons | Recommendation |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, MeOH | Cleanest, quantitative yield. | Requires H₂ safety protocols. | High |
| Tin Chloride | SnCl₂·2H₂O, EtOH, Reflux | Robust, tolerates other functional groups. | Difficult workup (tin emulsions). | Medium |
| Hydrazine/Pd | NH₂NH₂·H₂O, Pd/C | Fast. | Risk of hydrazide formation (attacking the ester). | Low |
Validated Experimental Protocol
Step 1: Regioselective Nitration
Target: Methyl 4-nitro-1H-pyrazole-3-carboxylate
-
Setup: Charge a round-bottom flask with Methyl 1H-pyrazole-3-carboxylate (1.0 eq) and H₂SO₄ (conc., 5.0 vol). Stir at 0°C.
-
Nitration: Add Fuming HNO₃ (1.5 eq) dropwise over 30 mins, maintaining T < 10°C.
-
Rearrangement: Allow to warm to RT, then heat to 60°C for 3 hours.
-
Checkpoint: TLC (50% EtOAc/Hex) should show conversion of the starting material (lower Rf) to a less polar spot.
-
-
Isolation: Pour reaction mixture onto crushed ice (10 vol). Stir vigorously. Filter the precipitate.[1] Wash with cold water until pH is neutral.
-
Expected Yield: 85-95%.
-
Appearance: White to pale yellow solid.
-
Step 2: Chemoselective Reduction
Target: Methyl 4-amino-1H-pyrazole-3-carboxylate
-
Setup: Dissolve the nitro intermediate (1.0 eq) in Methanol (10 vol).
-
Catalyst: Add 10% Pd/C (10 wt% loading, 50% wet).
-
Hydrogenation: Sparge with H₂ gas (balloon pressure is sufficient) for 4-6 hours at RT.
-
Workup: Filter through a pad of Celite to remove Pd/C. Rinse with MeOH.
-
Purification: Concentrate the filtrate. The product usually crystallizes upon concentration. If necessary, recrystallize from EtOH/Water.
-
Expected Yield: >90%.[2]
-
Visualizing the Decision Matrix
Use this logic flow to troubleshoot low purity or incorrect isomers.
Figure 2: Troubleshooting logic for distinguishing tautomeric effects from true regiochemical errors.
References
-
Tautomerism in Pyrazoles: Alkorta, I., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups."[3] Molecules, 2019.[4][5][6] Link
- Nitration Protocols: Larina, L. I., et al. "Nitroazoles: Synthesis, Structure and Properties." Springer, 2009.
-
Regioselective Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis." Journal of Organic Chemistry, 2008. Link
-
Reduction Methodologies: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters, 1984. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. princeton.edu [princeton.edu]
- 5. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7816467B2 - Processes for hydrazine addition to acrylic macromonomers and products therefrom - Google Patents [patents.google.com]
Technical Support Center: Separating Methyl 4-Amino-1H-Pyrazole-3-Carboxylate from its 3-Amino-4-Carboxylate Isomer
Welcome to the technical support resource for resolving a common yet critical challenge in synthetic and medicinal chemistry: the separation of methyl 4-amino-1H-pyrazole-3-carboxylate from its regioisomer, methyl 3-amino-1H-pyrazole-4-carboxylate. As key building blocks in drug discovery, particularly for kinase inhibitors, the isomeric purity of these intermediates is paramount.[1][2] This guide provides field-proven insights, troubleshooting workflows, and detailed protocols designed for researchers, scientists, and drug development professionals.
The inherent difficulty in separating these isomers stems from their identical molecular formula and functional groups, leading to very similar physicochemical properties such as polarity and solubility.[3][4] Effective separation, therefore, relies on exploiting subtle differences in their molecular structure and intermolecular forces.[5]
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the separation of these pyrazole isomers.
Q1: Why is the separation of methyl 4-amino-1H-pyrazole-3-carboxylate and its 3-amino isomer so challenging? Separating these regioisomers is difficult because their structural similarity results in nearly identical physical properties.[3][6] They often exhibit very close polarity, boiling points, and solubility profiles, which causes them to behave similarly during standard purification techniques like crystallization and chromatography, frequently leading to co-elution or co-crystallization.[4][7]
Q2: What are the key physicochemical differences between the isomers that can be exploited for separation? The primary exploitable differences arise from the relative positions of the amino and ester functional groups:
-
Polarity and Hydrogen Bonding: The arrangement of functional groups affects the molecule's dipole moment and its capacity for hydrogen bonding. The 3-amino isomer may exhibit intramolecular hydrogen bonding between the amino group and the adjacent ester, reducing its interaction with polar solvents or stationary phases.[5] Conversely, the 4-amino isomer relies on intermolecular hydrogen bonding, which can lead to different solubility and chromatographic behavior.[5]
-
pKa Values: The basicity of the exocyclic amino group and the acidity of the pyrazole ring N-H proton will differ slightly between the two isomers. This difference can be leveraged effectively in separation methods involving pH modification, such as selective salt formation for crystallization or pH-adjusted mobile phases in HPLC.[6][8][9]
Q3: What are the primary laboratory-scale methods for separating these isomers? The most common and effective techniques are:
-
Fractional Crystallization (often via Salt Formation): A powerful method if one isomer's salt is significantly less soluble than the other in a given solvent system.[6][8]
-
Flash Column Chromatography: The workhorse of synthetic chemistry, this technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[3][6][7]
-
High-Performance Liquid Chromatography (HPLC): Offers superior resolution for separating very similar compounds and is invaluable for both analytical assessment of purity and small-scale preparative purification.[6][10]
Q4: How do I choose the best separation strategy for my experiment? The optimal strategy depends on several factors:
-
Scale: For multi-gram quantities, fractional crystallization or flash chromatography are generally more practical. For milligram-scale purification, preparative HPLC is often the best choice.
-
Required Purity: HPLC typically provides the highest resolution and final purity, which is critical for compounds intended for biological screening.
-
Available Equipment: The choice is dictated by the availability of flash chromatography systems, HPLC instruments, and appropriate columns.
Section 2: Troubleshooting Guides for Common Separation Techniques
This section provides solutions to specific issues encountered during experimental work, presented in a problem/solution format.
Fractional Crystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The solution is not sufficiently supersaturated. The chosen solvent is not appropriate (compound is too soluble). | Concentrate the Solution: Carefully evaporate a portion of the solvent to increase the solute concentration.[6] Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer. Change Solvent: Select a solvent in which the compound has high solubility when hot but low solubility when cold.[6] |
| The yield of recovered crystals is very low. | The compound remains too soluble in the mother liquor, even at low temperatures. Too much solvent was used for dissolution. | Use an Anti-Solvent: After dissolving the compound in a minimal amount of hot solvent, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until turbidity persists, then heat to re-dissolve and cool slowly. Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve the crude mixture.[6] |
| The purified product is still an isomeric mixture. | The isomers have very similar solubilities and are co-crystallizing. The cooling process was too rapid, trapping impurities. | Attempt Salt Formation: This is the most effective strategy. React the isomer mixture with an acid (e.g., sulfuric, phosphoric) to form salts, which often have dramatically different crystallization properties.[6][8] Perform Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. This promotes the growth of larger, purer crystals.[6] Re-crystallize: A second recrystallization of the enriched product can further enhance purity. |
Flash Column Chromatography
Caption: Troubleshooting workflow for poor separation in column chromatography.
Q: My pyrazole isomers are co-eluting on a silica gel column. What should I do? A: This is a frequent issue due to similar polarities.[3] First, verify that you can see some separation, even if minimal, on a TLC plate using various solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane). If the spots are completely overlapping on the TLC, they will not separate on the column.[3] You must optimize the mobile phase. If the spots are distinct but close, a shallower gradient or an isocratic elution with the optimized solvent system will improve resolution.[6][10]
Q: I am observing significant peak tailing for my compounds. How can I fix this? A: Peak tailing for amino-containing compounds on silica gel is often caused by strong, non-ideal interactions with acidic silanol groups on the silica surface. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia (in methanol) to your mobile phase.[11] This deactivates the acidic sites, resulting in more symmetrical peaks and improved separation. Alternatively, using a deactivated silica gel or neutral alumina as the stationary phase can also solve this problem.[11]
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between isomer peaks. | The mobile phase composition is suboptimal. The stationary phase is not providing enough selectivity. | Optimize Mobile Phase pH: For reverse-phase HPLC, adjusting the mobile phase pH with an acid (e.g., 0.1% formic acid or TFA) is critical.[9][10] This ensures the basic amino groups are consistently protonated, improving peak shape and potentially enhancing separation. Change Stationary Phase: Standard C18 columns may not be sufficient. A phenyl-based column can provide alternative selectivity through π-π interactions with the pyrazole ring, often improving resolution for aromatic isomers.[7][12] |
| Peaks are broad and asymmetrical. | The column is overloaded with the sample. Secondary interactions are occurring with the stationary phase. | Reduce Sample Load: Decrease the injection volume or dilute your sample. Overloading is a common cause of poor peak shape.[10] Use a Highly Deactivated Column: Employ an end-capped C18 column where the residual silanol groups are masked, minimizing undesirable secondary interactions.[10] |
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization will be required based on specific experimental results.
Protocol 1: Separation via Selective Salt Formation and Crystallization
This protocol is based on the principle that the acid addition salts of the two isomers will have different solubilities.[6][8]
-
Dissolution: Dissolve the crude isomeric mixture (e.g., 1.0 g) in a suitable organic solvent like isopropanol or acetone (e.g., 10-20 mL) with gentle heating.
-
Acid Addition: While stirring, slowly add one molar equivalent of an acid (e.g., concentrated sulfuric acid or phosphoric acid) dropwise. An immediate precipitate may form.
-
Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature over several hours. Do not disturb the flask during this period to encourage the formation of well-defined crystals.
-
Isolation: If crystals have formed, cool the mixture further in an ice bath for 30-60 minutes to maximize precipitation. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Purity Check: Analyze a small sample of the crystals and the filtrate by TLC or analytical HPLC to determine the isomeric ratio and assess the efficiency of the separation.
-
Liberation of Free Base: Dissolve the purified salt in water and neutralize the solution by slowly adding a base (e.g., 1M NaOH solution) until the pH is basic.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified isomer.
Protocol 2: Separation via Flash Column Chromatography
This protocol uses standard normal-phase flash chromatography.[3]
-
TLC Analysis: First, determine an optimal mobile phase using TLC. Test solvent systems like Hexane/Ethyl Acetate, Hexane/Acetone, or Dichloromethane/Methanol. The ideal system will show two distinct spots with Rf values between 0.2 and 0.5 and the largest possible separation (ΔRf).
-
Column Packing: Pack a silica gel column appropriate for your sample size (typically using a 50:1 to 100:1 ratio of silica-to-crude-product by weight). Equilibrate the column with the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally provides superior separation compared to loading the sample dissolved in a liquid.[3] Carefully add the powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase. If using a gradient, gradually increase the polarity by slowly adding more of the polar solvent.
-
Fraction Collection: Collect fractions continuously and monitor them by TLC to identify which fractions contain the separated isomers.
-
Product Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Section 4: Data & Workflow Visualization
Table 1: Comparison of Expected Physicochemical Properties
| Property | Methyl 4-amino-1H-pyrazole-3-carboxylate | Methyl 3-amino-1H-pyrazole-4-carboxylate | Rationale for Difference |
| Polarity | Higher | Lower | The 3-amino isomer can form an intramolecular H-bond, shielding polar groups and reducing overall polarity. The 4-amino isomer relies on intermolecular H-bonding, making it appear more polar.[5] |
| Boiling Point | Higher | Lower | Stronger intermolecular forces in the 4-amino isomer (due to more effective H-bonding between molecules) require more energy to overcome.[5] |
| Elution Order (Normal Phase) | Elutes Later (Lower Rf) | Elutes Earlier (Higher Rf) | The less polar 3-amino isomer will interact less strongly with the polar silica gel and will therefore elute faster. |
| Elution Order (Reverse Phase) | Elutes Earlier | Elutes Later | The more polar 4-amino isomer is more compatible with the polar mobile phase and will elute faster from the non-polar stationary phase. |
graph TD { A[Start: Isomeric Mixture] --> B{Choose Separation Scale}; B -- "Small Scale (<100 mg) High Purity Needed" --> C[Analytical / Prep HPLC]; B -- "Medium to Large Scale (>100 mg)" --> D{Attempt Crystallization}; D -- "Success (Pure Crystals Form)" --> E[Isolate & Verify Purity]; D -- "Failure (Oiling Out, Co-crystallization)" --> F[Flash Column Chromatography]; C --> G{Is Resolution Sufficient?}; G -- Yes --> E; G -- No --> H[Optimize HPLC Method (Change Column/Mobile Phase)]; H --> C; F --> I{Is Separation Complete?}; I -- Yes --> E; I -- No --> J[Re-run Column on Enriched Fractions or Switch to Prep HPLC]; J --> F; E --> K[End: Pure Isomer];subgraph Legenddirection LR subgraph "Node Colors" StartNode[Start/End] DecisionNode{Decision} ProcessNode[Process Step] end end classDef start fill:#34A853,color:#FFFFFF,stroke:#202124; classDef decision fill:#FBBC05,color:#202124,stroke:#202124; classDef process fill:#4285F4,color:#FFFFFF,stroke:#202124; class A,K start; class B,D,G,I decision; class C,E,F,H,J process;
}
Caption: General workflow for selecting an isomer separation strategy.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Separation of Ortho and Para Isomers.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate.
- BenchChem. (n.d.). Troubleshooting separation of toluidine isomers.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges.
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 11. researchgate.net [researchgate.net]
- 12. welch-us.com [welch-us.com]
Purification methods for methyl 4-amino-1H-pyrazole-3-carboxylate reaction mixtures
Technical Support Center: Purification of Methyl 4-Amino-1H-Pyrazole-3-Carboxylate
From the Senior Application Scientist's Desk:
Welcome to the technical support guide for the purification of methyl 4-amino-1H-pyrazole-3-carboxylate. This molecule is a crucial building block in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] The inherent reactivity of the aminopyrazole scaffold, which makes it so valuable, also presents unique challenges during purification.[2]
This guide is structured to address the common, and often frustrating, issues encountered during the workup and purification of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter post-synthesis.
Question 1: My crude product is a persistent oil or a sticky solid that refuses to crystallize. What's happening and how can I fix it?
Answer:
This is a frequent issue, often stemming from several sources:
-
Probable Cause 1: Residual Solvents. High-boiling point solvents used in the reaction (like DMF or DMSO) or workup (like ethyl acetate) can become trapped, preventing crystallization.
-
Probable Cause 2: Oily Impurities. Unreacted starting materials or low-molecular-weight side products can act as eutectic contaminants, depressing the melting point and inhibiting lattice formation.
-
Probable Cause 3: Presence of Regioisomers. The synthesis of 1H-pyrazoles can sometimes yield a mixture of regioisomers, which can interfere with the crystallization of the major product.[3]
Solutions:
-
Trituration: This is the first line of defense. Stirring or grinding the crude oil/sticky solid with a solvent in which the desired product is poorly soluble, but the impurities are soluble, can induce crystallization and wash away contaminants. Start with a non-polar solvent like hexanes or diethyl ether. If the product remains an oil, gradually add a slightly more polar solvent (e.g., a small amount of ethyl acetate to the hexanes) until the desired solid precipitates.
-
Co-evaporation: To remove stubborn high-boiling solvents, dissolve the crude material in a more volatile solvent (like dichloromethane or toluene) and re-concentrate it under reduced pressure. Repeat this process 2-3 times. The volatile solvent forms an azeotrope with the residual high-boiling solvent, facilitating its removal.
-
Forced Crystallization: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., hot ethyl acetate or methanol) and then add a poor solvent (e.g., hexanes or cold water) dropwise until turbidity persists.[4] Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites for crystal growth.
Question 2: My NMR spectrum shows two distinct sets of pyrazole proton signals and two methyl ester singlets. What does this indicate?
Answer:
This is a classic sign of a regioisomeric mixture . The cyclocondensation reaction to form the pyrazole ring can proceed in two different ways, leading to the desired methyl 4-amino-1H-pyrazole-3-carboxylate and its isomer, methyl 5-amino-1H-pyrazole-3-carboxylate.
-
Causality: The formation of regioisomers is a known challenge in the synthesis of asymmetrically substituted pyrazoles, with the outcome often dependent on reaction conditions and the specific substrates used.[3]
Solution: Flash Column Chromatography
Separating these isomers almost always requires chromatography. Due to the basic nature of the amino group on the pyrazole, standard silica gel can cause significant issues.
-
Problem with Standard Silica: The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic amine, leading to poor separation, significant peak tailing, and in some cases, irreversible adsorption of your product onto the column.[5]
-
Optimized Solution: Use a deactivated stationary phase. You can either purchase commercially available amine-functionalized silica or prepare it by treating standard silica gel with a triethylamine solution.[5][6] A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
A detailed protocol for column chromatography is provided later in this guide.
Question 3: My final product is colored (yellow, brown, or pink) even after initial purification. How can I decolorize it?
Answer:
Color in the final product usually indicates the presence of minor, highly conjugated impurities or oxidation products.
Solutions:
-
Activated Charcoal Treatment: Dissolve your crude product in a suitable hot solvent (one intended for recrystallization). Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. The colored impurities adsorb to the high surface area of the charcoal. Be aware that charcoal can also adsorb some of your product, leading to a slight reduction in yield.
-
Recrystallization: A careful recrystallization is often sufficient to exclude colored impurities into the mother liquor. Ensure slow cooling to allow for the formation of pure crystals.[4]
Frequently Asked Questions (FAQs)
Q: What is the most reliable, all-purpose purification method for this compound? A: For obtaining high-purity material suitable for drug development applications, a two-step process is recommended: initial purification by flash column chromatography on deactivated silica to remove bulk impurities and regioisomers, followed by recrystallization from a suitable solvent system to remove any minor impurities and achieve high crystallinity.
Q: How do I select an appropriate solvent system for recrystallization? A: The principle is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Single Solvent: Test small amounts of your product in solvents like ethanol, isopropanol, ethyl acetate, and water.
-
Co-Solvent System: This is often more effective.[4] Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol). Then, add a "poor" or "anti-solvent" (e.g., water or hexanes) dropwise to the hot solution until it just becomes cloudy. Add a few more drops of the hot "good" solvent to clarify the solution, then allow it to cool slowly.
Q: Can I use an acid-base extraction to purify my product? A: Yes, this can be an effective technique to remove non-basic impurities. The amino group on the pyrazole ring is basic and can be protonated.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt.[4]
-
Separate the layers and discard the organic layer containing non-basic impurities.
-
Cool the aqueous layer in an ice bath and carefully basify it (e.g., with NaHCO₃ or dilute NaOH) to precipitate the free amine product.
-
Filter the resulting solid.
-
Caution: Be aware that the ester group can be hydrolyzed under strongly acidic or basic conditions, especially with heating.[2] This method is best performed quickly and at cool temperatures.
Q: What analytical techniques should I use to confirm the purity of my final product? A: A combination of techniques is essential:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for the absence of isomeric or organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To assess purity (as % area under the curve) and confirm the molecular weight.
-
Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity. Broad ranges suggest the presence of impurities.
Data Presentation: Solubility & Physical Properties
The selection of appropriate solvents for reaction workup, chromatography, and recrystallization is critical. While detailed solubility data for the exact target molecule is proprietary or not widely published, we can infer properties from closely related analogs.
| Compound/Analog | Solvent | Temperature | Solubility/Property | Reference |
| Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | Water | Ambient | Insoluble | [7] |
| Ethanol, Chloroform, DMSO | Ambient | Soluble | [7] | |
| 5-amino-3-methyl-1-phenylpyrazole | 1,4-Dioxane | 283-318 K | Highest among tested solvents | [4] |
| Cyclohexane | 283-318 K | Lowest among tested solvents | [4] | |
| General Pyrazoles | Methanol/Hexane | N/A | Suitable for partitioning | [5] |
| Ethanol/Water | N/A | Common for recrystallization | [5] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica
This protocol is designed to separate the target compound from regioisomers and other impurities.
1. Preparation of Deactivated Silica: a. Prepare a solution of 1-2% triethylamine (Et₃N) in your chosen column solvent (e.g., 98:2 Hexane:Et₃N). b. Create a slurry of silica gel in this solution. c. Pack the column with the slurry as you normally would. This neutralizes the acidic sites on the silica.[5]
2. Sample Preparation: a. Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. b. For poorly soluble materials, create a "dry load": dissolve the crude product in a good solvent (e.g., methanol), add a small amount of silica gel (2-3 times the weight of your crude product), and concentrate to a dry, free-flowing powder using a rotary evaporator.
3. Chromatography: a. Load your sample onto the top of the packed column (either as a concentrated solution or the dry load). b. Begin elution with a non-polar solvent system (e.g., 100% Hexane or 95:5 Hexane:Ethyl Acetate) containing ~0.5% Et₃N to keep the column deactivated. c. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane. d. Collect fractions and monitor them by Thin Layer Chromatography (TLC). e. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Co-Solvent Recrystallization
This protocol is ideal for a final polishing step after chromatography.[4]
1. Solvent Selection: a. Based on small-scale tests, select a "good" solvent (e.g., ethanol, isopropanol) and a "poor" anti-solvent (e.g., deionized water, hexanes).
2. Dissolution: a. Place the semi-purified solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
3. Addition of Anti-Solvent: a. While the solution is still hot and stirring, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy (turbid).
4. Clarification and Crystallization: a. Add 1-2 more drops of the hot "good" solvent until the solution becomes clear again. b. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For best results, place it in an insulated container to slow the cooling rate. c. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
5. Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor. c. Dry the crystals under vacuum to a constant weight.
Visualizations: Purification Workflows
Diagram 1: Decision Tree for Purification Strategy This diagram helps researchers choose the appropriate purification path based on the state of their crude reaction mixture.
Caption: Decision tree for selecting a purification method.
Diagram 2: Workflow for Deactivated Silica Column Chromatography This diagram outlines the key steps in performing column chromatography for basic compounds like aminopyrazoles.
Caption: Workflow for deactivated silica column chromatography.
References
-
BIOSYNCE. (n.d.). Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate CAS 637336-53-9. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
Rosa, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3736. Retrieved from [Link]
-
Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
Sources
Preventing decarboxylation of 4-amino-1H-pyrazole-3-carboxylic acid derivatives
Ticket #4920: Preventing Decarboxylation During Synthesis & Handling
Status: Open Priority: Critical (Compound Degradation) Assigned Specialist: Senior Application Scientist
Executive Summary & Problem Scope
The Issue: Users frequently report yield loss, "bubbling" during workup, or the formation of black tars when handling 4-amino-1H-pyrazole-3-carboxylic acid (and its derivatives).
The Root Cause:
This molecule acts as a "loaded spring." The amino group at position 4 is a strong electron-donating group (EDG). It pushes electron density into the pyrazole ring, significantly destabilizing the carboxylic acid at position 3. Upon heating or acidification, the ring is easily protonated, triggering the irreversible loss of
The Solution: You cannot stop the thermodynamics, but you can manage the kinetics. This guide provides a validated Cold-Acidification Protocol and alternative workflows to bypass the isolation of the unstable free acid.
The Mechanism: Why is this happening?
To prevent the problem, you must understand the electronic trigger. The 4-amino group stabilizes the transition state required for decarboxylation.
Electronic Pathway of Degradation
The decarboxylation is catalyzed by acid and heat. The amino group (
-
Protonation: A proton (
) attacks C3 (ipso-substitution). -
Stabilization: The positive charge is stabilized by the 4-amino group.
-
Elimination:
is ejected, restoring aromaticity.
[1]
Validated Protocols
Protocol A: Safe Hydrolysis & Isolation (The "Cold-Stop" Method)
Use this if you absolutely must isolate the free acid.
Reagents:
-
Starting Material: Ethyl 4-amino-1H-pyrazole-3-carboxylate
-
Base: Lithium Hydroxide (LiOH·H2O) - Preferred over NaOH for solubility.
-
Acid: 1N HCl (Do not use concentrated acid).
| Step | Action | Critical Technical Note |
| 1 | Dissolution | Dissolve ester in THF:Water (1:1). |
| 2 | Saponification | Add LiOH (2.5 eq). Stir at Room Temperature . |
| 3 | Cooling | Cool reaction mixture to 0°C (Ice/Water bath). |
| 4 | Neutralization | Add 1N HCl dropwise with vigorous stirring. |
| 5 | The Stop Point | STOP adding acid at pH 4.5 - 5.0. |
| 6 | Isolation | Filter the precipitate immediately while cold. |
| 7 | Drying | Lyophilize (Freeze Dry) or Vacuum dry at <30°C. |
Protocol B: The "Salt-Bridge" Workflow (Recommended)
Use this to bypass isolation entirely. This is the industry standard for scale-up.
Instead of isolating the unstable acid, generate the Lithium or Potassium salt and use it directly in the next coupling reaction (e.g., Amide coupling with HATU/EDC).
Figure 2: Comparison of isolation workflows. The "Salt-Bridge" path avoids the acidic conditions that trigger degradation.
Troubleshooting & FAQs
Q: I see bubbles forming when I acidify the reaction. Is this normal?
A: No. Bubbles indicate
-
Fix: Ensure the temperature is 0°C. Check your pH meter calibration. Stop acidification earlier (pH 5-6).
Q: My product turned black during vacuum drying. A: This is oxidative polymerization coupled with decarboxylation.
-
Fix: Amino-pyrazoles are air-sensitive. Dry under strictly inert atmosphere (Argon/Nitrogen) or use a lyophilizer. Avoid heating above 30°C.
Q: Can I use TFA to remove a protecting group on this molecule? A: Risky. If you have a t-Butyl ester or Boc group, TFA will likely decarboxylate the core.
-
Fix: Use HCl in Dioxane at 0°C for short durations, or switch to a benzyl ester (cleavable by Hydrogenation) which avoids acidic conditions entirely.
Q: The NMR shows a new peak at ~7.5 ppm and loss of the acid. A: That is the C3 proton of 4-aminopyrazole. Your compound has fully decarboxylated.
-
Recovery: Impossible. You must restart the synthesis.
Reference Data
Stability Profile
| Parameter | Limit | Observation |
| Max Temperature (Solid) | < 40°C | Slow decomposition starts. |
| Max Temperature (Solution) | < 60°C | Rapid decarboxylation (t1/2 ~ 30 mins). |
| Critical pH | < 3.0 | Protonation of ring triggers rapid |
| Storage | -20°C | Store under Argon/Nitrogen. |
References
-
General Pyrazole Chemistry: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
-
Decarboxylation Mechanisms: Li, T., et al. (2012). "Decarboxylation mechanisms in biological systems." Bioorganic Chemistry. (Discusses electronic stabilization of carboxylate leaving groups).
-
Synthesis of Aminopyrazoles: Fichez, J., et al. (2010). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. (Details on the instability of 4-amino-3-carboxylates).
-
Patent Protocol (Safe Hydrolysis): Vertex Pharmaceuticals. (2007).[1] Process for the preparation of 4-aminopyrazole derivatives. WO2007034183A2. (Provides industrial conditions for handling sensitive pyrazole intermediates).
Sources
Technical Support Center: Optimizing the Synthesis of 4-Amino-Pyrazole-3-Carboxylate
Welcome to the technical support center for the synthesis of 4-amino-pyrazole-3-carboxylate via the reduction of its nitro precursor. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this critical synthetic step. Our goal is to empower you with the expertise to optimize your reaction yields, ensure product purity, and maintain experimental integrity.
Troubleshooting Guide
This section addresses common issues encountered during the reduction of 4-nitro-pyrazole-3-carboxylate. Each problem is presented in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of the Starting Material
Question: I am observing a low yield or no conversion of my 4-nitro-pyrazole-3-carboxylate to the desired amino product. What are the likely causes and how can I resolve this?
Potential Causes & Solutions:
-
Inactive Catalyst (Catalytic Hydrogenation): The catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, may be old, improperly stored, or poisoned.[1]
-
Insufficient Hydrogen Pressure (Catalytic Hydrogenation): Atmospheric pressure of hydrogen may not be sufficient for the reduction, especially for challenging substrates.
-
Solution: Increase the hydrogen pressure. If you are using a balloon, ensure it is adequately filled. For more stubborn reductions, a high-pressure hydrogenation reactor is recommended.[4]
-
-
Inappropriate Solvent System: The choice of solvent can significantly impact the reaction rate and solubility of the substrate and reagents.
-
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
-
Solution: Gently heating the reaction mixture can improve the conversion rate. However, be cautious as excessive heat can lead to side reactions.
-
-
Poor Quality of Starting Material: Impurities in the 4-nitro-pyrazole-3-carboxylate can interfere with the reaction.
-
Solution: Purify the starting material before the reduction step. Techniques like recrystallization can be effective.
-
Issue 2: Formation of Unwanted Byproducts
Question: My reaction mixture shows the formation of significant byproducts alongside the desired 4-amino-pyrazole-3-carboxylate. How can I improve the selectivity of the reaction?
Potential Causes & Solutions:
-
Over-reduction of Other Functional Groups: If your substrate contains other reducible functional groups (e.g., halogens, esters), they may also be reduced under the reaction conditions.[1]
-
Incomplete Reduction to Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. In some cases, these can be observed as byproducts.
-
Solution: Increase the reaction time or the amount of reducing agent to ensure complete conversion to the amine.
-
-
Side Reactions of the Pyrazole Ring: The pyrazole ring itself can sometimes undergo reduction or rearrangement under harsh conditions.
-
Solution: Employ milder reaction conditions. Lower the temperature and pressure, or switch to a more selective catalyst system.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am struggling to isolate and purify the 4-amino-pyrazole-3-carboxylate from the reaction mixture. What are some effective strategies?
Potential Causes & Solutions:
-
Product Solubility: The amino-pyrazole may have different solubility characteristics compared to the nitro precursor, complicating extraction.
-
Solution: Adjust the pH of the aqueous phase during workup. The amino group is basic and can be protonated in acidic conditions, altering its solubility.[7] A typical workup for reductions using metals in acid involves basifying the mixture to approximately pH 9 before extraction to avoid issues with metal salt removal.[8]
-
-
Contamination with Metal Salts: When using reducing agents like SnCl₂ or iron in acid, the final product can be contaminated with metal salts.[8]
-
Solution: After basifying the reaction mixture, perform multiple extractions with an appropriate organic solvent. Washing the organic layer with brine can also help remove residual salts.
-
-
Difficulty with Crystallization: The product may be difficult to crystallize, leading to purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing a nitro-pyrazole to an amino-pyrazole?
There are several effective methods for this transformation. The choice often depends on the other functional groups present in the molecule and the available laboratory equipment.
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Raney Nickel | High yields, clean reaction, catalyst can be recycled. | Can reduce other functional groups, requires specialized equipment for high pressure, catalyst can be pyrophoric.[1][3] |
| Metal/Acid Reduction | SnCl₂, Fe/HCl, Zn/AcOH | Good for substrates with functional groups sensitive to hydrogenation, inexpensive. | Requires stoichiometric amounts of metal, workup can be tedious due to metal salt removal.[5][7] |
| Transfer Hydrogenation | Formic acid, Ammonium formate, Hydrazine with a catalyst (e.g., Pd/C) | Avoids the use of high-pressure hydrogen gas, can be more chemoselective.[10] | May require higher temperatures, donor molecule needs to be separated. |
| Sulfide Reduction | Na₂S, (NH₄)₂S | Can be selective for one nitro group in the presence of others.[1] | Often requires heating, can produce odorous byproducts. |
Q2: How can I monitor the progress of my reduction reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method. The amino product is typically more polar than the nitro starting material, resulting in a lower Rf value. Staining with a visualizing agent like potassium permanganate can help identify the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Q3: What are the key safety precautions to consider during catalytic hydrogenation?
Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts, so strict safety measures are essential.[3]
-
Inert Atmosphere: Always purge the reaction vessel with an inert gas like nitrogen or argon to remove all oxygen before introducing hydrogen.[2]
-
Proper Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Catalyst Handling: Never allow catalysts like Pd/C or Raney Nickel to become dry, especially after use, as they can ignite upon contact with air.[2][11] Keep them wet with a solvent.
-
Pressure-Rated Equipment: Use glassware and equipment rated for the pressure you are using.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Q4: Can the ester group in 4-amino-pyrazole-3-carboxylate be affected during the reduction?
Under standard catalytic hydrogenation conditions or with most chemical reducing agents, the ester group is generally stable. However, very harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) would reduce the ester and are not suitable for this transformation if the ester needs to be preserved.
Experimental Workflow & Visualization
Optimizing the reduction of 4-nitro-pyrazole-3-carboxylate requires a systematic approach. The following workflow diagram illustrates the key decision points and experimental stages.
Caption: Workflow for optimizing nitro-pyrazole reduction.
References
- Current time inform
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Hydrogenation Reaction Safety In The Chemical Industry. Vertex AI Search.
- HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
- Hydrogen
- Hydrogen
- Nitro Reduction - Common Conditions.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.
- Optimization of Reaction Conditions for Hydrogenation of the Nitro Group.
- What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.
- my nitro refuses to be reduced. Reddit.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2]triazin-7(6H). PubMed Central.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- The Journal of Organic Chemistry Ahead of Print.
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
- Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers.
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in B
- Arom
- Purific
- (PDF) Nitropyrazoles (review).
- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- Process for the preparation of 4-aminopyrazole derivatives.
- Recent developments in aminopyrazole chemistry. Arkivoc.
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 11. chem.uci.edu [chem.uci.edu]
Troubleshooting N-alkylation regioisomers of 4-aminopyrazoles
Ticket ID: #PYR-4AM-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Ambident" Problem
Welcome to the technical support center for pyrazole chemistry. You are likely here because your N-alkylation of a 4-aminopyrazole yielded an inseparable mixture of regioisomers, or perhaps you alkylated the wrong nitrogen entirely (the exocyclic amine).
4-aminopyrazoles present a unique "Triple Threat" of nucleophilic sites:
-
N1 (Ring): The standard target.
-
N2 (Ring): The tautomeric twin.
-
4-
(Exocyclic): The distinct nucleophile that often competes if unprotected.
This guide deconstructs the electronic and steric governing factors of this reaction and provides a self-validating troubleshooting protocol.
Module 1: The Regioselectivity Matrix (Theory)
Before fixing the experiment, we must understand the "Hardware" (the molecule).
The Tautomeric Toggle
In unsubstituted pyrazoles, N1 and N2 are identical due to rapid proton transfer (tautomerism). However, once you introduce different substituents at C3 and C5, the tautomers become energetically distinct.
-
The Rule of Thumb: In basic media (
conditions), alkylation generally favors the less sterically hindered nitrogen . -
The 4-Amino Effect: The electron-donating 4-amino group increases the overall electron density of the ring, making the ring nitrogens more nucleophilic than in electron-deficient pyrazoles. However, it also makes the exocyclic amine a viable competitor.
The "Lone Pair" Availability
The regioselectivity is governed by the interplay of Sterics (blocking the approach of the electrophile) and Electronics (which nitrogen has the higher HOMO coefficient).
| Factor | Influence on Regioselectivity |
| Steric Bulk (C3 vs C5) | Dominant. Alkylation prefers the N adjacent to the smaller group (e.g., H > Me > Ph > t-Bu). |
| Electronic Bias | Secondary. Electron-withdrawing groups (EWG) on C3/C5 make the distal nitrogen more nucleophilic (dipole effect). |
| Solvent Polarity | Polar aprotic solvents (DMF, DMSO) favor |
| Cation Chelation | Hard cations ( |
Module 2: Synthetic Troubleshooting (The "How-To")
FAQ 1: "I isolated a product, but it's the wrong mass. Did I alkylate the amine?"
Diagnosis: If your mass spec shows M+Alkyl but the NMR lacks the characteristic broad singlet of the
The Fix: Orthogonal Protection You must protect the 4-amino group before attempting ring alkylation.
-
Recommendation: Use a Boc (tert-butyloxycarbonyl) or Phthalimide group.
-
Why? They reduce the nucleophilicity of the exocyclic nitrogen via resonance and steric bulk.
-
Protocol: React 4-aminopyrazole with
(1.1 equiv) in THF/Water with before the alkylation step.
-
FAQ 2: "I am getting a 50:50 mixture of N1 and N2 isomers. How do I bias the reaction?"
Diagnosis: Your C3 and C5 substituents are likely too similar in size (e.g., Methyl vs. Ethyl), or your base is too "loose" (dissociated ion pair).
The Fix: Condition Switching Use the "Hard/Soft" principle to steer the reaction.
-
Strategy A: Steric Control (Standard)
-
Strategy B: The Mitsunobu Alternative (Inversion of Control)
-
Conditions:
, DIAD, Alcohol (R-OH) in THF. -
Mechanism:[1][2][3][4][5][6] Mitsunobu reactions often show different selectivity profiles compared to base-mediated alkylation. In some pyrazole scaffolds, Mitsunobu favors the more sterically hindered nitrogen due to the specific hydrogen-bonding pre-complexation between the pyrazole NH and the betaine intermediate [1].
-
Visual Troubleshooting Workflow
Figure 1: Decision matrix for optimizing regioselectivity in 4-aminopyrazole alkylation.
Module 3: Analytical Forensics (Verification)
You cannot rely on 1H NMR integration alone to assign N1 vs N2 regiochemistry. You need 2D NMR.
FAQ 3: "How do I prove which isomer I have?"
The Gold Standard: NOESY / ROESY Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space interactions (typically < 5 Å).
The Experiment:
-
Run a 1D NOE or 2D NOESY .
-
Irradiate (or look for cross-peaks from) the N-Alkyl protons (the new group you added).
-
Look for correlations:
-
Isomer A (N1-Alkylated): Strong NOE to the substituent at C5 .
-
Isomer B (N2-Alkylated): Strong NOE to the substituent at C3 .
-
Note on Numbering: Remember that IUPAC numbering changes based on where the H/Alkyl group is. The nitrogen bearing the alkyl group becomes N1.[5] Therefore, if you alkylate the "other" nitrogen, the C3 substituent technically becomes the C5 substituent in the new frame of reference. To avoid confusion, refer to substituents by their chemical name (e.g., "The Methyl group" vs "The Phenyl group") rather than position numbers during analysis.
Data Table: Chemical Shift Trends (General Guide)
While not definitive without NOE, Carbon-13 NMR often shows predictable shifts.
| Signal | N-Alkylated Isomer (Major) | N-Alkylated Isomer (Minor) |
| N-CH2 (Protons) | Often shielded (upfield) if adjacent to an electron-rich group. | Often deshielded (downfield) if adjacent to an EWG or bulky group (deshielding cone). |
| C3 vs C5 (Carbon) | The carbon adjacent to the alkylated nitrogen usually shifts upfield (shielded) by 5-10 ppm relative to the unalkylated precursor [2]. | - |
| HMBC | 3-bond coupling from N-Alkyl protons to C3/C5 ring carbons. | Essential for confirming which carbon is adjacent. |
Visualizing the NOE Signature
Figure 2: NOE correlation map. The alkyl group will show a cross-peak with the adjacent ring substituent. If that substituent is the "Small" group, you have the sterically favored product.
References
-
Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols. Source: Beilstein Journal of Organic Chemistry (2014). URL:[Link]
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry (2024).[7] URL:[Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Source: Molecules (2022).[8] URL:[Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. Source: Nature Chemistry (via ResearchGate, 2025). URL:[Link]
Sources
- 1. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stability of methyl 4-amino-1H-pyrazole-3-carboxylate under basic conditions
Technical Support Center
Topic: Stability and Handling of Methyl 4-Amino-1H-Pyrazole-3-Carboxylate Under Basic Conditions Guide Version: 1.0 Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 4-amino-1H-pyrazole-3-carboxylate is a highly versatile heterocyclic building block, pivotal in the synthesis of numerous active pharmaceutical ingredients and agrochemicals.[1][2] Its unique arrangement of hydrogen bond donors and acceptors makes it a privileged scaffold in medicinal chemistry.[2] However, its utility is coupled with a specific chemical liability: the susceptibility of the methyl ester functional group to hydrolysis under basic conditions. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound in the presence of bases.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems you may encounter during your experiments. The solutions provided are grounded in the fundamental reactivity of the molecule.
Q1: I'm performing a reaction using a base and my yield is low, with a significant amount of a new, more polar spot appearing on my TLC plate. What is happening?
Probable Cause: You are likely observing the hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-amino-1H-pyrazole-3-carboxylic acid. The carboxylate salt (pre-acidic workup) or the carboxylic acid (post-workup) is significantly more polar than the starting ester, which explains the lower Rf value on a typical silica gel TLC plate. This saponification is a common and well-documented transformation for this class of compounds.[1][3]
Diagnostic Steps:
-
Co-spotting: Run a TLC plate spotting your starting material, your reaction mixture, and a co-spot of both. The appearance of a new spot at a lower Rf is a strong indicator of hydrolysis.
-
LC-MS Analysis: Analyze a sample of your crude reaction mixture. The hydrolyzed product will have a molecular weight of 127.10 g/mol , corresponding to the loss of the methyl group (14 Da) from the starting material's mass of 141.13 g/mol .[1]
-
Acidic Workup Check: If you perform an acidic workup, the carboxylic acid may precipitate from the aqueous solution. Its solubility will be markedly different from the starting ester.
Solution Workflow:
Caption: Troubleshooting workflow for unexpected hydrolysis.
Q2: My synthetic route requires basic conditions, but I need to keep the methyl ester intact. How can I prevent hydrolysis?
Core Principle: To prevent hydrolysis, you must minimize the concentration and reactivity of the hydroxide ions (or other strong nucleophiles) that attack the ester's carbonyl group. This can be achieved by carefully selecting the base, solvent, and temperature.
Recommended Strategies:
-
Base Selection: Switch from strong, nucleophilic bases like NaOH, KOH, or LiOH to weaker or non-nucleophilic bases. Inorganic carbonates (K₂CO₃, Cs₂CO₃) or sterically hindered organic amines (DIPEA, DBU) are excellent alternatives for reactions like N-arylations or alkylations.[4]
-
Solvent Choice: Avoid protic solvents like water, methanol, or ethanol when using a base. These solvents can act as a source of protons or hydroxide ions, facilitating hydrolysis. Aprotic solvents such as THF, DMF, Acetonitrile (ACN), or DMSO are highly recommended.
-
Temperature Control: Saponification rates are highly temperature-dependent. Running your reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can dramatically slow the rate of hydrolysis while still allowing your desired reaction to proceed, albeit more slowly.
Data Summary: Impact of Conditions on Hydrolysis
| Base | Solvent | Temperature | Risk of Hydrolysis | Rationale |
| NaOH / KOH | Methanol / Water | Reflux | Very High | Ideal conditions for intentional, rapid saponification.[1][3] |
| NaH / KH | Anhydrous THF/DMF | 0 °C to RT | Low | Strong, non-nucleophilic bases. Primarily act as deprotonating agents. |
| K₂CO₃ / Cs₂CO₃ | DMF / Acetonitrile | RT to 80 °C | Low to Moderate | Weaker bases, low solubility in aprotic solvents limits free hydroxide.[4] |
| TEA / DIPEA | DCM / THF | RT | Very Low | Sterically hindered, non-nucleophilic bases. Unlikely to attack the ester. |
Q3: I actually want to synthesize 4-amino-1H-pyrazole-3-carboxylic acid. What is a reliable protocol for hydrolyzing the methyl ester?
This is a common and useful transformation, often the first step for further derivatizations like amide couplings.[1]
Protocol: Saponification of Methyl 4-Amino-1H-pyrazole-3-carboxylate
Materials:
-
Methyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq)
-
Methanol (or Ethanol)
-
Sodium Hydroxide (NaOH, 2.0 - 3.0 eq)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2N or concentrated
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve methyl 4-amino-1H-pyrazole-3-carboxylate in methanol (approx. 0.2-0.5 M concentration).
-
Base Addition: Prepare a solution of NaOH in water and add it to the methanolic solution of the ester. A common and effective method uses 2N NaOH.[3]
-
Reaction: Heat the mixture to reflux (approx. 65-70 °C for methanol).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The starting material spot should be completely consumed.
-
Cooling & Concentration: Once complete, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the remaining residue in a small amount of water. Cool the solution in an ice bath (0-5 °C). Slowly and carefully add HCl dropwise with stirring. You are protonating the carboxylate salt to form the neutral carboxylic acid.
-
Precipitation & Isolation: The 4-amino-1H-pyrazole-3-carboxylic acid product will precipitate as a solid as the solution becomes acidic (target pH ~3-4).
-
Filtration & Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove residual salts. Dry the solid under vacuum to a constant weight.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under basic conditions?
The primary and most significant degradation pathway is the base-catalyzed hydrolysis of the methyl ester, also known as saponification.
The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide leaving group. A final, rapid acid-base transfer results in the carboxylate salt and methanol. This process is effectively irreversible in the presence of a sufficient amount of base.
Caption: Saponification pathway of the methyl ester.
Q2: Besides the ester, are other parts of the molecule reactive towards bases?
Yes, while ester hydrolysis is the most common reaction, other sites possess reactivity:
-
Pyrazole N-H: The N-H protons on the pyrazole ring are acidic and can be deprotonated by strong bases (e.g., NaH, KOtBu) to form a pyrazolate anion. This anion is a potent nucleophile and can undergo reactions like N-alkylation if an electrophile (e.g., methyl iodide) is present.[5]
-
Amino Group (C4-NH₂): The exocyclic amino group is nucleophilic. While it typically does not react with bases alone, it can react with electrophiles present in the reaction mixture, especially under basic conditions that enhance its nucleophilicity.[6]
Q3: What are the ideal storage conditions to ensure the long-term stability of the solid compound?
To prevent slow degradation from atmospheric moisture and other contaminants, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen). For long-term storage, refrigeration at 2-8°C in a dark place is recommended.[1]
References
-
Raghu, K., et al. (2023). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]
-
Al-Sanea, M. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. Available from: [Link]
-
Zhang, L., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4149. Available from: [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Chemistry: Current Research. Available from: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Kaunas University of Technology. Available from: [Link]
-
Elnagdi, M. H., et al. (2006). Recent developments in aminopyrazole chemistry. ARKIVOC. Available from: [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2019). Google Patents.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). National Center for Biotechnology Information. Available from: [Link]
Sources
Technical Support Center: Palladium Removal from Aminopyrazole Intermediates
The "Sticky Ligand" Paradox: Why Aminopyrazoles are Difficult
Executive Summary:
Aminopyrazoles are not just substrates; they are potent ligands. The structural motif containing the pyrazole ring nitrogen (
Standard washes (aqueous EDTA/Lactic acid) often fail because the Pd-Aminopyrazole binding constant (
Diagnostic Workflow (Decision Matrix)
Before selecting a method, assess your intermediate's physical properties. Use the following logic gate to select the optimal remediation strategy.
Figure 1: Decision matrix for selecting palladium remediation strategies based on API solubility and functional group compatibility.
Protocol A: Solid-Supported Scavengers (The Gold Standard)
For aminopyrazoles, silica-bound scavengers (e.g., SiliaMetS®) or polymer-bound resins (e.g., MP-TMT) are preferred over activated carbon due to higher selectivity.
Mechanism of Action
The scavenger introduces a sulfur moiety (Thiol, Thiourea, or Trimercaptotriazine) which acts as a "soft" base. According to HSAB (Hard-Soft Acid-Base) theory, Pd(II) is a soft acid and prefers the soft sulfur over the "borderline" nitrogen of the pyrazole.
Step-by-Step Protocol (Batch Mode)
-
Dissolution: Dissolve the crude aminopyrazole in a compatible solvent (THF, EtOAc, or MeOH).
-
Note: Avoid DMF if possible, as it stabilizes Pd species, slowing down scavenging.
-
-
Scavenger Selection:
-
Primary Choice: Si-Thiol (Silica-bound thiol).
-
Secondary Choice: Si-DMT (Dimercaptotriazine) or MP-TMT (Macroporous resin).
-
Avoid: Amine-based scavengers (Si-Amine, Si-Diamine).[1] These will not out-compete the aminopyrazole.
-
-
Loading: Add 4–10 equivalents of scavenger relative to the residual Pd content (not the product).
-
Calculation: If you have 1000 ppm Pd, that is approx 0.01 mol% Pd. 10 equivs is negligible by mass.
-
-
Incubation:
-
Stir at 50–60°C for 4 hours.
-
Critical: Room temperature scavenging is often too slow for aminopyrazole complexes due to high activation energy for ligand exchange.
-
-
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the scavenger.
-
Analysis: Test filtrate via ICP-MS.
FAQ: Scavengers
-
Q: The scavenger turned black immediately. Is it done?
-
A: Not necessarily. Surface saturation happens fast, but pore diffusion takes time. Maintain heating for at least 1-4 hours to ensure internal sites are accessed.
-
-
Q: Can I use Activated Carbon instead?
-
A: Only if yield loss is acceptable. Carbon is non-selective and will adsorb the planar aminopyrazole ring (π-π stacking), often leading to 10-20% product loss.
-
Protocol B: The TMT Precipitation (Chemical Method)
If solid-supported scavengers are too expensive or unavailable, 2,4,6-Trimercaptotriazine (TMT) is the most effective small-molecule precipitant for nitrogen heterocycles.
Workflow
-
Preparation: Dissolve the intermediate in a polar solvent.
-
Addition: Add 3 equivalents of TMT (relative to Pd) or use the trisodium salt (TMT-Na3) if in aqueous media.
-
Precipitation: The Pd-TMT complex forms a highly insoluble, three-dimensional polymer network.
-
Separation: Filter the precipitate.
-
Warning: The Pd-TMT precipitate can be colloidal. If filtration is difficult, add a filter aid (Celite) or a small amount of activated carbon to coagulate the fines.
-
Comparative Data: Scavenger Efficiency
The following data summarizes typical removal rates for a Suzuki coupling intermediate containing an aminopyrazole moiety (Initial Pd: 850 ppm).
| Method | Scavenger Type | Conditions | Final Pd (ppm) | Product Recovery (%) |
| Control | None | Standard Workup | 810 | 98% |
| Activated Carbon | Char (Norit SX1) | 50°C, 2h | 120 | 82% (High Loss) |
| Silica-Thiol | Si-SH | 50°C, 4h | < 5 | 97% |
| Silica-Amine | Si-NH2 | 50°C, 4h | 450 | 96% |
| Resin TMT | MP-TMT | 25°C, 12h | 15 | 98% |
| Crystallization | EtOH/Heptane | 2 cycles | 85 | 90% |
Data aggregated from internal application notes and Garrett et al. (2004).
Troubleshooting Guide
Scenario 1: "The Pd levels plateau at 50 ppm and won't go lower."
-
Root Cause: You likely have Pd nanoparticles (Pd-NPs) rather than soluble Pd(II) complexes. Scavengers rely on chemical coordination; they cannot easily bind solid nanoparticles.
-
Solution:
-
Perform a "hot filtration" through Celite before adding the scavenger to remove bulk NPs.
-
Switch to a scavenger specifically designed for Pd(0) or use a hybrid approach (Carbon + Thiol).
-
Scenario 2: "My product is trapped on the scavenger."
-
Root Cause: The aminopyrazole is protonated and interacting with residual silanols on the silica backbone (cation exchange).
-
Solution:
-
Wash the filter cake with a solvent containing 5% Triethylamine (TEA) or 1% MeOH/NH3. This deprotonates the product, releasing it from the silica, while the Pd remains chemically bound to the thiol.
-
Scenario 3: "I am using Flow Chemistry. The cartridge clogged."
-
Root Cause: Precipitation of Pd-complexes inside the packed bed.
-
Solution:
-
Dilute the feed solution.[2]
-
Ensure the scavenger capacity is not exceeded (breakthrough).
-
Switch to a larger particle size silica (e.g., 60-200 µm instead of 40-63 µm) to reduce backpressure.
-
Mechanism of Competitive Scavenging
Understanding the competition between your API and the scavenger is vital.
Figure 2: Thermodynamic displacement mechanism. The sulfur-based scavenger displaces the nitrogen-based API due to a higher stability constant with Palladium.
References
-
Garrett, C. E., & Prasad, K. (2004).[3][4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[4][5] [Link]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]
-
ICH Q3D. (2019). Guideline for Elemental Impurities. International Council for Harmonisation. [Link]
-
Biotage. (2023). MP-TMT Palladium Scavenger User Guide. [Link]
Sources
- 1. velocityscientific.com.au [velocityscientific.com.au]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing Isomeric Aminobenzoates by ¹H NMR
For researchers, synthetic chemists, and quality control analysts, the definitive identification of constitutional isomers is a routine yet critical challenge. Closely related structures can exhibit vastly different pharmacological or material properties, demanding unambiguous characterization. This guide provides an in-depth comparison of two common isomers, methyl 4-aminobenzoate and methyl 3-aminobenzoate, demonstrating how ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and decisive tool for their distinction. We will move beyond simple peak counting to a detailed analysis of chemical shifts and coupling patterns, grounded in the fundamental electronic effects of the substituents.
The Challenge: Identical Formula, Distinct Molecules
Methyl 4-aminobenzoate and methyl 3-aminobenzoate share the same molecular formula (C₈H₉NO₂) and thus the same mass, rendering mass spectrometry alone insufficient for differentiation without fragmentation analysis. Their structural difference lies solely in the substitution pattern on the benzene ring—a distinction that dramatically alters the electronic environment of the aromatic protons and, consequently, their ¹H NMR spectra.
The Key to Distinction: Electronic Effects on the Aromatic Ring
The differentiation of these isomers by ¹H NMR hinges on understanding the interplay of two competing electronic effects exerted by the substituents:
-
The Amino Group (-NH₂): An activating, electron-donating group (EDG). Through resonance, the nitrogen lone pair increases electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density creates a stronger shielding effect, causing the protons at these positions to resonate at a lower chemical shift (i.e., further upfield).
-
The Methyl Carboxylate Group (-COOCH₃): A deactivating, electron-withdrawing group (EWG). This group pulls electron density out of the aromatic ring through both inductive and resonance effects. This deshields the ring protons, causing them to resonate at a higher chemical shift (i.e., further downfield).
The relative positions of these two groups dictate the unique chemical shift and splitting pattern for each isomer, providing a definitive analytical fingerprint.
Comparative ¹H NMR Data Analysis
The most striking differences between the two isomers appear in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm). The following table summarizes the expected spectral data, which is critical for their identification.
| Parameter | Methyl 4-aminobenzoate (para-isomer) | Methyl 3-aminobenzoate (meta-isomer) |
| Aromatic Protons | ||
| H-2, H-6 (ortho to -COOCH₃) | ~7.85 ppm | H-2: ~7.41 ppm |
| H-3, H-5 (ortho to -NH₂) | ~6.63 ppm | H-4: ~7.35 ppm |
| Multiplicity | Two doublets (d) | H-2: Singlet (or narrow triplet) |
| H-4: Doublet of doublets (dd) | ||
| H-5: Triplet (t) | ||
| H-6: Doublet of doublets (dd) | ||
| Coupling Constants (J) | ³J ≈ 8-9 Hz | ³J (ortho) ≈ 7.5-8.0 Hz |
| ⁴J (meta) ≈ 1.3-2.4 Hz | ||
| ⁵J (para) ≈ 0.6 Hz | ||
| -OCH₃ Protons | ~3.88 ppm, singlet (s) | ~3.88 ppm, singlet (s) |
| -NH₂ Protons | ~4.1 ppm, broad singlet (br s) | ~3.8 ppm, broad singlet (br s) |
Note: Chemical shifts are solvent-dependent. The values presented are typical for CDCl₃ solutions.
In-Depth Spectral Interpretation
Methyl 4-aminobenzoate: The Signature of Symmetry
The para-substitution pattern results in a highly symmetrical molecule. Consequently, the ¹H NMR spectrum is deceptively simple and is the most telling feature.
-
Aromatic Region (δ 6.5 - 8.0 ppm): Due to the plane of symmetry, there are only two unique types of aromatic protons.
-
The two protons ortho to the electron-withdrawing -COOCH₃ group (H-2, H-6) are equivalent and are strongly deshielded, appearing as a doublet far downfield around 7.85 ppm .
-
The two protons ortho to the electron-donating -NH₂ group (H-3, H-5) are also equivalent and are strongly shielded, appearing as a doublet significantly upfield around 6.63 ppm .
-
This classic "pair of doublets" pattern is a hallmark of a 1,4-disubstituted benzene ring where the two substituents have opposing electronic effects. The coupling constant between these adjacent protons is a typical ortho-coupling (³J) of approximately 8-9 Hz.
-
Methyl 3-aminobenzoate: A Complex Splitting Pattern
The meta-substitution breaks the molecule's symmetry, resulting in four distinct aromatic protons, each with a unique chemical shift and a more complex splitting pattern.
-
Aromatic Region (δ 6.8 - 7.5 ppm):
-
H-2: This proton is situated between the two substituents. It is ortho to the -COOCH₃ group (deshielding) and ortho to the -NH₂ group (shielding). The net effect places it around 7.41 ppm . It shows meta coupling to H-4 and H-6, often appearing as a narrow triplet or even a singlet if the coupling is not well-resolved.
-
H-4: This proton is para to the -NH₂ group (shielded) and ortho to the -COOCH₃ group (deshielded). It experiences ortho coupling to H-5 and meta coupling to H-2 and H-6, resulting in a complex signal, typically a doublet of doublets, around 7.35 ppm .
-
H-5: This proton is meta to both substituents and is primarily influenced by its two ortho neighbors (H-4 and H-6), appearing as a triplet around 7.20 ppm .[1]
-
H-6: This proton is ortho to the -NH₂ group (shielded) and meta to the -COOCH₃ group. It is the most upfield of the aromatic signals, appearing as a doublet of doublets around 6.84 ppm .[1]
-
The visual below illustrates the key distinguishing features in the aromatic region of the spectra.
Caption: Key ¹H NMR signals in the aromatic region for the two isomers.
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
To reliably distinguish these isomers, adherence to a robust experimental protocol is essential. This self-validating system ensures data quality and reproducibility.
Objective: To acquire a high-resolution ¹H NMR spectrum suitable for unambiguous identification of methyl aminobenzoate isomers.
Materials:
-
Sample (Methyl 4-aminobenzoate or Methyl 3-aminobenzoate)
-
Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)
-
NMR Tube (5 mm, high precision)
-
Pipettes and glassware
Workflow Diagram:
Caption: Standard workflow for ¹H NMR sample analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the aminobenzoate sample. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening due to saturation.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is a standard, relatively inert solvent for non-polar to moderately polar organic molecules. TMS provides an internal reference standard for calibrating the chemical shift scale to 0 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
Instrument Insertion and Locking: Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the CDCl₃. Causality: The lock system compensates for any magnetic field drift during the experiment, ensuring spectral stability and accuracy.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. Causality: A well-shimmed magnet is critical for achieving sharp, well-resolved peaks and accurate coupling constant measurements.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.
-
Processing and Analysis: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants to identify the isomer.
Conclusion
The differentiation between methyl 4-aminobenzoate and methyl 3-aminobenzoate provides a classic and clear example of the power of ¹H NMR spectroscopy in structural elucidation. The para-isomer's symmetry leads to a simple and highly characteristic "pair of doublets" in the aromatic region, while the lack of symmetry in the meta-isomer results in a more complex, but equally definitive, four-proton spin system. By understanding the fundamental principles of substituent electronic effects and by following a rigorous experimental protocol, researchers can confidently and accurately distinguish between these and other challenging isomeric compounds.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Comparative Guide to HPLC Methods for Purity Analysis of Methyl 4-amino-1H-pyrazole-3-carboxylate
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 4-amino-1H-pyrazole-3-carboxylate, a key heterocyclic building block, is no exception. Its purity profile directly influences the quality of the final API and can introduce unforeseen toxicological risks if not rigorously controlled. This guide provides an in-depth comparison of chromatographic strategies for the purity analysis of this polar compound, moving beyond a simple recitation of methods to explain the causality behind our analytical choices.
The Analytical Challenge: The Polarity of Pyrazole Derivatives
Methyl 4-amino-1H-pyrazole-3-carboxylate possesses a combination of a polar amino group, a heterocyclic pyrazole ring, and an ester functional group. This inherent polarity presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC), where such compounds are often poorly retained on nonpolar stationary phases like C18, eluting at or near the solvent front.[1][2] This lack of retention compromises resolution, making it difficult to separate the main peak from polar impurities and degradants.
To address this, we will explore and compare three distinct liquid chromatography approaches:
-
Optimized Stability-Indicating RP-HPLC: A robust, widely accessible method that serves as a baseline for quality control.
-
Ultra-Performance Liquid Chromatography (UPLC): A high-resolution technique for rapid and sensitive impurity profiling.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A specialized approach designed specifically for the robust retention and separation of highly polar molecules.[3][4]
Method 1: The Workhorse - A Stability-Indicating RP-HPLC Method
While challenging, developing a robust RP-HPLC method is often the most practical starting point for many QC laboratories due to the prevalence of C18 columns and established workflows. The key is to enhance the retention of our polar analyte. This can be achieved by using a column with a polar-endcapped stationary phase and carefully controlling the mobile phase pH to suppress the ionization of the amino group, thereby increasing its hydrophobicity.
A critical component of this method is its "stability-indicating" nature. This is validated through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to produce potential degradants.[5][6] The method must be able to resolve these degradation products from the intact analyte.[7]
Experimental Protocol: RP-HPLC
-
Chromatographic System: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Polar-endcapped C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax SB-AQ), 150 mm x 4.6 mm, 3.5 µm particle size. The polar end-capping provides superior retention for polar compounds under highly aqueous conditions.[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm (determined from UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 95:5 mixture of Mobile Phase A:Mobile Phase B to a final concentration of 0.5 mg/mL.
Causality and Trustworthiness
-
Why Ammonium Acetate Buffer? It is volatile and compatible with mass spectrometry (MS), should downstream peak identification be necessary. A pH of 5.0 is chosen to be well below the pKa of the amino group, ensuring it is primarily in its protonated form, which can interact favorably with the stationary phase.
-
Why a Gradient? The gradient starts with a high aqueous content (95%) to retain the polar analyte and its impurities, then gradually increases the organic content to elute compounds with increasing hydrophobicity, ensuring a broad analytical window.
-
Self-Validation: The method's trustworthiness is established through forced degradation. Samples should be subjected to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) stress.[8] The ability of the method to separate the resulting degradant peaks from the main analyte peak validates it as stability-indicating.
Workflow Visualization
Caption: Standard workflow for RP-HPLC purity analysis.
Method 2: The High-Resolution Alternative - UPLC
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[9] This smaller particle size dramatically increases column efficiency, leading to sharper peaks, better resolution, and significantly faster analysis times.[10][11] For impurity profiling, this means a greater ability to detect and quantify trace-level impurities that might co-elute or be hidden in the tail of the main peak in an HPLC separation.
Experimental Protocol: UPLC
This method is a direct translation of the HPLC method, optimized for the UPLC system.
-
Chromatographic System: UPLC system capable of handling pressures >15,000 psi.
-
Column: UPLC BEH C18 column, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.5 min: 5% to 60% B
-
3.5-4.0 min: 60% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 235 nm (PDA detector).
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a 95:5 mixture of Mobile Phase A:Mobile Phase B to a final concentration of 0.5 mg/mL.
Causality and Trustworthiness
-
Why UPLC? The primary driver for using UPLC is the need for higher resolution and throughput. The increased efficiency allows for the separation of closely related isomers or process impurities that are indistinguishable by HPLC. The significantly shorter run time (~5 minutes vs. 35 minutes) allows for a much higher sample throughput.[11]
-
Method Translation: The gradient slope is scaled geometrically from the HPLC method to maintain similar selectivity. The flow rate is adjusted for the smaller column diameter, and the injection volume is reduced to prevent column overload and extra-column band broadening.
-
Enhanced Sensitivity: UPLC's narrower peaks result in a greater peak height for a given mass, leading to improved signal-to-noise ratios and lower limits of detection (LOD) and quantification (LOQ).[10] This is critical for adhering to regulatory requirements for impurity characterization, often at the 0.1% level.
Method 3: The Specialized Solution - HILIC
For compounds that exhibit little to no retention in RP-HPLC, HILIC is a powerful alternative.[12] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[3] The separation mechanism is based on the partitioning of the polar analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the stationary phase.[13] More polar analytes are more strongly retained.
Experimental Protocol: HILIC
-
Chromatographic System: Standard HPLC or UPLC system.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide), 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient Elution:
-
0-1 min: 95% A
-
1-8 min: 95% to 70% A
-
8-9 min: 70% A
-
9.1-12 min: 95% A (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample directly in the initial mobile phase (95:5 Acetonitrile:Water with 0.1% Formic Acid) to a concentration of 0.5 mg/mL. Note: Dissolving the sample in a solvent stronger than the mobile phase (e.g., pure water) can cause severe peak distortion.
Causality and Trustworthiness
-
Why HILIC? This method is chosen when RP methods fail to provide adequate retention for the main analyte or its even more polar impurities. The elution order in HILIC is often the reverse of RP-HPLC, providing orthogonal selectivity, which is a powerful tool for confirming peak purity.[3]
-
Why an Amide Column? Amide phases offer robust, reproducible retention for a wide range of polar compounds and are less sensitive to water content than bare silica columns.
-
Why High Acetonitrile? The high organic content of the mobile phase is essential for establishing the aqueous layer on the stationary phase and driving the partitioning mechanism that leads to retention.
-
Trustworthiness: As with the RP-HPLC method, forced degradation studies are essential to validate that the HILIC method can separate all relevant degradants, confirming its utility as a stability-indicating method.
Performance Comparison: HPLC vs. UPLC vs. HILIC
The choice of method depends on the specific analytical objective, available instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance attributes of each technique for this application.
| Parameter | Stability-Indicating RP-HPLC | UPLC (Reversed-Phase) | HILIC |
| Primary Application | Routine QC, Baseline Purity | High-Throughput Screening, Impurity Profiling | Analysis of very polar analytes and impurities |
| Typical Run Time | 25-35 minutes | 5-7 minutes | 10-15 minutes |
| Relative Resolution | Good | Excellent | Excellent (Orthogonal Selectivity) |
| Relative Sensitivity | Good | Excellent | Very Good (Enhanced MS response) |
| Solvent Consumption | High | Low | Low-Medium |
| Robustness | High (well-established) | Medium-High (sensitive to pressure fluctuations) | Medium (sensitive to mobile phase composition) |
| Method Development | Moderate | Moderate (often a transfer from HPLC) | Complex (equilibration is critical) |
Decision Framework for Method Selection
The optimal analytical strategy is dictated by the specific requirements of the laboratory and the stage of drug development.
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion
For the purity analysis of methyl 4-amino-1H-pyrazole-3-carboxylate, a "one-size-fits-all" approach is insufficient.
-
A well-developed, stability-indicating RP-HPLC method serves as a reliable and robust platform for routine quality control in environments where standard HPLC instrumentation is the norm.
-
UPLC offers undeniable advantages in speed and resolving power, making it the superior choice for method development, in-depth impurity profiling, and high-throughput environments where efficiency is paramount.[9][14]
-
HILIC stands as an essential problem-solving tool, providing a unique and orthogonal selectivity that is indispensable when reversed-phase methods fail to retain the analyte or its critical polar impurities.[1]
Ultimately, a comprehensive understanding of the analyte's properties, coupled with a clear definition of the analytical goals, will guide the discerning scientist to the most appropriate and trustworthy method for ensuring the purity and quality of this important pharmaceutical intermediate.
References
- Vertex AI Search. (n.d.).
- Jandera, P. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
- Harshitha, S., et al. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology.
- Alispharm. (2023, October 11).
- Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Wikipedia. (n.d.).
- Chromatography Today. (n.d.).
- BenchChem. (2025). HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison.
- Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
- Patel, D. K. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. IntechOpen.
- Jensen, G. W. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- BioPharmaSpec. (n.d.).
- BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
- Bhaskar, R. D., et al. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- Dash, D. K., et al. (2023, September 16).
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- 5. pharmtech.com [pharmtech.com]
- 6. biopharmaspec.com [biopharmaspec.com]
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- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 14. chromatographytoday.com [chromatographytoday.com]
Technical Guide: IR Spectrum Analysis of Amino vs. Nitro Pyrazole Carboxylates
Executive Summary
In medicinal chemistry, pyrazole carboxylates are critical scaffolds for drugs like sildenafil (Viagra) and celecoxib (Celebrex). A common synthetic pathway involves nitration of the pyrazole ring followed by reduction to the amine.
Distinguishing between the nitro (
This guide provides a technical comparison of the vibrational signatures of these two species, focusing on the diagnostic shifts in the functional group region (
Theoretical Framework: Vibrational Modes[1][2]
To accurately interpret the spectra, one must understand the specific vibrational modes associated with the substituents on the heteroaromatic ring.
The Nitro Group ( )
The nitro group is a strong electron-withdrawing group (EWG). It exhibits two highly characteristic stretching vibrations derived from the resonance hybrid of the
-
Asymmetric Stretch (
): Strong absorption, typically . -
Symmetric Stretch (
): Strong absorption, typically . -
Visual Mnemonic: These often appear as two distinct, sharp "teeth" in the spectrum, unobscured by the fingerprint region.
The Amino Group ( )
The primary amino group acts as an electron-donating group (EDG) via resonance.
-
N-H Stretching (
): A primary amine shows a characteristic doublet in the high-frequency region ( ).[1] The higher frequency band is the asymmetric stretch; the lower is the symmetric stretch. -
N-H Bending (
): A "scissoring" vibration appearing near , often overlapping with ring modes or carbonyls.
The Carbonyl Shift ( )
This is the expert differentiator .
-
Nitro-Pyrazole Esters: The EWG nature of
decreases electron density in the ring, reducing conjugation with the ester carbonyl. This imparts more "double bond character" to the , shifting it to higher wavenumbers (typically ). -
Amino-Pyrazole Esters: The amino group donates electron density. Furthermore, if the amino and ester groups are ortho to each other, they often form a stable 6-membered Intramolecular Hydrogen Bond (IMHB) . This weakens the
bond, shifting it significantly to lower wavenumbers (often ).
Comparative Analysis: Spectral Fingerprints
The following table summarizes the key diagnostic peaks for distinguishing Ethyl 4-nitropyrazole-3-carboxylate from its reduced counterpart, Ethyl 4-aminopyrazole-3-carboxylate.
Table 1: Diagnostic IR Frequencies
| Functional Group | Mode | Nitro Precursor ( | Amino Product ( | Mechanistic Insight |
| Nitrogen H-Bonds | Absent (except ring NH*) | Doublet ( | Diagnostic for | |
| Nitro Group | Strong ( | Absent | Disappearance indicates reduction. | |
| Nitro Group | Strong ( | Absent | Confirming band for nitro group.[2] | |
| Ester Carbonyl | High ( | Lower ( | Lower shift due to conjugation & H-bonding. | |
| Amine Bend | Absent | Medium ( | Often overlaps with aromatic |
*Note: Unsubstituted pyrazoles (at N1) will show a broad N-H stretch
Visual Logic: Identification Workflow
The following diagram illustrates the decision logic for identifying the species during a synthesis campaign.
Figure 1: Spectral Decision Tree for differentiating amino vs. nitro pyrazole carboxylates.
Experimental Protocol: Reaction Monitoring
This protocol describes how to monitor the reduction of Ethyl 4-nitropyrazole-3-carboxylate to Ethyl 4-aminopyrazole-3-carboxylate using FT-IR.
Methodology
Technique: Attenuated Total Reflectance (ATR) is recommended for process monitoring due to minimal sample prep.
Resolution:
Step-by-Step Procedure
-
Baseline: Collect a background spectrum of the clean ATR crystal (air).
-
T0 Sample (Reference): Run the pure Nitro starting material. Note the absorbance intensity of the
peak at . This is your reference. -
Sampling: At set time intervals (e.g., every 30 mins during hydrogenation), withdraw a
aliquot. -
Workup (Critical): If the reaction solvent is IR-absorbing (e.g., water, acetic acid), perform a mini-extraction:
-
Add aliquot to
Ethyl Acetate. -
Wash with
saturated (removes acid catalysts). -
Spot the organic layer onto the ATR crystal and allow the solvent to evaporate.
-
-
Measurement: Acquire the spectrum.
-
Analysis: Calculate the conversion based on the disappearance of the
peak relative to an internal standard peak (e.g., aromatic at or C-H stretch, assuming the ring remains stable).
Reaction Monitoring Workflow
Figure 2: Workflow for monitoring nitro-to-amine reduction via IR spectroscopy.
Expert Insights & Troubleshooting
The "False Positive" Trap
Water vapor has strong absorption lines in the
-
Differentiation: Water vapor peaks are "spiky" and numerous (rotational-vibrational fine structure). The amine doublet is smooth and broad.
-
Solution: Ensure the ATR area is purged with dry nitrogen or that the background is recently updated.
Intramolecular H-Bonding Confirmation
If you are synthesizing the ortho-amino ester (e.g., 3-amino-4-carboxylate), the H-bonding is a structural proof.
-
Experiment: Run the IR in a non-polar solvent (like
or ) at different concentrations. -
Result: If the N-H and C=O peaks do not shift with dilution, the H-bond is intramolecular (within the molecule). If they shift, it is intermolecular (between molecules). This confirms the specific regiochemistry of the amino group relative to the ester [1, 2].
References
-
Filarowski, A., et al. (2017). Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue.[3] Journal of Peptide Science.[3] Link
-
Fausto, R., et al. (2021).[4] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules.[5][3][6][7][8][9][10][11][12][13][14] Link
-
LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups.Link
-
UCLA Chemistry. Table of Characteristic IR Absorptions.Link
-
ResearchGate. (2019). How to use IR spectroscopy to check for Nitro group reduction?Link
Sources
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- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 4-Amino vs. 3-Amino Pyrazole Derivatives
Introduction: The Strategic Importance of the Amino Group Position in Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a versatile scaffold that can be readily functionalized to interact with diverse biological targets. Among the most pivotal substitutions is the amino group, which acts as a key pharmacophoric feature, enabling hydrogen bonding and other crucial molecular interactions.
This guide provides an in-depth comparative analysis of 3-aminopyrazole (3-AP) and 4-aminopyrazole (4-AP) derivatives. The seemingly subtle shift of the amino group from position 3 to 4 on the pyrazole ring induces profound changes in the molecule's steric and electronic properties, leading to distinct and often non-overlapping biological activity profiles. While literature extensively covers 3-AP and 5-AP derivatives as potent anticancer and anti-inflammatory agents, 4-AP derivatives have carved out their own niche, demonstrating significant promise as kinase inhibitors, anticonvulsants, and antioxidants.[2] Understanding these positional isomer-driven differences is paramount for researchers engaged in rational drug design and lead optimization.
This analysis will dissect the causality behind these divergent activities, supported by quantitative experimental data, detailed protocols, and structure-activity relationship (SAR) insights to empower researchers in their quest for novel therapeutics.
Structural and Electronic Divergence: 3-AP vs. 4-AP
The fundamental difference between these two isomers is the point of attachment of the amino group. This placement directly influences the molecule's electron distribution, dipole moment, and hydrogen bonding potential, which are critical determinants of how a ligand binds to its biological target.
-
3-Aminopyrazole (3-AP): The amino group is adjacent to one of the ring nitrogens. This proximity can lead to intramolecular hydrogen bonding and creates a distinct electronic environment, often making it a potent hydrogen bond donor-acceptor unit for interacting with enzyme active sites.
-
4-Aminopyrazole (4-AP): The amino group is positioned on the carbon atom between the two ring nitrogens. This central location results in a different molecular geometry and charge distribution compared to the 3-AP isomer, allowing for different substituent vectors and interactions with target proteins.
Caption: Core structures of 3-aminopyrazole and 4-aminopyrazole isomers.
Comparative Analysis of Key Biological Activities
The choice between a 3-AP and a 4-AP scaffold is not arbitrary; it is a strategic decision dictated by the intended biological target. Below, we compare their performance across several therapeutic areas, supported by experimental data.
Anticancer and Anti-inflammatory Activity
The literature strongly indicates that 3-AP derivatives are more frequently reported as potent anticancer and anti-inflammatory agents.[2] The arrangement of the 3-amino group appears particularly favorable for interactions with kinases and enzymes involved in cell proliferation and inflammation pathways.
In contrast, 4-AP derivatives have generally shown reduced anticancer and anti-inflammatory efficacy compared to their 3-AP and 5-AP counterparts.[2] However, this is not an absolute rule, as specific substitution patterns can yield highly potent 4-AP compounds, particularly when targeting specific cancer-related pathways like JAK signaling, as discussed later.
Table 1: Comparative Anticancer Activity
| Compound Class/Example | Isomer Position | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | 3-Amino | HeLa (Cervical Cancer) | Mean Growth % = 38.44 | [2] |
| Derivative 11a (a 5-aminopyrazole derivative) | 5-Amino | HeLa, MCF7, SKOV3, SKMEL28 | Micromolar values | [3][4] |
| 1-Methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride | 4-Amino | HeLa (Cervical Cancer) | SI > 1351 |[5] |
Note: Direct IC50 comparisons are often challenging due to different assay conditions and compound structures. The data illustrates general activity trends.
Kinase Inhibition: A Tale of Target Specificity
Kinase inhibition is a domain where both isomers have found success, but often against different kinase families. This highlights the critical role of isomer selection in achieving target specificity.
4-Aminopyrazoles as Potent JAK Inhibitors: A significant breakthrough for 4-AP derivatives has been their development as potent inhibitors of Janus kinases (JAKs), which are crucial mediators in inflammatory and immunodeficiency diseases.[6] The 4-amino scaffold serves as an excellent anchor for building molecules that fit precisely into the ATP-binding pocket of JAKs.
3-Aminopyrazoles as FGFR Inhibitors: Conversely, 3-AP derivatives have been successfully developed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFR), including clinically relevant gatekeeper mutants.[7]
Table 2: Comparative Kinase Inhibition Profile
| Compound Example | Isomer Position | Kinase Target | IC50 | Reference |
|---|---|---|---|---|
| Compound 17m | 4-Amino | JAK1 | 0.67 µM | [6] |
| Compound 17m | 4-Amino | JAK2 | 0.098 µM | [6] |
| Compound 17m | 4-Amino | JAK3 | 0.039 µM | [6] |
| Compound 3 | 3-Amino | FGFR3 (WT) | Single-digit nM | [7] |
| Compound 3 | 3-Amino | FGFR3 (V555M Mutant) | Single-digit nM |[7] |
Caption: Isomer-specific inhibition of different kinase signaling pathways.
Anti-infective Properties
Both 3-AP and 4-AP derivatives have demonstrated promising antibacterial and antifungal activities.
-
3-Aminopyrazoles: Several studies report potent antibacterial activity for 3-AP derivatives against both Gram-positive and Gram-negative bacteria.[2] For instance, certain derivatives have shown significant activity against S. aureus and E. coli with MIC values as low as 4-8 mg/mL.[2]
-
4-Aminopyrazoles: N-unsubstituted 4-aminopyrazoles and their precursors have shown high efficacy as tuberculostatic and antibacterial agents, with notable activity against Streptococcus pyogenes and MRSA.[5]
Table 3: Comparative Antibacterial Activity
| Compound Class/Example | Isomer Position | Bacterial Strain | MIC (mg/mL or µg/mL) | Reference |
|---|---|---|---|---|
| Pyrido[2,3-b]indole with 3-AP substituent (2a) | 3-Amino | S. aureus | 0.125 mg/mL | [2] |
| Pyrido[2,3-b]indole with 3-AP substituent (2a) | 3-Amino | E. coli | 8 mg/mL | [2] |
| Compound 26 (a 3-AP derivative) | 3-Amino | E. coli | MIC = 4 mg/mL | [2] |
| N-Unsubstituted 4-nitrosopyrazoles (4-AP precursors) | 4-Amino | S. pyogenes | MIC up to 7.8 µg/mL | [5] |
| N-Unsubstituted 4-nitrosopyrazoles (4-AP precursors) | 4-Amino | S. aureus MRSA | MIC up to 15.6 µg/mL |[5] |
Anticonvulsant and Antioxidant Activities: The Niche of 4-APs
A key differentiating factor is the unique profile of 4-aminopyrazoles as anticonvulsant and antioxidant agents.[2] Since the 1970s, 4-APs have been studied for their anticonvulsant properties, with research indicating that the distance between the exocyclic NH2 group and the endocyclic NH is crucial for this activity.[2] Furthermore, various 4-AP derivatives have demonstrated pronounced antioxidant activity in multiple assays, highlighting another area where this isomer excels.[2][5]
Experimental Protocols: Ensuring Data Integrity
To ensure the trustworthiness and reproducibility of the biological data presented, standardized experimental protocols are essential. Here, we detail two core methodologies for assessing kinase inhibition and antibacterial activity.
Protocol 1: In Vitro JAK2 Kinase Inhibition Assay
This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.
Objective: To quantify the concentration of a 4-AP derivative required to inhibit 50% of JAK2 kinase activity.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compound (4-AP derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader (Luminometer)
Step-by-Step Methodology:
-
Compound Preparation: Perform a serial dilution of the 4-AP test compound in DMSO, then dilute further in kinase buffer to achieve the final desired concentrations.
-
Reaction Setup: To each well of a 384-well plate, add 5 µL of the diluted test compound.
-
Enzyme Addition: Add 10 µL of JAK2 enzyme solution (at 2x final concentration) to each well. Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of ATP/substrate mixture (at 2.5x final concentration) to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination & Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagents as per the manufacturer's instructions (e.g., ADP-Glo™).
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
Validating regiochemistry of N-substituted 4-aminopyrazole-3-carboxylates
Title: The Tautomeric Trap: A Definitive Guide to Validating Regiochemistry in N-Substituted 4-Aminopyrazole-3-Carboxylates
Executive Summary: The "1,3" vs. "1,5" Dilemma
In drug discovery, the 4-aminopyrazole-3-carboxylate scaffold is a privileged pharmacophore, serving as a precursor for pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and bicyclic amides. However, the alkylation of the parent 4-aminopyrazole-3-carboxylate is chemically ambiguous. Due to annular tautomerism, alkylation can occur at either nitrogen, yielding two distinct regioisomers:
-
The 1,3-Isomer (Target A): The
-substituent is distal to the carboxylate. -
The 1,5-Isomer (Target B): The
-substituent is proximal (adjacent) to the carboxylate.
Misassigning these isomers is a catastrophic failure mode in SAR (Structure-Activity Relationship) studies. A "1,3" isomer assigned as "1,5" can lead to months of dead-end synthesis. This guide objectively compares the validation methods—from rapid NMR screens to definitive crystallography—providing a self-validating protocol for the bench scientist.
Comparative Analysis of Validation Methods
We evaluated four distinct methodologies for distinguishing the 1,3-isomer from the 1,5-isomer.
| Feature | Method A: 1D NOE/ROESY | Method B: | Method C: | Method D: X-Ray Crystallography |
| Principle | Through-space magnetic coupling ( | 2-3 bond scalar coupling to Nitrogen | Electronic shielding environment | Electron density diffraction |
| Speed | Fast (10-30 mins) | Slow (4-12 hours) | Medium (1-2 hours) | Very Slow (Days/Weeks) |
| Sample Req. | ~5-10 mg | >20 mg (High Conc.) | ~10-20 mg | Single Crystal |
| Ambiguity | Low (if Ester protons exist) | Low (Definitive) | Medium (Requires reference) | None (Absolute) |
| Cost/Access | Standard 400 MHz | High-field (600 MHz+) | Standard 400 MHz | Specialized Facility |
| Verdict | First-Line Screen | Gold Standard (Solution) | Supporting Evidence | Ultimate Arbiter |
Technical Deep Dive: The Validation Logic
The Core Mechanism: Steric vs. Electronic Control
The regioselectivity is governed by a tug-of-war between steric hindrance (favoring the 1,3-isomer) and lone-pair repulsion/coordination (favoring the 1,5-isomer). The 4-amino group introduces an additional variable: hydrogen bonding between the amino-NH and the ester carbonyl can lock the tautomer, influencing the nucleophilicity of N1 vs. N2.
Method A: 1D NOE Difference (The Workhorse)
This is the most practical method for daily analysis. The logic relies on the spatial proximity of the incoming Alkyl group (
-
Scenario 1: The 1,5-Isomer (Proximal)
-
The
-Alkyl group is physically adjacent to the Ester group. -
Observation: Strong NOE enhancement between the
-Alkyl protons and the Ester Methyl/Ethyl protons.
-
-
Scenario 2: The 1,3-Isomer (Distal)
-
The
-Alkyl group is far from the Ester but adjacent to the C5-Proton (or C5-substituent). -
Observation: Strong NOE enhancement between the
-Alkyl protons and the C5-H singlet. No NOE to the ester.
-
Method B: HMBC (The "Fingerprint")
If NOE is ambiguous (e.g., if the ester is a
-
N1 (Pyrrole-like): More shielded (approx -180 to -200 ppm).
-
N2 (Pyridine-like): Deshielded (approx -70 to -130 ppm).
-
Differentiation: In the 1,5-isomer, the Nitrogen bearing the alkyl group will show 3-bond correlations to the Carboxylate Carbonyl. In the 1,3-isomer, the alkylated Nitrogen is too far (4 bonds) to couple strongly to the carbonyl.
Experimental Protocol: The "Self-Validating" Workflow
Objective: Unambiguous assignment of Methyl 1-benzyl-4-amino-1H-pyrazole-3-carboxylate.
Reagents:
-
Analyte (~10 mg)
-
Solvent: DMSO-
(Preferred over CDCl to prevent aggregation and sharpen exchangeable amino protons).
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mg of the isolated product in 0.6 mL DMSO-
. Ensure the solution is clear (filter if necessary). -
1D Proton Scan: Acquire a standard
spectrum. Identify:-
The Ester Methyl singlet (~3.8 ppm).
-
The
-Benzyl methylene singlet (~5.3 ppm). -
The C5-H singlet (~7.5 - 8.0 ppm).[1]
-
-
NOE Experiment (Selective 1D NOESY):
-
Target 1: Irradiate the
-Benzyl methylene frequency. -
Target 2: Irradiate the Ester Methyl frequency.
-
Mixing Time: Set to 500-800 ms.
-
-
Analysis:
-
If 1,5-Isomer: Irradiation of Benzyl
Enhancement of Ester Methyl. -
If 1,3-Isomer: Irradiation of Benzyl
Enhancement of C5-H. Enhancement of Ester Methyl = 0%.
-
Visualizing the Logic
The following diagram illustrates the structural divergence and the critical NOE interactions that distinguish the two isomers.
Caption: Decision matrix for distinguishing 1,3- vs 1,5-substituted pyrazoles via NOE spectroscopy.
Reference Data: Chemical Shift Fingerprints
Use this table to benchmark your experimental data. Values are approximate for DMSO-
| Signal | 1,3-Isomer (Distal) | 1,5-Isomer (Proximal) | Notes |
| C5-H ( | 1,5-isomer C5-H is often more shielded due to lack of adjacent N-substitution. | ||
| N-CH | Proximal isomer often deshielded by ester anisotropy. | ||
| C3 ( | Carbon attached to the carboxylate. | ||
| C5 ( | Carbon adjacent to the alkylated nitrogen shifts downfield. | ||
| Weak/None | Strong | HMBC correlation from Ester Carbonyl to N-Alkyl protons (Only in 1,5). |
References
-
Alkorta, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). Link
-
Foces-Foces, C., et al. (2007). Substitution effects in N-pyrazole and N-imidazole derivatives. ResearchGate. Link
-
López, C., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles: Troubleshooting Guide. Link
-
Martin, E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI Molecules. Link
Sources
Reference Standards for Methyl 4-amino-1H-pyrazole-3-carboxylate Impurities: A Technical Comparison Guide
Executive Summary
Methyl 4-amino-1H-pyrazole-3-carboxylate is a critical scaffold in the synthesis of diverse bioactive compounds, particularly kinase inhibitors (e.g., JAK, CDK inhibitors) and agrochemicals.[1] Its amphoteric nature and tautomeric potential make impurity profiling a complex analytical challenge.
This guide provides a technical comparison of reference standard grades required for the accurate quantification of its process-related impurities. We analyze the impact of standard purity on analytical method validation (AMV) and detail the specific impurities inherent to this scaffold's synthesis.
Part 1: The Impurity Landscape
To select the correct reference standard, one must first understand the origin of the impurities. The synthesis of methyl 4-amino-1H-pyrazole-3-carboxylate typically proceeds via the nitration of a pyrazole-3-carboxylate precursor followed by catalytic reduction.
Critical Impurities & Origins[2]
-
Impurity A (Precursor): Methyl 4-nitro-1H-pyrazole-3-carboxylate. Originates from incomplete reduction.
-
Impurity B (Hydrolysis): 4-amino-1H-pyrazole-3-carboxylic acid. Originates from moisture exposure or aggressive workup conditions.
-
Impurity C (Decarboxylation): 4-aminopyrazole. Occurs under high thermal stress during drying.
-
Impurity D (Regioisomer): Methyl 3-amino-1H-pyrazole-4-carboxylate.[1][2][3] A structural isomer that often co-elutes due to similar polarity.
Visualization: Synthesis & Impurity Fate Map
The following diagram illustrates the synthetic pathway and the specific entry points for critical impurities.
Figure 1: Synthetic pathway showing the origin of oxidative (Nitro), hydrolytic (Acid), and thermal (Decarboxylated) impurities.[3][4]
Part 2: Comparative Analysis of Reference Standard Grades
In drug development, the "grade" of the reference standard dictates the validity of your data. Using a research-grade chemical for ICH Q3A/B impurity quantification is a common compliance failure.
The Hierarchy of Standards[6]
-
Certified Reference Material (CRM): The gold standard. Manufactured under ISO 17034 accreditation.[5][6][7] Includes a statement of uncertainty and traceability to SI units.
-
Analytical Standard (Primary/Secondary): High purity, characterized by ISO 17025 accredited labs, but lacks the rigorous stability/homogeneity data of a CRM.
-
Research Chemical: Synthesized material with a basic Certificate of Analysis (CoA). No guarantee of potency or stability.
Comparative Performance Table
| Feature | ISO 17034 CRM | ISO 17025 Analytical Standard | Research Grade Chemical |
| Primary Use | Method Validation, Calibration of Secondary Stds | Routine QC, Identification | Early Discovery, Synthesis |
| Traceability | SI Units (NIST/BIPM) | Traceable to CRM (sometimes) | None |
| Uncertainty | Explicitly Quantified (e.g., ±0.5%) | Not usually provided | Unknown |
| Homogeneity | Tested & Guaranteed | Assumed | Unknown |
| Stability | Monitored (Expiry Date Validated) | Retest Date Only | Unknown |
| Cost Factor | High (10x) | Medium (3x) | Low (1x) |
| Risk | Zero (Regulatory Safe Harbor) | Low (Acceptable for most QC) | High (Risk of OOS results) |
Expert Insight: For Methyl 4-amino-1H-pyrazole-3-carboxylate, the primary risk with Research Grade standards is the salt form ambiguity . This amine readily forms hydrochloride or sulfate salts during synthesis. If the CoA does not explicitly quantify the counter-ion content (e.g., via Ion Chromatography), your potency calculation could be off by 20-30% (Molecular Weight difference between free base and HCl salt). Always use ISO 17025 or ISO 17034 standards that explicitly report counter-ion stoichiometry.
Part 3: Experimental Protocol & Validation
To validate the separation of the target from its impurities, we recommend a Polar-Embedded Reversed-Phase method. Standard C18 columns often fail to retain the highly polar 4-amino pyrazole species, leading to elution in the void volume.
Recommended Method (HPLC-UV)
-
Column: C18 with Polar Embedding (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). Note: pH control is vital to suppress ionization of the amino group.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV @ 245 nm (Target max) and 210 nm (Impurity detection).
-
Flow Rate: 1.0 mL/min.[8]
Validation Workflow
The following decision tree outlines the logical flow for qualifying a new reference standard batch against an existing method.
Figure 2: Logical workflow for the intake and qualification of aminopyrazole reference standards.
Part 4: Case Study - The Cost of Inaccuracy
In a simulated comparative study, we analyzed a batch of Methyl 4-amino-1H-pyrazole-3-carboxylate using two different standards to quantify the "Impurity A" (Nitro precursor).
-
Scenario: A development batch contained 0.12% of the Nitro impurity.
-
Standard 1 (Research Grade): Purity listed as "98%". Actual purity was 85% (due to retained inorganic salts and water).
-
Result: The low potency of the standard caused the impurity response to appear artificially high. Calculated Impurity A = 0.14% .
-
Consequence: Batch failed specification (>0.15% limit risk). Unnecessary reprocessing costs incurred.
-
-
Standard 2 (ISO 17034 CRM): Certified purity 99.1% ± 0.3%.
-
Result: Calculated Impurity A = 0.12% .
-
Consequence: Batch passed. Release authorized.
-
Conclusion: The initial savings on a cheaper standard ($200 vs
References
-
International Council for Harmonisation (ICH). (2006).[9] ICH Q3A(R2): Impurities in New Drug Substances.[10] Retrieved from [Link]
-
International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[7] Retrieved from [Link]
-
PubChem. (2024).[2] Methyl 4-amino-1H-pyrazole-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Faria, A. F., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles.[11] Molecules, 26(16), 4924. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl 3-amino-1H-pyrazole-4-carboxylate | C5H7N3O2 | CID 272904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. certbetter.com [certbetter.com]
- 6. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. why ISO17034 | LGC Standards [lgcstandards.com]
- 8. ijcpa.in [ijcpa.in]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
UV-Vis Absorption Characteristics of Aminopyrazole Esters: A Technical Guide
Topic: UV-Vis Absorption Characteristics of Aminopyrazole Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
Aminopyrazole esters, specifically ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and its derivatives, represent a critical scaffold in medicinal chemistry and materials science.[1] Unlike simple pyrazoles which absorb primarily in the deep UV (<220 nm), the introduction of a "push-pull" electronic system—comprising an electron-donating amino group at C5 and an electron-withdrawing ester group at C4—significantly alters their optical properties.
This guide provides an in-depth analysis of the UV-Vis absorption profile of these compounds, distinguishing between the core heterocyclic scaffold (UV-absorbing) and its azo-coupled derivatives (Visible-absorbing). It serves as a reference for characterizing purity, monitoring reaction progress, and designing novel chromophores.
Electronic Structure & The "Push-Pull" Mechanism
The optical distinctiveness of aminopyrazole esters arises from Intramolecular Charge Transfer (ICT). The lone pair on the exocyclic amine (C5) conjugates through the pyrazole
Mechanism Visualization
The following diagram illustrates the resonance stabilization and the resulting electronic transition pathways.
Figure 1: The "Push-Pull" electronic mechanism in aminopyrazole esters driving the bathochromic shift.
Key Insight: X-ray crystallographic studies reveal that intramolecular hydrogen bonding (N-H...O=C) often locks the amino and ester groups into a planar conformation, maximizing
Comparative Absorption Analysis
3.1 The Core Scaffold vs. Alternatives
The absorption profile of aminopyrazole esters is distinct from unsubstituted pyrazoles and fully conjugated azo-dyes.
| Compound Class | Primary | Transition Type | Visual Appearance | |
| Simple Pyrazole | < 210 - 220 | ~2,000 - 5,000 | Colorless | |
| Aminopyrazole Ester (Core) | 230 - 255 | ICT / | 12,000 - 18,000 | White / Pale Yellow |
| Azo-Aminopyrazole (Dye) | 400 - 600+ | Extended | 25,000 - 50,000+ | Orange / Red / Purple |
Analysis:
-
Core Scaffold: The ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate typically exhibits a strong absorption band centered around 230–240 nm in ethanol. This band is sensitive to substitution at the N1 position; phenyl rings at N1 can introduce secondary bands around 250–260 nm due to phenyl-pyrazole conjugation.
-
Azo Derivatives: When the C4-position is coupled with diazonium salts (converting the ester or reacting at C4 if unsubstituted), the absorption red-shifts dramatically into the visible region (480–650 nm), creating intense dyes.
3.2 Solvent Effects (Solvatochromism)
Aminopyrazole esters exhibit positive solvatochromism . As solvent polarity increases, the highly polarized ICT excited state is stabilized, lowering the energy gap and causing a red shift (bathochromic shift).
-
Non-polar (Hexane/Dioxane):
is shortest (Blue-shifted). -
Polar Protic (Methanol/Ethanol): Intermediate shift. Hydrogen bonding with the solvent can sometimes compete with intramolecular H-bonds, slightly altering band shape.
-
Polar Aprotic (DMF/DMSO):
is longest (Red-shifted). For azo-derivatives, shifts of >100 nm have been observed when moving from MeOH to DMF.
Experimental Protocol: UV-Vis Characterization
To ensure reproducibility and accurate determination of molar extinction coefficients, follow this self-validating protocol.
Workflow Diagram
Figure 2: Step-by-step workflow for accurate UV-Vis characterization.
Detailed Methodology
-
Stock Preparation: Dissolve ~2.3 mg of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (MW: 231.25 g/mol ) in 10 mL of spectroscopic grade DMSO to create a 1.0 mM stock . DMSO is preferred for initial solubility.
-
Working Solutions: Prepare aliquots diluted into Ethanol or Methanol to achieve concentrations of 10, 20, 30, 40, and 50 µM .
-
Baseline: Use a matched pair of quartz cuvettes (1 cm path length). Run a baseline scan with pure solvent.
-
Measurement: Scan from 200 nm to 800 nm.
-
Note: The core ester will likely show zero absorbance above 350 nm. If peaks appear >400 nm, check for oxidation or azo-impurities.
-
-
Validation: Plot Absorbance vs. Concentration at
. The value must be >0.99 to confirm Beer-Lambert law adherence. Calculate from the slope.
References
-
PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]
-
Elgazwy, A. S. H., et al. (2013).[2] Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. Available at: [Link][2]
-
PureSynth. Ethyl 5-Amino-1-Phenylpyrazole-4-Carboxylate Product Data. Available at: [Link]
-
BioInterface Research. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. (Comparative context for azo-derivatives). Available at: [Link]
Sources
Comparative reactivity of methyl vs ethyl 4-amino-1H-pyrazole-3-carboxylate
Executive Summary
In the high-stakes arena of heterocyclic synthesis—particularly for kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) and PDE5 inhibitors (e.g., Sildenafil analogs)—the choice between Methyl 4-amino-1H-pyrazole-3-carboxylate (Me-APC) and Ethyl 4-amino-1H-pyrazole-3-carboxylate (Et-APC) is rarely arbitrary.[1]
While the Ethyl ester (Et-APC) is the industry standard—favored for its superior lipophilicity, well-defined crystallinity, and robust handling characteristics in large-scale manufacturing—the Methyl ester (Me-APC) offers a higher atom economy and faster reaction kinetics in nucleophilic substitutions. This guide dissects the physicochemical and reactive differences to assist process chemists in selecting the optimal building block.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
The following table contrasts the fundamental properties of the two esters. Note the distinct melting point and solubility profiles, which dictate workup strategies.
| Feature | Methyl 4-amino-1H-pyrazole-3-carboxylate | Ethyl 4-amino-1H-pyrazole-3-carboxylate |
| Abbreviation | Me-APC | Et-APC |
| CAS Number | 360056-45-7 | 6994-25-8 |
| Molecular Weight | 141.13 g/mol | 155.15 g/mol |
| Physical State | Solid (often amorphous or fine powder) | Crystalline Solid (Needles/Prisms) |
| Melting Point | 99–104 °C | 105–107 °C |
| Lipophilicity (LogP) | ~0.1 (Est.)[1][] | ~0.6 (Est.) |
| Solubility (Water) | Moderate (Losses possible in aq. workup) | Low (Precipitates cleanly from water) |
| Solubility (EtOAc) | Moderate | High |
| Primary Utility | Fast kinetics, Atom economy | Ease of isolation, Crystallinity |
Synthesis & Availability Analysis
Synthetic Pathway
Both esters are synthesized via the Claisen-Type Condensation followed by Hydrazine Cyclization . The choice of the starting alkoxymethylene cyanoacetate determines the ester tail.
-
Pathway A (Ethyl): Ethyl cyanoacetate + Triethyl orthoformate
Ethyl ethoxymethylene cyanoacetate Et-APC . -
Pathway B (Methyl): Methyl cyanoacetate + Trimethyl orthoformate
Methyl methoxymethylene cyanoacetate Me-APC .
Operational Insight
Et-APC is more commercially available and cheaper at scale. This is largely due to the ubiquity of ethyl cyanoacetate in industrial processes (e.g., the Sildenafil route). The ethyl ester intermediate often crystallizes directly from the reaction mixture upon cooling, whereas the methyl ester may require evaporation or salting out due to its higher water solubility.
Comparative Reactivity Analysis
A. Nucleophilic Acyl Substitution (The Ester Moiety)
The primary reactive difference lies in the electrophilicity of the carbonyl carbon and the leaving group ability (Methoxide vs. Ethoxide).
-
Kinetics: Me-APC undergoes hydrolysis and amidation approximately 2–5x faster than Et-APC. The methyl group provides less steric shielding to the carbonyl carbon than the ethyl group.
-
Implication: If your next step involves converting the ester to an amide (e.g., with an amine nucleophile), Me-APC allows for milder conditions (lower temp, shorter time). However, if you require the ester to survive harsh basic conditions elsewhere in the molecule, Et-APC provides a slightly more robust protecting group.
B. Cyclocondensation (Pyrazolo-Pyrimidine Formation)
Both molecules serve as dinucleophiles (via the amine
-
Reaction: Condensation with 1,3-diketones (e.g., acetylacetone).
-
Performance:
-
Et-APC: typically requires reflux in acetic acid. The product often precipitates upon cooling due to the ethyl group's lipophilicity.
-
Me-APC: Reacts similarly, but the final bicyclic product is more polar. This can lead to lower isolated yields if the product remains solubilized in the mother liquor.
-
C. Diazotization (Sandmeyer Reactions)
The 4-amino group behaves identically in both esters. However, the stability of the diazonium intermediate can be influenced by solubility. Et-APC diazonium salts are more lipophilic and easier to extract into organic phases for subsequent halogenation (e.g., Sandmeyer iodination).
Visualizing the Reactive Landscape
The following diagram illustrates the divergent pathways and decision points for selecting between Methyl and Ethyl esters.
Caption: Decision matrix for ester selection based on downstream process requirements.
Experimental Protocols
Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine (From Et-APC)
This protocol leverages the crystallinity of the ethyl ester for high-purity isolation.
-
Reagents: Ethyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq), Acetylacetone (1.1 eq), Glacial Acetic Acid (Solvent, 5V).
-
Procedure:
-
Charge Et-APC and Acetylacetone into a round-bottom flask.
-
Add Glacial Acetic Acid.
-
Heat to reflux (approx. 118 °C) for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Critical Step: Cool the reaction mixture slowly to room temperature. The ethyl ester derivative typically crystallizes spontaneously.
-
Filter the solid and wash with cold ethanol.
-
-
Yield: Expected 85–92%.
-
Note: If using Me-APC , the product may not crystallize upon cooling. You will likely need to pour the reaction mixture into ice water and extract with Ethyl Acetate.
Protocol B: Rapid Amidation (From Me-APC)
This protocol utilizes the faster kinetics of the methyl ester.
-
Reagents: Methyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq), Benzylamine (2.0 eq), Methanol (Solvent).
-
Procedure:
References
-
ChemicalBook. (2025). Ethyl 3-amino-4-pyrazolecarboxylate Properties and Melting Point Data. Retrieved from
-
PubChem. (2025).[1] Ethyl 4-amino-1H-pyrazole-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from
-
BenchChem. (2025). Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from
-
ThermoFisher Scientific. (2025). Ethyl 3-amino-1H-pyrazole-4-carboxylate Product Specifications. Retrieved from
-
Imperial College London. (2000). Synthesis of Sildenafil Citrate: Process Chemistry Overview. Retrieved from
Sources
Safety Operating Guide
Methyl 4-amino-1H-pyrazole-3-carboxylate: Proper Disposal Procedures
Executive Summary & Core Directive
Do not treat this compound as generic organic waste. Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS: 360056-45-7 / 112101-80-3 depending on isomer) presents specific chemical compatibilities due to its primary amine and ester functionalities. While often classified as an irritant rather than acutely toxic, its disposal requires strict segregation from oxidizing agents and strong acids to prevent exothermic degradation or the formation of hazardous byproducts.
Immediate Action Plan:
-
Segregate: Keep away from nitric acid, acid chlorides, and strong oxidizers.[1]
-
Solubilize: For solid waste, dissolve in a compatible non-halogenated solvent (e.g., Acetone, Methanol) before incineration, or dispose of as solid hazardous waste.
-
Label: Clearly mark as "Organic Waste – Basic/Amine-Containing."
Chemical Profile & Hazard Identification
To dispose of a chemical safely, one must understand its reactivity. This compound is not inert; it is a functionalized heterocycle.
| Property | Data | Operational Implication |
| Chemical Structure | Pyrazole ring with -NH₂ and -COOCH₃ groups | Amphoteric nature; amine is basic, ester is susceptible to hydrolysis. |
| Molecular Weight | ~141.13 g/mol | Low volatility solid. |
| Physical State | Off-white to yellow powder | Dust inhalation risk; requires P95/N95 protection during weighing/transfer. |
| GHS Classification | Warning (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) | Avoid direct contact; waste containers must be surface-decontaminated. |
| Incompatibilities | Strong Oxidizers, Acid Chlorides, Anhydrides | CRITICAL: Do not mix with Nitric Acid waste streams (risk of unstable diazonium salts or violent oxidation). |
Expert Insight: The presence of the amine group at the 4-position makes this compound electron-rich. In mixed waste streams containing strong acids (e.g., acid digestions), this can lead to heat generation. In the presence of nitrites or nitrosating agents, it can form potentially carcinogenic nitrosamines or unstable diazonium species [1].
Pre-Disposal Treatment & Segregation
Before the waste enters the central disposal stream, it must be conditioned at the bench level.
A. Solid Waste (Pure Substance)
-
Container: High-density polyethylene (HDPE) or amber glass.
-
Labeling: Must include "Methyl 4-amino-1H-pyrazole-3-carboxylate" and "Irritant."
-
Protocol: Do not sweep loose powder into the trash. Collect using a damp paper towel (dampened with ethanol) to prevent dust generation, and place the towel in the solid hazardous waste bin.
B. Liquid Waste (Reaction Mixtures)
-
Solvent Compatibility:
-
Compatible: Methanol, Ethanol, Acetone, Ethyl Acetate, DCM (segregate as halogenated).
-
Incompatible: Concentrated mineral acids, Peroxides.
-
-
pH Check: If the waste stream is aqueous, ensure pH is between 6–10. High pH (>12) causes hydrolysis of the methyl ester to methanol (flammable) and the pyrazole acid. Low pH (<4) protonates the amine, increasing solubility but potentially complicating incineration protocols that rely on phase separation.
Disposal Workflow (Visualized)
The following logic gate ensures the material ends up in the correct incineration stream without causing cross-reactivity incidents.
Figure 1: Decision tree for the segregation of aminopyrazole waste streams. Blue nodes indicate decision points; Red/Green/Grey nodes indicate final waste containers.
Detailed Operational Protocols
Protocol A: Disposal of Expired/Pure Solid
Objective: Safe transfer of solid reagent to waste stream without dust exposure.
-
PPE Required: Nitrile gloves (double gloved recommended), Lab coat, Safety glasses, N95 respirator (if handling >10g outside a fume hood).
-
Container Prep: Obtain a wide-mouth HDPE waste jar labeled "Solid Hazardous Waste."
-
Transfer:
-
Place the original container inside the fume hood.
-
If the reagent is caked, do not chip at it aggressively (aerosol risk). Dissolve in a minimal amount of acetone.
-
Pour the acetone solution into the "Non-Halogenated Organic" liquid waste.
-
If solid flows freely, transfer directly to the solid waste bin.
-
-
Decontamination: Wipe the empty bottle with an acetone-soaked tissue. Dispose of the bottle as "Empty Chemical Container" (triple-rinsed) or solid waste depending on local EHS rules.
Protocol B: Spill Cleanup (Bench Scale < 50g)
Objective: Containment and neutralization.
-
Isolate: Alert nearby personnel.
-
Protect: Don PPE.
-
Contain: Cover the powder spill with a damp absorbent pad (dampened with water or ethanol) to prevent dust dispersion. Do not dry sweep.
-
Clean:
-
Scoop the damp powder/pad mixture into a sealable bag.
-
Wipe the surface with a mild detergent solution followed by water.
-
Test surface pH with litmus paper to ensure no amine residue remains (basic pH).
-
-
Dispose: Label the bag "Debris from Aminopyrazole Spill" and place in Solid Hazardous Waste.
Regulatory & Compliance Context (RCRA)
In the United States, this compound does not have a specific "P" or "U" list code (unless specified by state law), but it falls under general characteristics:
-
Ignitability (D001): If dissolved in flammable solvents.
-
Reactivity (D003): Not typically reactive, but amine content requires segregation.
-
Toxicity: Disposal via Fuel Blending/Incineration is the required method to ensure destruction of the nitrogen heterocycle [2].
Self-Validating Step: Before closing any waste container, verify that no heat is being generated (touch test) and that no pressure buildup is occurring. This confirms the absence of immediate incompatible reactions (e.g., accidental mixing with acids).
References
-
PubChem. Methyl 4-amino-1H-pyrazole-3-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]
Sources
Operational Guide: Personal Protective Equipment for Handling Methyl 4-amino-1H-pyrazole-3-carboxylate
This document provides essential, immediate safety and logistical guidance for the handling of Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS No. 118737-58-1). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to maintain a safe and efficient laboratory environment. This guide is designed for researchers, scientists, and drug development professionals.
Disclaimer: Specific hazard data for Methyl 4-amino-1H-pyrazole-3-carboxylate is limited. The guidance herein is synthesized from the safety profiles of structurally similar compounds, including Ethyl 3-amino-1H-pyrazole-4-carboxylate and other aminopyrazole derivatives, in conjunction with established best practices for handling powdered chemical reagents.[1][2][3][4] A thorough, site-specific risk assessment must be conducted before beginning any work.
Hazard Profile and Risk Assessment: The "Why" Behind the Protection
Understanding the potential hazards of Methyl 4-amino-1H-pyrazole-3-carboxylate is fundamental to selecting appropriate Personal Protective Equipment (PPE). Based on data from close structural analogs, the primary risks are associated with its physical form (a powder) and its chemical properties.[2][3][4]
-
Inhalation Hazard: As a fine powder, the compound can easily become airborne during handling, such as weighing or transferring.[1] Inhaling the dust may cause respiratory tract irritation.[4]
-
Eye Irritation: Contact with the eyes is likely to cause serious irritation.[2][3][4]
-
Skin Irritation & Contact: The compound may cause skin irritation upon contact.[3][4] While specific data on dermal absorption is unavailable, it should be treated as a potential route of exposure.
-
Ingestion Hazard: Accidental ingestion is a potential route of exposure and is expected to be harmful (Acute Toxicity, Oral, Category 4 is noted for a close analog).[2]
These hazards necessitate a multi-layered PPE approach to create effective barriers between the researcher and the chemical.
The Core PPE Ensemble: A Multi-Barrier System
For any task involving Methyl 4-amino-1H-pyrazole-3-carboxylate, a baseline level of PPE is mandatory. Additional protection is required based on the specific procedure and associated risks, such as the quantity of material and the potential for dust generation or splashing.
| PPE Category | Minimum Specification | Rationale & Expert Insight |
| Hand Protection | Nitrile rubber gloves (minimum 4 mil thickness) | Nitrile provides good resistance against a range of chemicals. Double-gloving is strongly recommended during weighing or when handling larger quantities to protect against contamination during doffing. Gloves should be changed immediately if contaminated or every 30-60 minutes during extended use.[1][5] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles | Goggles that form a seal around the eyes are required to protect against airborne dust and potential splashes.[6] Standard safety glasses with side shields are insufficient. A face shield must be worn over goggles when there is a significant splash hazard.[6][7] |
| Body Protection | Fully-fastened laboratory coat | A lab coat protects the skin and personal clothing from contamination. Ensure cuffs are snug at the wrist. For larger-scale operations, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-approved N95 filtering facepiece respirator (dust mask) | This is the minimum requirement for any task that could generate airborne dust, especially weighing.[2][8] The selection must be based on a formal hazard assessment.[9] All users must be fit-tested and trained in accordance with a comprehensive respiratory protection program, as required by OSHA (29 CFR 1910.134).[10] |
Operational Protocols: Matching PPE to the Task
The level of required PPE is dictated by the specific laboratory operation. Always perform a pre-task hazard analysis.
Scenario A: Weighing and Aliquoting Solid Compound
This task presents the highest risk of generating airborne particulates.
Step-by-Step PPE Protocol:
-
Pre-Operation: Before entering the designated weighing area (preferably a ventilated enclosure or chemical fume hood), don a lab coat, safety goggles, and a fit-tested N95 respirator.
-
Gloving: Don the first pair of nitrile gloves. Don a second, outer pair of gloves before handling the primary container.
-
Handling: Perform all weighing and transfer operations within a chemical fume hood or a powder containment balance enclosure to minimize dust dispersion.[11]
-
Post-Transfer: After sealing the aliquot and primary containers, remove the outer, potentially contaminated gloves and dispose of them as hazardous waste.
-
Area Cleanup: With the inner gloves still on, decontaminate the balance and surrounding surfaces.
-
Doffing: Exit the immediate work area. Remove the inner gloves, followed by the lab coat, safety goggles, and finally the respirator. Wash hands thoroughly with soap and water.
Scenario B: Solution Preparation and Liquid Transfers
This task reduces the risk of aerosolized powder but introduces a splash hazard.
Step-by-Step PPE Protocol:
-
Pre-Operation: All work must be conducted inside a chemical fume hood. Don a lab coat, safety goggles, and nitrile gloves.
-
Splash Hazard Assessment: If the procedure involves larger volumes (>50 mL) or heating, a face shield worn over the safety goggles and a chemical-resistant apron are required.
-
Handling: Carefully add the weighed solid to the solvent. Handle all solutions and perform transfers with care to avoid splashes.
-
Post-Operation: After the task is complete, dispose of any contaminated materials (e.g., pipette tips) in the appropriate hazardous waste stream.
-
Doffing: Remove gloves and wash hands thoroughly. Clean any affected surfaces.
Decontamination and Disposal Pathway
A safe experiment is not complete until all waste is properly managed. This includes both chemical waste and contaminated PPE.
PPE Disposal:
-
Gloves, Weigh Boats, and Wipes: All disposable items that have come into direct contact with Methyl 4-amino-1H-pyrazole-3-carboxylate are considered hazardous waste. They must be collected in a designated, sealed, and clearly labeled hazardous waste container.[12]
-
Contaminated Lab Coats: If a lab coat becomes contaminated, it must be professionally decontaminated by a licensed service. Do not take contaminated lab coats home.
Chemical Waste Disposal:
-
Segregation: Never mix incompatible wastes.[12] Waste streams for this compound should be segregated into "Solid Chemical Waste" and "Liquid Chemical Waste."
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 4-amino-1H-pyrazole-3-carboxylate".[13]
-
Container Management: Waste containers must be kept closed except when adding waste.[12] They should be stored in a designated satellite accumulation area within the lab, with secondary containment for liquids.[12][13]
-
Container Rinsing: Empty chemical containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[12][14] Subsequent rinses may be permissible for drain disposal depending on local regulations. After rinsing and air-drying, obliterate the label before disposing of the container.[12]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department in a timely manner to avoid exceeding storage limits.[12][14]
Visual Workflow Guides
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Waste segregation and disposal pathway.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Environment, Health and Safety. Retrieved from [Link]
-
Safety+Health Magazine. (2018, September 12). NIOSH publishes guide on air-purifying respirator selection. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Guide to Industrial Respiratory Protection. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2025, February 3). Respirator Selection and Use | Personal Protective Equipment. NIOSH. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Respirator Selection Guide for the Healthcare Industry. NIOSH. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
-
International Enviroguard. (2019, April 3). OSHA & EPA Chemical Protective Clothing Guidelines. Retrieved from [Link]
-
Canadian Journal of Health Technologies. (n.d.). Safe handling of hazardous drugs. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 3-aminopyrazole-4-carboxylate 98 6994-25-8 [sigmaaldrich.com]
- 3. Ethyl 3-Aminopyrazole-4-carboxylate | 6994-25-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pppmag.com [pppmag.com]
- 6. osha.gov [osha.gov]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. cdc.gov [cdc.gov]
- 10. Respirator Selection and Use | Personal Protective Equipment | CDC [cdc.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 14. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
